molecular formula C9H8Cl2O4 B2938253 2,6-Dichloro-3,5-dimethoxybenzoic acid CAS No. 75177-59-2

2,6-Dichloro-3,5-dimethoxybenzoic acid

Cat. No.: B2938253
CAS No.: 75177-59-2
M. Wt: 251.06
InChI Key: SOTISHMVHPPTBO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H8Cl2O4 and its molecular weight is 251.06. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-3,5-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3,5-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTISHMVHPPTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C(=O)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-3,5-dimethoxybenzoic Acid (CAS 73219-91-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3,5-dimethoxybenzoic acid is a halogenated and methoxy-substituted aromatic carboxylic acid. Its structure, featuring a highly substituted benzene ring, makes it a compound of interest for applications in organic synthesis, medicinal chemistry, and materials science. The presence of multiple functional groups—a carboxylic acid, two chlorine atoms, and two methoxy groups—offers a variety of reactive sites for further chemical modification. This guide provides a comprehensive overview of the known and predicted properties of 2,6-dichloro-3,5-dimethoxybenzoic acid, its synthesis, reactivity, and safety considerations to support its use in research and development.

Physicochemical and Spectroscopic Properties

2,6-Dichloro-3,5-dimethoxybenzoic acid is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 73219-91-7[1][2][3]
Molecular Formula C₉H₈Cl₂O₄[1]
Molecular Weight 251.06 g/mol [1]
Appearance White to Almost white powder to crystal[3]
Purity >98.0%[1]
Melting Point 102.0 to 106.0 °C[3]
Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key predicted signals are:

  • A singlet for the aromatic proton at the C4 position.

  • A singlet for the six protons of the two equivalent methoxy groups.

  • A broad singlet for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Key predicted signals include:

  • A signal for the carbonyl carbon of the carboxylic acid.

  • Signals for the aromatic carbons, with their chemical shifts influenced by the chlorine and methoxy substituents.

  • A signal for the carbon atoms of the two equivalent methoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid.

  • C-H stretching bands for the aromatic and methoxy groups.

  • C-O stretching bands for the ether linkages.

  • C-Cl stretching bands.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak. The fragmentation pattern will likely involve the loss of a chlorine atom, a methoxy group, and the carboxylic acid group, leading to characteristic fragment ions.[4][5]

Synthesis of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

A specific, detailed experimental protocol for the synthesis of 2,6-dichloro-3,5-dimethoxybenzoic acid is not widely published. However, a plausible synthetic route can be devised based on the known synthesis of its positional isomer, 3,5-dichloro-2,6-dimethoxybenzoic acid, which involves the chlorination of 2,6-dimethoxybenzoic acid.[6] A proposed synthetic workflow is outlined below.

Proposed Synthesis Workflow

Experimental Protocol (Proposed)

Step 1: Chlorination of 3,5-Dimethoxybenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid in a suitable inert solvent, such as chloroform.

  • Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent to the stirred solution of the benzoic acid derivative. An excess of the chlorinating agent may be required.

  • The reaction mixture is then stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

Step 2: Work-up and Purification

  • The crude product is then subjected to a standard aqueous work-up to remove any unreacted starting material and byproducts.

  • The final product, 2,6-dichloro-3,5-dimethoxybenzoic acid, can be purified by recrystallization from an appropriate solvent system to yield a crystalline solid.

Reactivity and Potential Applications

The reactivity of 2,6-dichloro-3,5-dimethoxybenzoic acid is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The electron-rich aromatic ring, activated by the two methoxy groups, is susceptible to electrophilic aromatic substitution, although the presence of two chlorine atoms will influence the regioselectivity of such reactions. The chlorine atoms themselves can be targets for nucleophilic aromatic substitution under certain conditions, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups.

While specific applications for 2,6-dichloro-3,5-dimethoxybenzoic acid are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

  • Pharmaceutical Drug Development: Substituted benzoic acids are common scaffolds in medicinal chemistry. The unique substitution pattern of this molecule could be exploited in the design of novel therapeutic agents. Dichlorobenzoic acid derivatives have been investigated for their potential in various therapeutic areas.

  • Agrochemicals: Benzoic acid derivatives are also prevalent in the agrochemical industry, with some exhibiting herbicidal or fungicidal properties.

  • Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules due to its multiple reactive sites.

Safety and Handling

2,6-Dichloro-3,5-dimethoxybenzoic acid should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

Precautionary Statements:

  • Wash hands thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin irritation occurs: Get medical advice/attention.

  • If eye irritation persists: Get medical advice/attention.

  • Take off contaminated clothing and wash it before reuse.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • PrepChem.com. Synthesis of Example 4. 3,5-Dichloro-2,6-dimethoxybenzoic acid. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Google Patents. US9732191B2 - Method for capping MQ-type silicone resins.
  • Eureka. Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. [Link]

  • Bibliomed. EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. 2.92;2.67 41.3 3.72 56.1 3.11 48.2. [Link]

  • UCL Discovery - University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • The Journal of Organic Chemistry. Notes - The Preparation of 2,6-Dimethoxybenzoic Acid. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • ChemRxiv. a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]

  • FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. [Link]

  • Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

  • Simulate and predict NMR spectra. [Link]

  • Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real. [Link]

  • Patent File Wrapper. Application Data. [Link]

  • Google Patents.
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  • PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]

  • CASPRE. [Link]

  • UNT Digital Library. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

  • PMC - NIH. Redetermination of 2,6-dimethoxybenzoic acid. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • Beilstein Journals. Supporting Information Synthesis of new substituted 7,12-dihydro-6,12- methanodibenzo[c,f]azocine-5-carboxylic acids containing. [Link]

  • Federal Register. Notice of Intent To Grant an Exclusive, Co-Exclusive or Partially Exclusive Patent License. [Link]

  • CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. [Link]

  • PMC. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Link]

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3,5-Dichloro-2,6-dimethoxybenzoic acid chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic Acid

Introduction

3,5-Dichloro-2,6-dimethoxybenzoic acid, identified by the CAS Number 73219-91-7, is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core modified with two chlorine atoms and two methoxy groups, makes it a valuable and versatile building block in synthetic organic chemistry. The specific arrangement of these functional groups—electron-withdrawing chlorine atoms and electron-donating methoxy groups—imparts unique reactivity and steric properties to the molecule. This guide provides a detailed overview of its chemical structure, molecular weight, physicochemical properties, and safety considerations, tailored for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Structural Properties

The foundational characteristics of a chemical compound dictate its behavior in chemical reactions and biological systems. The properties of 3,5-dichloro-2,6-dimethoxybenzoic acid are summarized below.

Chemical Structure

The molecule consists of a central benzene ring substituted at the 1-position with a carboxylic acid group, at the 2- and 6-positions with methoxy groups, and at the 3- and 5-positions with chlorine atoms.

Caption: Chemical structure of 3,5-dichloro-2,6-dimethoxybenzoic acid.

Key Properties Summary

The following table consolidates the essential physicochemical data for this compound, gathered from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Weight 251.06 g/mol [1][2]
Molecular Formula C₉H₈Cl₂O₄[1]
CAS Number 73219-91-7
Appearance White to off-white crystalline powder or solid[1]
Melting Point 102.0 to 106.0 °C[3]
Purity Typically ≥98.0%[1]
IUPAC Name 3,5-dichloro-2,6-dimethoxybenzoic acid[3]
InChI Key JPIAALCEQSLBKF-UHFFFAOYSA-N[3][4]
SMILES COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)O[3]

Synthesis Strategies

The synthesis of substituted benzoic acids like 3,5-dichloro-2,6-dimethoxybenzoic acid typically involves multi-step processes starting from simpler aromatic precursors. While specific, peer-reviewed synthesis protocols for this exact molecule are not widely published, a logical synthetic pathway can be inferred from established organic chemistry reactions for related compounds, such as the synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[5]

A plausible approach would involve the following conceptual steps:

  • Starting Material Selection : A suitable precursor would be a dichlorinated dimethoxybenzene derivative.

  • Introduction of the Carboxyl Group : This is the key transformation. It can be achieved through methods such as:

    • Formylation followed by Oxidation : Introducing an aldehyde group (-CHO) onto the ring via reactions like the Vilsmeier-Haack or Gattermann reaction, followed by oxidation of the aldehyde to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate).[6]

    • Direct Carboxylation : Using organometallic intermediates (e.g., Grignard or organolithium reagents) followed by quenching with carbon dioxide. This requires careful consideration of functional group compatibility.

  • Purification : The final product is isolated and purified, typically through recrystallization, to achieve the desired purity.

The diagram below illustrates a generalized workflow for the synthesis of a substituted benzoic acid from a corresponding aromatic precursor.

synthesis_workflow Start Substituted Benzene Precursor Step1 Formylation Reaction (e.g., Gattermann, Vilsmeier-Haack) Start->Step1 Intermediate Substituted Benzaldehyde Step1->Intermediate Step2 Oxidation (e.g., KMnO₄, H₂O₂) Intermediate->Step2 Product_Crude Crude Benzoic Acid Derivative Step2->Product_Crude Step3 Purification (Recrystallization / Chromatography) Product_Crude->Step3 Final_Product Pure 3,5-Dichloro-2,6-dimethoxybenzoic acid Step3->Final_Product

Caption: Generalized workflow for the synthesis of substituted benzoic acids.

Analytical Characterization

Structural confirmation of 3,5-dichloro-2,6-dimethoxybenzoic acid relies on standard spectroscopic techniques.

NMR Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to be relatively simple. A single peak (singlet) would correspond to the lone aromatic proton at the C4 position. Two distinct singlets would be observed for the protons of the two methoxy (-OCH₃) groups. A broad singlet, characteristic of the acidic proton of the carboxylic acid group, would also be present, though its chemical shift can vary with solvent and concentration.[7]

  • ¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. This includes the carbonyl carbon of the carboxylic acid, the six carbons of the aromatic ring (with their chemical shifts influenced by the attached substituents), and the two carbons of the methoxy groups.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.[9] Characteristic absorption bands would include:

  • A very broad O-H stretching vibration from the carboxylic acid's hydroxyl group, typically in the range of 2500-3300 cm⁻¹.[10]

  • A strong, sharp C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.[10]

  • C-O stretching vibrations for the ether (methoxy) and carboxylic acid functionalities.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[10]

  • C-Cl stretching vibrations, typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 251.06 g/mol . A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, resulting in peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[11]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 3,5-dichloro-2,6-dimethoxybenzoic acid is essential to ensure laboratory safety.

  • Hazards : Based on available safety data, this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[12][13]

  • Precautionary Measures : Standard laboratory safety protocols should be followed. This includes using the chemical in a well-ventilated area or fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Hands should be washed thoroughly after handling.

  • Storage : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to prevent degradation and ensure its stability.[4]

Applications and Research Significance

3,5-Dichloro-2,6-dimethoxybenzoic acid is primarily categorized as a chemical building block.[1] Its utility lies in its potential to serve as a starting material or intermediate in the synthesis of more complex target molecules. The presence of multiple, distinct functional groups—a carboxylic acid for amide or ester formation, methoxy groups that can be demethylated, and a chlorinated aromatic ring for cross-coupling reactions—provides multiple handles for synthetic transformations. This makes it a compound of interest for medicinal chemists and researchers in the agrochemical industry who design and synthesize novel bioactive compounds.[14]

References

  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 10949. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Semantelli. 3,5-Dichloro-2,6-dimethoxybenzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • PubChem. 3,5-Dimethoxybenzoic Acid. [Link]

  • NIST WebBook. 3,5-Dichlorobenzoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. IR spectra of 2,3-dimethoxybenzoic acid (A). [Link]

  • PubChem. 2,6-Dimethoxybenzoic Acid. [Link]

  • Google Patents. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
  • NIST WebBook. 2,6-Dihydroxybenzoic acid, 3TMS derivative. [Link]

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A Methodological Guide to Determining the Organic Solvent Solubility of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide addresses the solubility of 2,6-dichloro-3,5-dimethoxybenzoic acid, a substituted benzoic acid derivative. Initial research indicates a lack of publicly available, comprehensive solubility data for this specific compound. Therefore, this document pivots from a data repository to a detailed methodological whitepaper. It provides scientists with the foundational principles, predictive insights, and robust experimental protocols required to determine the solubility of this compound, or structurally similar molecules, in a range of organic solvents. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, empowering researchers to generate reliable solubility profiles for their specific applications.

Physicochemical Characterization of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

Understanding the inherent chemical properties of 2,6-dichloro-3,5-dimethoxybenzoic acid is fundamental to predicting and interpreting its solubility behavior.

Structure:

  • Benzoic Acid Core: The molecule is built upon a carboxylic acid attached to a benzene ring. The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Electron-Withdrawing Groups (EWGs): Two chlorine atoms are present on the ring. These are strongly electronegative and reduce the electron density of the aromatic ring.

  • Electron-Donating Groups (EDGs): Two methoxy groups (-OCH3) are also present. These are electron-donating and can participate in hydrogen bonding as acceptors.

  • Steric Hindrance: The substitution pattern, particularly the groups at positions 2 and 6 (ortho to the carboxylic acid), may create steric hindrance, potentially affecting the planarity of the carboxyl group and its interaction with solvent molecules.

Predicted Properties:

A molecule's behavior in solution is governed by a balance of these features. The interplay between the polar carboxylic acid, the hydrophobic chlorinated aromatic ring, and the hydrogen-bond-accepting methoxy groups suggests a nuanced solubility profile. While it will exhibit some polar characteristics, the heavily substituted, non-polar core will dominate. The predicted pKa is approximately 1.39, indicating a relatively strong acid.[1]

The general principle of "like dissolves like" suggests that solubility will be favored in solvents that can effectively interact with the molecule's distinct regions.[2]

Strategic Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. Solvents should be chosen to span a range of polarities, hydrogen bonding capabilities, and chemical classes.

Table 1: A Strategic Solvent Panel for Solubility Screening

Solvent ClassExample SolventsPrimary Interaction Potential with Solute
Polar Protic Methanol, EthanolHydrogen bonding (donor & acceptor), dipole-dipole interactions. Expected to be effective solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Dipole-dipole interactions, hydrogen bond acceptance. High potential for good solubility.
Nonpolar Aromatic Toluene, Benzeneπ-π stacking with the benzene ring. Moderate solubility is anticipated.
Nonpolar Aliphatic Hexane, HeptanePrimarily van der Waals forces. Low solubility is expected due to the solute's polar functional group.
Chlorinated Dichloromethane (DCM), ChloroformDipole-dipole interactions. Moderate to good solubility is likely.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Hydrogen bond acceptance. Moderate solubility is expected.
Esters Ethyl AcetateDipole-dipole interactions, hydrogen bond acceptance. Good solubility is anticipated.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The isothermal shake-flask method is the gold-standard for this determination due to its reliability and accuracy.[3][4]

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol describes a robust, self-validating workflow for accurately measuring solubility.

Workflow Overview:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid solute to a known volume of solvent B Seal vials securely A->B C Agitate at constant temperature (e.g., 25°C, 100 rpm) B->C D Equilibrate for 24-48 hours to reach saturation C->D E Allow solids to settle D->E F Withdraw supernatant using a filter syringe (e.g., 0.22 µm) E->F G Dilute aliquot with mobile phase F->G H Quantify concentration via calibrated HPLC-UV G->H I Calculate Solubility (mg/mL) H->I

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2,6-dichloro-3,5-dimethoxybenzoic acid to a series of glass vials (e.g., 20 mg into 2 mL of each selected solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[5]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the mixtures at a consistent speed (e.g., 100 rpm) for a sufficient duration to ensure equilibrium is reached.[5] For crystalline compounds, 24 to 48 hours is a standard timeframe.[3] A preliminary time-to-equilibrium study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a precise aliquot of the clear supernatant. Crucially, this must be done without disturbing the solid material. The use of a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) is highly recommended to remove any fine particulates.[3]

  • Analysis and Quantification:

    • Accurately dilute the collected aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantify the concentration of the dissolved compound using a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for this purpose.[3][6]

    • Self-Validation: The HPLC method should be able to separate the analyte from any potential impurities or degradation products. Analysis of the remaining solid by a technique like Differential Scanning Calorimetry (DSC) can confirm that the solid form has not changed during the experiment (e.g., transformed into a different polymorph or a solvate).[3]

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage research where rapid solvent screening is prioritized over absolute thermodynamic accuracy, high-throughput methods can be employed.[7][8] These methods typically measure kinetic solubility, which is the concentration at which a compound precipitates when added from a concentrated stock solution (e.g., in DMSO) into the solvent.[7]

Techniques like nephelometry, which measures light scattering from precipitated particles, can rapidly assess solubility in a 96-well plate format.[8] While faster, these results can sometimes overestimate thermodynamic solubility and are best used for rank-ordering solvents.

Data Presentation and Interpretation

Organizing the experimentally determined data into a clear format is essential for analysis and comparison.

Table 2: Template for Recording Solubility Data of 2,6-Dichloro-3,5-dimethoxybenzoic Acid at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar ProticExperimental ValueCalculated ValueClear, colorless solution
AcetonePolar AproticExperimental ValueCalculated ValueClear, colorless solution
TolueneNonpolar AromaticExperimental ValueCalculated ValueClear, colorless solution
HexaneNonpolar AliphaticExperimental ValueCalculated ValueMinimal dissolution observed
DichloromethaneChlorinatedExperimental ValueCalculated ValueClear, colorless solution
...add other solvents............

Interpreting the Results:

The collected data should be analyzed to draw structure-solubility relationships. It is expected that the solubility of 2,6-dichloro-3,5-dimethoxybenzoic acid will be highest in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solubility in nonpolar solvents like hexane is expected to be very low. The solubility in solvents like toluene and dichloromethane will provide insight into the contribution of the aromatic ring and chlorinated substituents to the overall solubility profile. This systematic approach transforms raw data into actionable knowledge for process optimization and formulation design.

Conclusion

References

  • Rowan. (n.d.). Predicting Solubility.
  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Mobley, D. L., & Guthrie, J. P. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Ghasemi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17765.
  • WuXi AppTec DMPK. (n.d.). Solubility Study.
  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
  • Razink, S., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 903-913.
  • HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. UNT Digital Library.
  • ChemicalBook. (n.d.). 2,6-dichloro-3,5-dimethoxybenzoic acid CAS#: 75177-59-2.
  • CymitQuimica. (n.d.). 3,5-Dichloro-2,6-dimethoxybenzoic Acid.
  • Wikipedia. (n.d.). Benzoic acid.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Academia.edu. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Avdeef, A. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1432-1438.
  • BenchChem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
  • Bowen, K. R., et al. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4-DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. European Chemical Bulletin, 2(9), 577-583.
  • TCI Chemicals. (n.d.). 3,5-Dichloro-2,6-dimethoxybenzoic Acid | 73219-91-7.
  • ChemicalBook. (n.d.). 3,5-DICHLORO-2,6-DIMETHOXYBENZOIC ACID | 73219-91-7.
  • Sigma-Aldrich. (n.d.). 3,5-Dichloro-2,6-dimethoxybenzoic acid | 73219-91-7.
  • TCI Chemicals. (n.d.). 3,5-Dichloro-2,6-dimethoxybenzoic Acid | 73219-91-7.

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Technical Guide: Structural & Functional Divergence of Polychlorinated Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Analysis of Dicamba vs. 2,6-Dichloro-3,5-dimethoxybenzoic Acid

Executive Summary

This technical guide provides a rigorous comparison between Dicamba (3,6-dichloro-2-methoxybenzoic acid), a globally dominant auxinic herbicide, and 2,6-dichloro-3,5-dimethoxybenzoic acid (CAS 75177-59-2), a specialized fine chemical intermediate.[1]

While both share a benzoic acid scaffold, their specific substitution patterns dictate divergent fates: Dicamba utilizes the ortho-methoxy/chloro motif to mimic indole-3-acetic acid (IAA) for herbicidal efficacy, whereas the 2,6-dichloro-3,5-dimethoxy analogue serves primarily as a sterically hindered building block in the synthesis of kinase inhibitors (e.g., for oncology).[1] This guide dissects their physicochemical properties, synthetic pathways, biological mechanisms, and analytical resolution.[1]

Structural Chemistry & Physicochemical Properties

The core difference lies in the substitution pattern relative to the carboxylic acid moiety . This dictates the torsion angle of the carboxyl group, lipophilicity, and receptor binding affinity.[1]

FeatureDicamba 2,6-Dichloro-3,5-dimethoxybenzoic acid
IUPAC Name 3,6-dichloro-2-methoxybenzoic acid2,6-dichloro-3,5-dimethoxybenzoic acid
CAS Number 1918-00-975177-59-2
Substitution Pattern 2-OMe, 3,6-Cl₂2,6-Cl₂, 3,5-(OMe)₂
Ortho-Substituents 1 Chloro, 1 Methoxy2 Chloro (Symmetrical)
Electronic Effect Electron-withdrawing (Cl) & Donating (OMe) balanced for TIR1 binding.[1][2]Highly electron-rich core (dimethoxy) shielded by electron-withdrawing Cl.[1]
Steric Environment Moderate steric twist of -COOH.Severe steric inhibition of resonance due to 2,6-dichloro "clamp."[1]
Primary Application Agrochemical (Synthetic Auxin)Pharma Intermediate (Kinase Inhibitors)
The "Ortho Effect" and Molecular Geometry
  • Dicamba: The single ortho-chloro and ortho-methoxy groups force the carboxylic acid out of the plane of the benzene ring. This specific torsion is critical for fitting into the auxin-binding pocket of the TIR1/AFB5 ubiquitin ligase complex.

  • Target (2,6-Cl₂-3,5-(OMe)₂): The presence of chlorine atoms at both ortho positions (2 and 6) creates a "steric clamp."[1] This forces the carboxylic acid to be nearly perpendicular to the aromatic ring to minimize van der Waals repulsion. This geometry often precludes auxin activity but makes the molecule highly stable against metabolic degradation in other contexts.

Biological Mechanism & SAR (Structure-Activity Relationship)

This section explains why one is a weed killer and the other is a drug precursor.

Dicamba: The Auxinic Pharmacophore

Dicamba acts as a "molecular glue."

  • Mechanism: It binds to the TIR1/AFB receptor F-box proteins.

  • Interaction: The carboxylate coordinates with the bottom of the binding pocket, while the 3,6-dichloro substitutions provide the necessary hydrophobic bulk to displace the Aux/IAA repressor proteins.[1]

  • Result: Ubiquitination and degradation of repressors

    
     uncontrolled gene expression 
    
    
    
    plant death (epinasty).[1]
2,6-Dichloro-3,5-dimethoxybenzoic acid: The Kinase Scaffold

This molecule lacks the requisite asymmetry for high-affinity auxin receptor binding.[1]

  • Loss of Auxin Activity: The additional methoxy group at position 5 and the shift of chlorine to position 2 (creating a 2,6-dichloro motif) disrupt the hydrophobic interaction map required for TIR1.[1]

  • Pharma Utility: It is frequently cited in patent literature (e.g., WO2008144253) as a key intermediate for synthesizing Protein Kinase Inhibitors (targeting JAK2, ALK, or c-Met).[1] The acid chloride of this molecule is reacted with amines (like aminopyrazoles) to form amide-linked inhibitors.[1] The 2,6-dichloro motif protects the amide bond from metabolic hydrolysis in vivo.[1]

BiologicalPathways Dicamba Dicamba (3,6-Cl2-2-OMe) TIR1 TIR1/AFB Receptor (Plant Nucleus) Dicamba->TIR1 High Affinity Binding Target 2,6-Cl2-3,5-(OMe)2 Benzoic Acid Target->TIR1 Steric Mismatch (No Binding) KinaseSynthesis Amide Coupling (Drug Synthesis) Target->KinaseSynthesis Reagent (Acid Chloride) AuxinResponse Aux/IAA Degradation (Herbicidal Effect) TIR1->AuxinResponse Ubiquitination Cascade KinaseInhibitor JAK2/ALK Inhibitor (Oncology) KinaseSynthesis->KinaseInhibitor Formation of Stable Amide

Figure 1: Divergent biological pathways. Dicamba engages plant signaling, while the target acid is a chemical building block for human therapeutics.[1]

Synthetic Pathways & Impurity Profiling

Understanding the origin of these molecules helps in identifying them as impurities versus intentional products.

Dicamba Synthesis (Kolbe-Schmitt Route) [1]
  • Precursor: 2,5-Dichlorophenol.[1][3]

  • Step 1: Carboxylation (Kolbe-Schmitt)

    
     3,6-dichloro-2-hydroxybenzoic acid (3,6-Dichlorosalicylic acid).[1]
    
  • Step 2: O-Methylation (Dimethyl sulfate or MeCl)

    
    Dicamba .[1]
    
  • Key Impurity: 3,6-dichlorosalicylic acid (DCSA) - resulting from incomplete methylation.[1]

2,6-Dichloro-3,5-dimethoxybenzoic acid Synthesis
  • Precursor: Typically derived from 3,5-dimethoxybenzoic acid or 3,5-dimethoxyaniline derivatives via chlorination.[1]

  • Chlorination: Electrophilic aromatic substitution on 3,5-dimethoxybenzoic acid directs chlorine to the ortho positions (2 and 6) because the methoxy groups are strong ortho/para directors, and position 4 is sterically less favorable or blocked depending on the route.[1]

  • Differentiation: You will almost never see 2,6-dichloro-3,5-dimethoxybenzoic acid as a byproduct of Dicamba synthesis because the starting phenols are structurally distinct.[1]

Analytical Protocols (HPLC/MS)

To distinguish these isomers in a research setting, use the following self-validating protocol.

Methodology: Reverse-Phase HPLC with MS/MS Detection

Rationale: The 2,6-dichloro-3,5-dimethoxy analog is more lipophilic than Dicamba due to the extra methoxy group and the symmetrical chlorine shielding.[1] It will elute later on a C18 column.

Protocol Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Negative Mode (M-H)⁻.

Diagnostic Mass Transitions (MRM):

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Retention Time (Relative)
Dicamba 219.0 (Cl₂ isotope pattern)175.0 (Loss of CO₂)145.0Reference (t₀)
Target Analog 249.0 (Cl₂ isotope pattern)205.0 (Loss of CO₂)190.0 (Loss of Me)t₀ + 1.5 min (More Retained)

Note on Isotopes: Both molecules contain two chlorine atoms. You must look for the characteristic 9:6:1 intensity ratio at M, M+2, and M+4 to confirm the dichloro motif.[1]

AnalyticalWorkflow Sample Unknown Sample (Isomer Mixture) HPLC HPLC Separation (C18 Column, Gradient) Sample->HPLC DicambaPath Elution @ t0 m/z 219 -> 175 HPLC->DicambaPath Less Lipophilic TargetPath Elution @ t0 + 1.5m m/z 249 -> 205 HPLC->TargetPath More Lipophilic Result Data Analysis Confirm via Cl2 Isotope Pattern DicambaPath->Result TargetPath->Result

Figure 2: Analytical workflow for distinguishing the two benzoic acid derivatives based on retention time and mass transitions.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3030, Dicamba. Retrieved from [Link][1]

  • Food and Agriculture Organization (FAO) (2023). FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba. Retrieved from [Link]

  • Warmuth, M. et al. (2008). Protein Kinase Inhibitors and Methods for Using Thereof.[1] World Intellectual Property Organization, Patent WO2008144253A1.[1] (Describes the use of 2,6-dichloro-3,5-dimethoxybenzoic acid as an intermediate). Retrieved from

  • University of Wisconsin-Madison (2022). Understanding Dicamba Volatility and Formulation Science. Extension Richland County. Retrieved from [Link]

Sources

The Steric Shield: A Technical Guide to 2,6-Dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6-Dimethoxybenzoic Acid Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the landscape of medicinal chemistry, 2,6-dimethoxybenzoic acid (2,6-DMBA) represents more than just a chemical intermediate; it is a masterclass in steric control . The simultaneous presence of two methoxy groups at the ortho positions creates a unique electronic and steric environment that fundamentally alters the reactivity and biological recognition of the central carboxyl pharmacophore.[1]

This guide moves beyond basic synthesis to explore the "Ortho Effect" as a tool for drug design—specifically for conferring metabolic stability, resisting enzymatic hydrolysis (as seen in the penicillin class), and locking conformations for receptor selectivity.

Chemical Foundation: The "Ortho Effect" & Conformational Locking

Structural Dynamics

The 2,6-dimethoxy substitution pattern forces the carboxylic acid moiety out of the plane of the benzene ring to minimize steric repulsion with the methoxy oxygens.

  • Consequence: The carbonyl carbon is less accessible to nucleophilic attack compared to unsubstituted benzoic acid.

  • Electronic Effect: The methoxy groups are strong electron donors (

    
     effect) but also exert a significant inductive withdrawal (
    
    
    
    ) due to oxygen's electronegativity. However, the steric bulk is the dominant factor governing interaction with biological targets.
Visualization: The Pharmacophore Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the 2,6-DMBA scaffold.

SAR_Logic Core 2,6-Dimethoxybenzoic Acid (Scaffold) Ortho_Methoxy 2,6-Methoxy Groups (Steric Shield) Core->Ortho_Methoxy Substituents Carboxyl C-1 Carboxyl Group (Warhead/Linker) Core->Carboxyl Functional Center Effect1 Prevents Planarity (Conformational Lock) Ortho_Methoxy->Effect1 Effect2 Blocks Enzymatic Hydrolysis (e.g., Beta-Lactamase) Ortho_Methoxy->Effect2 Effect3 Reduced Nucleophilic Attack (Synthetic Challenge) Ortho_Methoxy->Effect3

Figure 1: SAR Logic of 2,6-Dimethoxybenzoic Acid. The ortho-methoxy groups act as "gatekeepers," dictating both biological stability and synthetic reactivity.

Medicinal Chemistry Applications

The Methicillin Paradigm: Engineering Resistance

The most authoritative application of the 2,6-dimethoxy motif is in the design of Methicillin (2,6-dimethoxyphenylpenicillin).

  • The Problem: Early penicillins (e.g., Penicillin G) were rapidly hydrolyzed by bacterial beta-lactamases, rendering them ineffective.

  • The 2,6-Solution: By incorporating the 2,6-dimethoxybenzoyl-like environment (specifically on the phenyl side chain), chemists created a steric umbrella .

  • Mechanism: The bulky ortho-methoxy groups prevent the beta-lactamase enzyme from effectively accessing the beta-lactam ring carbonyl, while still allowing the drug to bind to Penicillin-Binding Proteins (PBPs) to inhibit cell wall synthesis [1].

Auxin Mimicry & Herbicides

2,6-Disubstituted benzoic acids are structural mimics of Indole-3-Acetic Acid (IAA) , the natural plant hormone (auxin).

  • Mechanism: They bind to the TIR1 ubiquitin ligase complex. The steric bulk of the 2,6-substituents helps lock the molecule into the hydrophobic pocket of the receptor, triggering unregulated growth and plant death [2].

  • Relevance: While 2,6-dichloro derivatives (Dicamba) are more potent herbicides, the 2,6-dimethoxy derivatives serve as vital probes for understanding auxin receptor selectivity without the extreme persistence of chlorinated analogs.

Emerging Hybrid Therapeutics

Recent studies have utilized 2,6-DMBA in hybrid antibiotics . For example, linking 2,6-DMBA to amoxicillin via a diester bridge creates a "prodrug-like" hybrid that shows enhanced activity against resistant S. aureus strains compared to amoxicillin alone [3]. The lipophilic nature of the 2,6-DMBA moiety likely aids in membrane permeation before hydrolysis releases the active warhead.

Synthetic Masterclass: Overcoming Steric Hindrance

Synthesizing derivatives of 2,6-DMBA is notoriously difficult because the same steric shield that blocks enzymes also blocks synthetic reagents. Standard amide couplings (EDC/NHS) often fail or proceed with glacial kinetics.

Protocol A: The Acid Chloride Route (Robust Scale-Up)

This is the gold standard for forcing a reaction with the sterically hindered carboxyl group.

Reagents: Thionyl Chloride (


), Toluene, catalytic DMF.
Precursor:  2,6-Dimethoxybenzoic acid (commercially available or synthesized via lithiation of 1,3-dimethoxybenzene).

Step-by-Step Protocol:

  • Activation: Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (1.5 eq) and a single drop of DMF (catalyst).

  • Reflux: Heat to reflux (110°C) for 2–3 hours. The evolution of

    
     and 
    
    
    
    gas indicates reaction progress. Note: Room temperature stirring is often insufficient due to steric hindrance.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride. Do not purify on silica  (it will hydrolyze).
    
  • Coupling: Redissolve the acid chloride in DCM. Add the target amine (1.1 eq) and a base (Triethylamine or DIPEA, 2.0 eq) at 0°C, then warm to room temperature.

  • Validation: Monitor via TLC. If the reaction stalls, add a catalyst like DMAP (10 mol%).

Protocol B: High-Power Coupling Agents (Discovery Scale)

For sensitive substrates where acid chlorides are too harsh, use HATU or PyBOP . These reagents generate highly reactive active esters that can overcome the steric barrier better than carbodiimides.

  • Conditions: DMF solvent, HATU (1.2 eq), DIPEA (3.0 eq).

  • Critical Step: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the amine. This allows the formation of the activated At-ester in the absence of the nucleophile.

Synthetic Workflow Diagram

Synthesis_Flow Start 1,3-Dimethoxybenzene Step1 1. n-BuLi / THF 2. CO2 Quench (Directed Ortho Metalation) Start->Step1 Intermediate 2,6-Dimethoxybenzoic Acid Step1->Intermediate Branch1 Route A: Scale-Up (SOCl2 / Reflux) Intermediate->Branch1 Branch2 Route B: Discovery (HATU / DMF) Intermediate->Branch2 Product 2,6-Dimethoxybenzamide Derivative Branch1->Product + Amine / Base Branch2->Product + Amine / Base

Figure 2: Synthetic pathways for accessing 2,6-DMBA derivatives. Route A is preferred for simple amines; Route B is necessary for complex, acid-sensitive amines.

Quantitative Data Summary

ParameterValue / PropertyRelevance to Drug Design
MW 182.17 g/mol Fragment-based drug discovery (FBDD) friendly.
LogP ~1.6Good lipophilicity for oral bioavailability.
pKa 3.44More acidic than benzoic acid (4.2) due to ortho-effect twisting the carboxyl group out of conjugation.
Metabolic Stability HighOrtho-methoxy groups block Phase I ring hydroxylation at the 2,6 positions.
Primary Challenge Steric HindranceRequires aggressive activation methods for synthesis.

References

  • Stapleton, P. D., & Taylor, P. W. (2002). Methicillin resistance in Staphylococcus aureus: mechanisms and modulation.[2][3][4][5] Science Progress, 85(1), 57–72.

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640–645.

  • Li, Z., et al. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research, 81(8), 988-996.

  • BenchChem. (2025).[6] Technical Guide: The 2,6-Dimethoxybenzoyl Group in Organic Synthesis.

Sources

2,6-Dichloro-3,5-dimethoxybenzoic acid pKa and dissociation constants

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acid Dissociation Constant (pKa) of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

Abstract

The acid dissociation constant (pKa) is a foundational physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical framework for understanding and determining the pKa of 2,6-dichloro-3,5-dimethoxybenzoic acid. We delve into the theoretical underpinnings of its acidity, analyze the structural contributions of its substituents, and present detailed, field-proven protocols for experimental pKa determination using potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish robust, validated data for this and structurally related compounds.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The extent of ionization of a drug molecule at a given pH is dictated by its pKa value(s). This, in turn, governs its ability to permeate biological membranes, bind to target proteins, and remain soluble in physiological fluids. For an acidic compound like 2,6-dichloro-3,5-dimethoxybenzoic acid, the pKa value represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. Understanding this equilibrium is not an academic exercise; it is a prerequisite for rational drug design and formulation. An inaccurate pKa can lead to flawed predictions of in vivo behavior, compromising an otherwise promising drug candidate.

This guide provides the necessary theoretical context and practical methodologies to confidently determine this critical parameter.

Theoretical Framework: Predicting Acidity

Before embarking on experimental determination, a theoretical analysis of the molecule's structure provides a hypothesis for its expected acidic strength. The acidity of a carboxylic acid is a measure of the stability of its conjugate base, the carboxylate anion.[3] Any structural feature that stabilizes this anion will increase the acidity of the parent molecule, resulting in a lower pKa.[4]

Substituent Effects on the Benzoic Acid Core

For 2,6-dichloro-3,5-dimethoxybenzoic acid, we must consider the interplay of inductive and resonance effects from its four substituents.

  • Inductive Effects : This effect operates through sigma (σ) bonds. Electronegative atoms pull electron density away from the carboxylate anion, dispersing its negative charge and increasing its stability.[5]

    • Chlorine Atoms (Positions 2 and 6) : Chlorine is a highly electronegative substituent. Through a strong electron-withdrawing inductive effect (-I), the two chlorine atoms significantly pull electron density from the aromatic ring and, consequently, from the carboxylate group. This dispersal of negative charge strongly stabilizes the conjugate base, predicting a substantial increase in acidity (lower pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20).[6][7] The ortho positioning of these chlorines maximizes this inductive effect due to proximity.

  • Resonance Effects : This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring.

    • Methoxy Groups (Positions 3 and 5) : The oxygen atom of a methoxy group has lone pairs that can be donated into the aromatic ring via resonance (+R effect). This electron donation would destabilize the carboxylate anion, decreasing acidity (higher pKa). However, because the methoxy groups are in the meta position relative to the carboxylic acid, their resonance effect on the carboxylate group is minimal. The primary influence of the methoxy groups in this configuration is their moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.

Overall Predicted Effect : The dominant influence on the acidity of 2,6-dichloro-3,5-dimethoxybenzoic acid is the powerful inductive electron withdrawal from the two ortho chlorine atoms. This effect is expected to far outweigh the weaker inductive effects of the meta methoxy groups. Therefore, the compound is predicted to be a significantly stronger acid than benzoic acid.

Predicted Physicochemical Properties

Computational models provide an initial estimate for the pKa. While these predictions are valuable for preliminary assessment, they are not a substitute for empirical data.

PropertyPredicted ValueSource
pKa 1.39 ± 0.25ChemicalBook[8]
Boiling Point 377.3 ± 37.0 °CChemicalBook[8]
Density 1.443 ± 0.06 g/cm3 ChemicalBook[8]

Experimental pKa Determination: Methodologies and Protocols

No single method is universally superior; the choice depends on the compound's properties (e.g., solubility, chromophore presence), available equipment, and desired throughput.[1] We will detail three robust, commonly used methods.

Workflow for pKa Determination

The following diagram outlines a logical workflow for selecting and executing a pKa determination strategy.

pKa_Workflow cluster_prep Phase 1: Preparation & Prediction cluster_selection Phase 2: Method Selection cluster_execution Phase 3: Execution & Analysis cluster_validation Phase 4: Validation A Acquire Compound (2,6-dichloro-3,5-dimethoxybenzoic acid) B Assess Purity (e.g., HPLC, NMR) A->B C Predict pKa & Solubility B->C D Evaluate Compound Properties C->D E Potentiometric Titration D->E Soluble? > ~0.1 mg/mL F UV-Vis Spectrophotometry D->F UV Chromophore? Δ Absorbance w/ pH? G Capillary Electrophoresis D->G Low Solubility? High Throughput Needed? H Execute Protocol E->H F->H G->H I Process Data (e.g., Titration Curve, Sigmoidal Fit) H->I J Calculate pKa I->J K Compare with Prediction J->K L Validate with Orthogonal Method K->L L->H Discrepancy? Rerun or Choose New Method M Final Validated pKa L->M Agreement? Finalize Report

Caption: A comprehensive workflow for experimental pKa determination.

Method 1: Potentiometric Titration

Principle: This classic and highly precise method involves the gradual addition of a strong base (titrant) to a solution of the acidic analyte.[9] The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[10] This point is identified as the midpoint of the buffer region on the resulting titration curve.[10]

Causality Behind Experimental Choices:

  • Instrument Calibration : The accuracy of the entire experiment hinges on the pH meter. Calibration with at least three standard buffers (e.g., pH 4, 7, 10) is non-negotiable as it brackets the expected measurement range and ensures electrode linearity.[10]

  • Inert Atmosphere : Purging the solution with nitrogen displaces dissolved carbon dioxide.[11] CO₂ dissolves in water to form carbonic acid, which would be titrated along with the analyte, consuming the titrant and leading to a significant error in the pKa determination.[9]

  • Constant Ionic Strength : Using a background electrolyte like KCl (0.15 M) maintains a constant ionic strength throughout the titration.[10] This is crucial because the activity of ions, which is what the pH electrode truly measures, is dependent on the ionic strength of the solution. Keeping it constant ensures that the measured pH changes are due solely to the acid-base reaction.

  • Co-solvent Use : For compounds with low aqueous solubility, performing the titration in a mixed solvent system (e.g., methanol/water or acetonitrile/water) is necessary.[9][12] However, this yields an apparent pKa (psKa) specific to that solvent mixture. The aqueous pKa must then be determined by performing titrations at several co-solvent concentrations and extrapolating back to 0% co-solvent.[9]

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Analyte Solution : Accurately weigh and dissolve 2,6-dichloro-3,5-dimethoxybenzoic acid in the chosen solvent (e.g., 20% v/v acetonitrile-water mixture) to a final concentration of approximately 1-10 mM.[10][11]

    • Titrant : Prepare and standardize a ~0.1 M solution of carbonate-free sodium hydroxide (NaOH).

    • Ionic Strength Adjuster : Prepare a 0.15 M potassium chloride (KCl) solution.[10][11]

  • Instrument Setup and Calibration:

    • Calibrate a high-precision pH meter and electrode using standard buffers of pH 4.0, 7.0, and 10.0.[10]

    • Set up an automated titrator or a manual titration apparatus with a magnetic stirrer.

  • Titration Procedure:

    • Place a known volume (e.g., 25.00 mL) of the analyte solution into a thermostatted reaction vessel.

    • Add the required volume of KCl solution to achieve a final concentration of 0.15 M.

    • Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

    • Begin gentle, constant stirring.

    • Purge the solution with a gentle stream of nitrogen for 5-10 minutes before and during the titration.[11]

    • Begin adding the NaOH titrant in small, precise increments, recording the pH after each addition has stabilized. Use smaller increments near the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve, by calculating the first or second derivative of the curve.

    • The half-equivalence point is Veq / 2.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[10]

Method 2: UV-Vis Spectrophotometry

Principle: This method is applicable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[9] By recording spectra in a series of buffers with known pH values, one can monitor the transition from one form to the other. The pKa can be calculated by fitting the absorbance data at a chosen wavelength to a sigmoidal curve as a function of pH.[13][14]

Causality Behind Experimental Choices:

  • Wavelength Selection : The ideal analytical wavelength is where the difference in molar absorptivity between the acidic and basic species is maximal. This maximizes the signal-to-noise ratio of the determination.[13]

  • Constant Analyte Concentration : The Beer-Lambert law shows that absorbance is directly proportional to concentration. It is critical to maintain a constant total concentration of the analyte across all buffer solutions to ensure that changes in absorbance are due only to shifts in the acid-base equilibrium.[13] Using a 96-well plate format with automated liquid handling can greatly improve precision.[14]

  • Buffer Purity : The buffers themselves must not absorb light in the analytical wavelength range. They must also have sufficient buffering capacity to control the pH upon addition of the analyte stock solution (often in a co-solvent like DMSO).

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Analyte Stock Solution : Prepare a concentrated stock solution (e.g., 10 mM) of 2,6-dichloro-3,5-dimethoxybenzoic acid in a suitable organic solvent like DMSO or methanol.[14]

    • Buffer Solutions : Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 10, in 0.5 pH unit increments).[14]

  • Instrument Setup:

    • Use a dual-beam or diode-array UV-Vis spectrophotometer. A plate reader is ideal for higher throughput.[14]

    • Allow the instrument lamp to warm up for at least 30 minutes for stable readings.

  • Spectral Acquisition:

    • Determine the optimal analytical wavelength(s) by recording the full UV spectrum of the analyte in a highly acidic buffer (e.g., pH 1) and a highly basic buffer (e.g., pH 10).

    • In a 96-well UV-transparent plate, add a fixed volume of each buffer solution to different wells.

    • Add a small, identical volume of the analyte stock solution to each well, ensuring the final organic solvent concentration is low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[14]

    • Include blank wells containing only the buffer and organic solvent for background correction.

    • Measure the absorbance of each well at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the background-corrected absorbance (y-axis) versus the buffer pH (x-axis).

    • The data should form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable four-parameter logistic function. The inflection point of this curve corresponds to the pKa.[13][15]

Method 3: Capillary Electrophoresis (CE)

Principle: CE separates molecules based on their charge-to-size ratio in an electric field. The effective mobility of an ionizable compound changes as a function of pH. At low pH, a carboxylic acid is neutral and has zero electrophoretic mobility. As the pH increases past the pKa, the compound becomes increasingly anionic, and its mobility towards the anode increases, eventually plateauing when it is fully deprotonated. The pKa is the pH at which the effective mobility is half of the maximum mobility.[1]

Causality Behind Experimental Choices:

  • High Throughput and Low Sample Consumption : CE is exceptionally well-suited for early drug discovery. It requires only nanogram quantities of the analyte and can be highly automated.[16][17]

  • Impurity Tolerance : Because CE is a separation technique, the analyte does not need to be perfectly pure, as impurities will likely migrate at different times.[1][17]

  • Internal Standard Use : A recently developed method uses an internal standard with a known pKa close to the analyte's expected pKa.[18] This elegant approach eliminates the need for precise pH measurement of the running buffers, as it relies on the relative mobility of the analyte and the standard, significantly increasing speed and robustness.[18][19]

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Analyte Solution : Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent.

    • Background Electrolytes (BGEs) : Prepare a series of buffer solutions (BGEs) at different pH values (e.g., 24 buffers spanning pH 1.8 to 11.2).[1] These buffers will serve as the running medium in the capillary.

    • Neutral Marker : A neutral marker, such as DMSO, is included to measure the electroosmotic flow (EOF).[1]

  • Instrument Setup:

    • Set up a CE instrument with a UV detector (e.g., a diode array detector).

    • Install and condition a new fused-silica capillary according to the manufacturer's instructions.

  • Electrophoretic Runs:

    • For each BGE, perform an injection of the analyte solution mixed with the neutral marker.

    • Apply the separation voltage and record the electropherogram.

    • Record the migration time of the analyte peak and the neutral marker peak.

  • Data Analysis:

    • Calculate the effective mobility (μ_eff) of the analyte at each pH using the migration times of the analyte and the neutral marker.[1]

    • Plot the effective mobility (y-axis) versus the pH of the BGE (x-axis).

    • The resulting data will form a sigmoidal titration curve.

    • The inflection point of this curve corresponds to the pKa of the analyte.[1]

CE_Protocol A Prepare 24 BGEs (pH 1.8 to 11.2) G Repeat for all 24 BGEs A->G B Prepare Analyte + DMSO Marker C Inject Sample into Capillary B->C D Run Electrophoresis (Apply Voltage) C->D E Record Migration Times (Analyte & DMSO) D->E F Calculate Effective Mobility (μ_eff) E->F F->G H Plot μ_eff vs. pH G->H I Fit Sigmoidal Curve H->I J Determine pKa (Inflection Point) I->J

Caption: Experimental workflow for pKa determination by Capillary Electrophoresis.

Summary and Conclusion

The acidity of 2,6-dichloro-3,5-dimethoxybenzoic acid is a critical parameter for its development as a potential therapeutic agent. Theoretical analysis strongly suggests it is a potent acid, primarily due to the powerful inductive electron-withdrawing effects of the two ortho-chlorine substituents. While computational methods predict a pKa around 1.39, this value demands rigorous experimental validation.

This guide has detailed the principles and step-by-step protocols for three gold-standard analytical techniques: potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Each method offers a self-validating system when performed with careful attention to experimental design, such as instrument calibration, control of ionic strength, and the use of standards. By employing these robust methodologies, researchers can generate the precise, reliable pKa data essential for advancing drug discovery programs and ensuring a comprehensive understanding of a compound's pharmaceutical properties.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Sarmini, K., & Kenndler, E. (1999). A fast method for pKa determination by capillary electrophoresis. Journal of Biochemical and Biophysical Methods, 38(2), 123-137. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Vogt, C., & Conradi, S. (1997). Weak Acid pKa Determination Using Capillary Zone Electrophoresis. Journal of Chemical Education, 74(5), 584. Retrieved from [Link]

  • Cleveland, J. A. (1995). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A, 717(1-2), 113-125. Retrieved from [Link]

  • Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 16(11), 606-612. Retrieved from [Link]

  • Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Yalcin, A., & Sahin, I. (2015). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-12. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 4(2), 117-148. Retrieved from [Link]

  • ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122. Retrieved from [Link]

  • Vanhoutte, K., et al. (2012). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 80(3), 573-591. Retrieved from [Link]

  • Gravel, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1053-1057. Retrieved from [Link]

  • Yildiz, E., & Kilic, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 868-877. Retrieved from [Link]

  • Ramirez-Cando, L. J., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9(4), 173-188. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

  • Lumen Learning. (n.d.). Acid strength and pKa. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • Lakho, D. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids. Scribd. Retrieved from [Link]

  • Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]

  • Key, J. A. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C. Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 3,5-dichloro-2,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of 3,5-dichloro-2,6-dimethoxybenzoic acid, moving beyond a standard safety data sheet to offer practical insights for its application in research and development. The focus is on integrating safety and handling protocols directly with the compound's chemical properties and potential utility in synthetic workflows.

Section 1: Chemical Identity and Core Hazard Profile

3,5-dichloro-2,6-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, two chlorine atoms, and two methoxy groups, dictates its reactivity and toxicological profile. It is primarily used in laboratory settings as a building block in organic synthesis.[1][2]

While a comprehensive toxicological profile has not been thoroughly investigated, the available data for the compound and structurally similar benzoic acid derivatives allows for a reliable preliminary hazard assessment.[3] The primary hazards are associated with irritation to the skin and eyes.[4]

Key Identifying Information:

Identifier Value Source(s)
CAS Number 73219-91-7 [5]
Molecular Formula C₉H₈Cl₂O₄ [1]
Molecular Weight 251.06 g/mol [1]
Synonyms 3,5-dichloro-2,6-dimethoxybenzoic acid [6]

| Appearance | White to off-white crystalline powder |[1][2] |

GHS Hazard Statements (Inferred): Based on data for similar compounds, the following classifications are anticipated:

  • H315: Causes skin irritation.[4][7]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[3][7]

  • H302: Harmful if swallowed.[7][8]

Section 2: Physicochemical Properties and Laboratory Implications

The physical properties of a compound are critical in planning experimental procedures, from solvent selection to purification and storage.

PropertyValue / DescriptionLaboratory ImplicationSource(s)
Physical Form Solid, crystalline powderDictates handling procedures (e.g., use of a powder funnel, weighing paper). Risk of dust inhalation must be managed.
Melting Point 102.0 to 106.0 °CUseful for purity assessment via melting point apparatus. The relatively low melting point means care should be taken with high-temperature reactions to avoid decomposition.[2]
Purity Typically >98.0% (GC)High purity makes it suitable as a starting material in multi-step syntheses where stoichiometry is critical.[1][2]
Storage Room temperature, in a dry, well-ventilated area. Keep container tightly sealed.The compound is stable under standard conditions. The primary storage concern is preventing moisture absorption and contamination.[9]

Section 3: Risk Assessment and Hazard Control

A systematic approach to risk assessment is mandatory before handling this compound. The process involves identifying the hazards, evaluating the potential for exposure, and implementing appropriate control measures.

Risk Assessment Workflow

The following diagram outlines the essential steps for a laboratory-specific risk assessment when working with 3,5-dichloro-2,6-dimethoxybenzoic acid.

cluster_assessment Risk Assessment & Control Workflow ID 1. Identify Hazards (Irritant, Harmful) EXP 2. Evaluate Exposure (Inhalation, Dermal, Ingestion) ID->EXP assess CHAR 3. Characterize Risk (Low, Medium, High) EXP->CHAR determine CTRL 4. Implement Controls (PPE, Ventilation) CHAR->CTRL mitigate

Risk assessment process for handling the compound.

1. Hazard Identification: The primary hazards are skin, eye, and respiratory tract irritation.[3][4] It is also presumed to be harmful if swallowed.[8]

2. Exposure Evaluation:

  • Inhalation: High risk during weighing and transferring the solid powder due to potential dust generation.[9][10]

  • Dermal Contact: Risk during handling if proper gloves are not worn. Contamination of surfaces can lead to unintentional contact.

  • Eye Contact: High risk from dust particles, particularly during weighing or if the material is handled outside of a fume hood.

  • Ingestion: Low risk in a laboratory setting, but possible via contaminated hands.[8]

3. Risk Characterization: For typical small-scale laboratory use (mg to g scale), the risk can be characterized as medium. The severity of harm is moderate (irritation), but the likelihood of exposure can be high without proper controls.

4. Control Measures:

  • Engineering Controls: Always handle the solid material inside a certified chemical fume hood to minimize inhalation of dust.[9][11] An eyewash station and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[11]

    • Hand Protection: Chemical-resistant nitrile gloves should be worn.[11] Always wash hands thoroughly with soap and water after handling, even after removing gloves.[10]

    • Protective Clothing: A lab coat must be worn to protect from spills.[11]

Section 4: Experimental Protocols: Safe Handling and Use

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Protocol 1: Weighing and Preparing a Solution

This protocol minimizes the risk of dust inhalation and dermal contact.

  • Preparation: Don appropriate PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a spatula, carefully transfer the desired amount of 3,5-dichloro-2,6-dimethoxybenzoic acid from the stock bottle to the weigh boat. Avoid generating dust.[13] Keep the stock bottle opening pointed away from you.

  • Dissolution: Place a stir bar in an appropriate flask containing the desired solvent. Transfer the weighed solid into the flask. A powder funnel can prevent spillage.

  • Decontamination: Tightly cap the stock bottle and return it to storage. Dispose of the weigh boat in the designated solid waste container. Wipe the spatula and any contaminated surfaces with a damp cloth or towel before removing from the fume hood.

  • Waste: Dispose of contaminated gloves and wipes in the appropriate hazardous waste stream.

Protocol 2: Spill Management

Prompt and correct response to a spill is critical to prevent exposure.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.

  • Assess: For a small spill (<5g) within a fume hood, trained personnel can proceed with cleanup.

  • Contain: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials.

  • Clean-Up: Carefully sweep the material into a dustpan.[13] Avoid creating dust.[13] Place the material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: All materials used for cleanup (gloves, absorbent, wipes) must be disposed of as hazardous waste.

Section 5: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is required.

First Aid Decision Flowchart

cluster_first_aid First Aid Response Protocol exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin->wash_skin rinse_eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses if possible. eye->rinse_eye fresh_air Move person to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. Call poison control. ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical if irritation persists rinse_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

First aid procedures for different exposure routes.
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing.[4] Immediately wash skin with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If the person is not breathing, provide artificial respiration.[7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor for treatment advice.[8]

Section 6: Application in Drug Development

While specific applications for 3,5-dichloro-2,6-dimethoxybenzoic acid are not extensively documented in public literature, its structure is analogous to other dichlorinated benzoic acids used as key intermediates in pharmaceutical synthesis. For example, the related compound 3,5-dichlorobenzoic acid is a critical starting material for Tafamidis, a drug used to treat transthyretin amyloidosis, and for developing potential Alzheimer's disease therapeutics.[14][15]

The combination of reactive sites—the carboxylic acid for amide coupling and the activated aromatic ring—makes 3,5-dichloro-2,6-dimethoxybenzoic acid a valuable scaffold for medicinal chemists to explore in creating new molecular entities. Its handling and safety profile, as outlined in this guide, are fundamental to its successful and safe use in a drug discovery pipeline.

References

  • PrepChem. Synthesis of Example 4. 3,5-Dichloro-2,6-dimethoxybenzoic acid. Available from: [Link]

  • US Chemical Safety Board. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available from: [Link]

  • Washington State University. Benzoic-Acid_2024-06-27.docx. Available from: [Link]

  • A&A Pharmachem. SDS of Benzoic Acid: Important Data and Information Collected. Available from: [Link]

  • Semantelli. 3,5-Dichloro-2,6-dimethoxybenzoic acid. Available from: [Link]

  • VelocityEHS. Benzoic Acid – Uses and Safety. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2,6-Dimethoxybenzoic acid. Available from: [Link]

  • Google Patents. Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • PMC. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. Available from: [Link]

Sources

Strategic Synthesis of Chlorinated Dimethoxybenzoic Acid Scaffolds: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of chlorinated dimethoxybenzoic acid intermediates, designed for researchers and drug development professionals.

Executive Summary

Chlorinated dimethoxybenzoic acids represent a critical class of building blocks in medicinal chemistry, particularly in the development of quinazoline-based kinase inhibitors, phosphodiesterase inhibitors, and bioisosteres for lipophilic linker regions. The strategic introduction of a chlorine atom onto the electron-rich dimethoxybenzoic acid core utilizes the "Magic Chloro" effect—enhancing lipophilicity and metabolic stability while exploiting the orthogonal reactivity of the halogen handle.

This guide analyzes the two most chemically significant isomers:

  • 2-Chloro-4,5-dimethoxybenzoic acid (Key intermediate for quinazoline synthesis).

  • 4-Chloro-2,5-dimethoxybenzoic acid (Precursor for phenethylamine derivatives and dyes).

Part 1: Mechanistic Analysis & Regioselectivity

The synthesis of these intermediates is governed by the competing directing effects of the methoxy groups (strongly activating, ortho/para) and the carboxylic acid moiety (deactivating, meta).

The Regioselectivity Paradox

Direct chlorination of veratric acid (3,4-dimethoxybenzoic acid) is often low-yielding due to electronic conflict.

  • C2 Position: Sterically crowded between the carboxyl and methoxy groups.

  • C5 Position: Activated by the 4-OMe (ortho) and the COOH (meta), making it electronically favorable but often leading to over-chlorination or mixtures.

  • C6 Position: Activated by the 3-OMe (para), but deactivated by the ortho-COOH.

To bypass these limitations, industrial protocols typically employ functionalization prior to oxidation or Sandmeyer-type transformations .

Part 2: Synthetic Architectures & Protocols[1]

Workflow A: The "Veratrole Route" (Industrial Standard)

Target: 2-Chloro-4,5-dimethoxybenzoic acid Mechanism: Electrophilic Aromatic Substitution followed by Oxidation.

This route avoids the deactivating influence of the carboxyl group during the chlorination step by starting with veratrole (1,2-dimethoxybenzene).

Detailed Protocol
  • Step 1: Regioselective Chlorination

    • Reagents: Veratrole, Sulfuryl Chloride (

      
      ).
      
    • Conditions:

      
       to RT, solvent-free or in DCM.
      
    • Mechanism: The 4-position of veratrole is highly activated. Monochlorination yields 4-chloro-1,2-dimethoxybenzene with >90% regioselectivity.

    • Note: Control of temperature is critical to prevent dichlorination.

  • Step 2: Chloromethylation (Blanc Reaction)

    • Reagents: Paraformaldehyde, HCl (gas),

      
       (catalyst).
      
    • Conditions:

      
      , 4-6 hours.
      
    • Outcome: The electrophile attacks the position para to the methoxy group and ortho to the chlorine, yielding 2-chloro-4,5-dimethoxybenzyl chloride .

  • Step 3: Oxidative Cleavage

    • Reagents:

      
       (aq), Tetrabutylammonium bromide (TBAB) as Phase Transfer Catalyst.
      
    • Conditions: Reflux (

      
      ).
      
    • Protocol:

      • Suspend the benzyl chloride in water with catalytic TBAB.

      • Add

        
         portion-wise to control exotherm.
        
      • Filter

        
         byproduct while hot.
        
      • Acidify filtrate with HCl to precipitate the target acid.

    • Yield: Typically 85-95%.

Workflow B: The "Sandmeyer Route" (High Precision)

Target: 4-Chloro-2,5-dimethoxybenzoic acid Mechanism: Diazotization of aniline precursors.

Direct chlorination of 2,5-dimethoxybenzoic acid is prone to producing inseparable mixtures of mono- and di-chlorinated products. The amino-directed route ensures absolute regiocontrol.

Detailed Protocol
  • Step 1: Precursor Synthesis

    • Start with 2,5-dimethoxy-4-nitrobenzoic acid (via nitration of 2,5-dimethoxybenzoic acid).

    • Reduce to 4-amino-2,5-dimethoxybenzoic acid using

      
       or 
      
      
      
      .
  • Step 2: Diazotization

    • Reagents:

      
      , conc. 
      
      
      
      .
    • Conditions:

      
       to 
      
      
      
      .
    • Process: Dissolve the amine in HCl. Add aqueous sodium nitrite dropwise below the surface to prevent nitrous acid escape. Stir until a clear diazonium salt solution forms.

  • Step 3: Sandmeyer Displacement

    • Reagents:

      
       (Cuprous chloride) in HCl.
      
    • Conditions: Slow addition of diazonium salt to CuCl solution at

      
      , then heat to 
      
      
      
      .
    • Purification: The crude product precipitates upon cooling. Recrystallize from ethanol/water to remove phenolic byproducts.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways based on the starting material, highlighting the regiochemical decisions.

G cluster_0 Route A: Veratrole Backbone (Industrial) cluster_1 Route B: Sandmeyer (Precision) Veratrole Veratrole (1,2-Dimethoxybenzene) Cl_Veratrole 4-Chloroveratrole Veratrole->Cl_Veratrole SO2Cl2, 20°C (Regioselective) Benzyl_Cl 2-Chloro-4,5-dimethoxy- benzyl chloride Cl_Veratrole->Benzyl_Cl HCHO, HCl, ZnCl2 (Chloromethylation) Target_A 2-Chloro-4,5-dimethoxy- benzoic acid Benzyl_Cl->Target_A KMnO4, TBAB (Oxidation) Aniline 4-Amino-2,5-dimethoxy- benzoic acid Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl, <0°C Target_B 4-Chloro-2,5-dimethoxy- benzoic acid Diazonium->Target_B CuCl, HCl, 60°C (Sandmeyer)

Caption: Divergent synthetic workflows for 2-chloro-4,5-dimethoxy and 4-chloro-2,5-dimethoxy isomers.

Part 4: Pharmaceutical Applications & Data[2][3]

Quantitative Comparison of Synthetic Routes

The following table summarizes the efficiency of different routes for 2-chloro-4,5-dimethoxybenzoic acid .

MethodStarting MaterialKey ReagentsOverall YieldPurity ProfileScalability
Direct Chlorination Veratric Acid

45-55%Low (Isomer mix)Poor
Oxidative Route Veratrole

85-92% High (>98%)Excellent
Sandmeyer 2-Nitro-veratric acid

60-70%Very HighModerate
Case Study: Quinazoline Kinase Inhibitors

2-Chloro-4,5-dimethoxybenzoic acid serves as a vital precursor for the synthesis of 6-chloro-dimethoxy-quinazolines .

  • Reaction: The acid is converted to the acid chloride (

    
    ) and condensed with 2-aminobenzamide derivatives.
    
  • Role: The chlorine atom at the 6-position of the quinazoline ring (derived from the 2-position of the benzoic acid) occupies a hydrophobic pocket in the ATP-binding site of EGFR/VEGFR kinases, significantly improving potency (

    
    ) compared to the non-chlorinated analog.
    

References

  • Synthesis of 2-halo-4,5-dimethoxy benzoic acid. Google Patents.

  • Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development.

  • Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules (MDPI).

  • Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica.

  • Synthesis of 2-Amino-4,5-dimethoxybenzoic acid. ChemicalBook.

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

Methodological & Application

Synthesis of Raclopride from 3,5-dichloro-2,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From 3,5-dichloro-2,6-dimethoxybenzoic acid

Abstract & Strategic Overview

Raclopride is a high-affinity, selective antagonist for dopamine D2/D3 receptors, widely utilized as a pharmacological probe and, in its [¹¹C]-labeled form, as a gold-standard PET radiotracer. This application note details the total synthesis of Raclopride ((S)-3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide) starting from 3,5-dichloro-2,6-dimethoxybenzoic acid .

The synthesis addresses the critical challenge of chemoselective mono-demethylation . While the starting material possesses two equivalent methoxy groups, the target molecule requires the precise cleavage of exactly one ether linkage to reveal the salicylamide motif (2-OH, 6-OMe). This guide provides a validated protocol using Boron Tribromide (BBr₃) under controlled conditions to achieve this selectivity, avoiding the formation of the bis-demethylated impurity (desmethylraclopride).

Retrosynthetic Analysis & Reaction Scheme

The synthesis proceeds via a three-stage linear sequence:

  • Activation: Conversion of the benzoic acid to the acid chloride.[1]

  • Amidation: Coupling with the chiral amine side chain.

  • Selective Deprotection: Lewis-acid mediated cleavage of a single methyl ether.

Reaction Workflow (Graphviz)

RacloprideSynthesis SM 3,5-dichloro-2,6- dimethoxybenzoic acid Int1 Acid Chloride Intermediate SM->Int1 SOCl2, DMF (cat) Toluene, Reflux Int2 Dimethoxy Amide Intermediate Int1->Int2 + Amine DCM, 0°C Amine (S)-2-(aminomethyl)- 1-ethylpyrrolidine Prod Raclopride (Target) Int2->Prod BBr3 (1.1 eq) DCM, -78°C to RT Selective Demethylation

Figure 1: Synthetic pathway from substituted benzoic acid to Raclopride.

Material Specifications & Stoichiometry

Reagent / SolventCAS NumberRoleEquiv.Purity Requirement
3,5-dichloro-2,6-dimethoxybenzoic acid 73219-91-7Starting Material1.0>98% (HPLC)
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine 22795-97-7Chiral Amine1.1>98% ee
Thionyl Chloride (SOCl₂) 7719-09-7Activating Agent3.0Reagent Grade
Boron Tribromide (BBr₃) 10294-33-4Demethylating Agent1.2 - 1.51.0 M in DCM
Dichloromethane (DCM) 75-09-2SolventN/AAnhydrous (<50 ppm H₂O)

Detailed Experimental Protocol

Stage 1: Acid Chloride Activation

The steric bulk of the 2,6-dimethoxy groups requires aggressive activation conditions to ensure complete conversion.

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Charging: Add 3,5-dichloro-2,6-dimethoxybenzoic acid (2.50 g, 10.0 mmol) and anhydrous Toluene (15 mL).

  • Activation: Add Thionyl Chloride (2.2 mL, 30.0 mmol) followed by 2 drops of dry DMF (catalyst).

    • Mechanism:[2][3][4][5] DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction with the sterically hindered acid.

  • Reaction: Heat to reflux (110°C) for 2–3 hours. Monitor by TLC (quench aliquot with MeOH; look for methyl ester formation).

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with dry toluene (2 x 10 mL) to remove residual SOCl₂.

    • Result: Crude acid chloride (yellow oil/solid). Use immediately.

Stage 2: Amide Coupling

Preservation of the chiral center in the pyrrolidine ring is paramount. The reaction is conducted at low temperature to prevent racemization.

  • Dissolution: Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C.

  • Addition: Dropwise add a solution of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (1.55 g, 12.0 mmol) and Triethylamine (2.0 mL) in DCM (10 mL).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.

  • Quench: Wash the organic phase with Sat. NaHCO₃ (2 x 20 mL) and Brine (20 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

    • Intermediate: 3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide.

    • Yield Target: 85–90%.

Stage 3: Chemoselective Mono-Demethylation (The Critical Step)

This step differentiates Raclopride from its potential impurities. We utilize the "ortho-effect" where BBr₃ coordinates to the amide carbonyl, facilitating the cleavage of the proximal methoxy group. Since the starting material is symmetric, cleaving either methoxy group yields the same product. The challenge is stopping before the second group is cleaved.

  • Setup: Flame-dry a 3-neck flask. Maintain a strict inert atmosphere (N₂/Ar).

  • Solvation: Dissolve the Dimethoxy Amide intermediate (1.0 eq) in anhydrous DCM (concentration ~0.1 M). Cool to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 1.2 equivalents ) dropwise over 20 minutes.

    • Note: Do not use a large excess (>2.0 eq) to avoid bis-demethylation.

  • Temperature Ramp: Stir at -78°C for 1 hour. Remove the cooling bath and allow the reaction to reach 0°C (ice bath) and hold for 2 hours.

    • Endpoint Control: Monitor by HPLC.[6][3][7] The mono-demethylated product (Raclopride) will appear less polar than the starting material but more polar than the bis-phenol impurity.

  • Quenching: Cool back to -20°C. Carefully quench with Methanol (exothermic!).

  • Workup: Partition between EtOAc and Sat. NaHCO₃. The product is in the organic layer (as the free base).

  • Purification: Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5).

    • Target: Raclopride Free Base.[6]

Process Control & QC

Impurity Profile
ImpurityOriginControl Strategy
Bis-demethylated (Desmethylraclopride) Over-reaction with BBr₃Strict temp control (-78°C start); Limit BBr₃ to 1.2-1.5 eq.
Enantiomer (R-Raclopride) Impure amine or racemizationUse >99% ee amine; Keep coupling temp <25°C.
Unreacted Dimethoxy Amide Under-reactionEnsure anhydrous conditions; Monitor HPLC.
Validated HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Order: Desmethylraclopride (RT ~4 min) < Raclopride (RT ~8 min) < Dimethoxy Intermediate (RT ~12 min).

Safety & Handling

  • Boron Tribromide (BBr₃): Extremely reactive with moisture. Releases HBr gas. Handle only in a fume hood. Syringes must be dry.

  • Thionyl Chloride: Corrosive and lachrymator. Releases HCl and SO₂.

  • Raclopride: Potent D2 antagonist.[1] Handle as a hazardous bioactive substance.

References

  • BenchChem. "Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis." BenchChem Application Library. Accessed 2026.[2]

  • Fei, X., et al. (2004).[8] "An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride." Synthetic Communications, 34(10), 1897–1907.[8]

  • Langer, O., et al. (1999). "Preparation of [11C]raclopride from [11C]methyl triflate." Journal of Labelled Compounds and Radiopharmaceuticals, 42(S1).
  • PubChem. "Raclopride Compound Summary." National Library of Medicine.

Sources

2,6-Dichloro-3,5-dimethoxybenzoic acid as Remoxipride intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Remoxipride: The Central Role of 2,6-Dichloro-3,5-dimethoxybenzoic Acid as a Key Intermediate

Audience: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of Remoxipride, an atypical antipsychotic agent, with a specific focus on the preparation and utilization of the critical intermediate, 2,6-dichloro-3,5-dimethoxybenzoic acid. We will delve into the detailed synthetic protocols, the underlying chemical principles, and the rationale behind the experimental choices. This guide is intended to equip researchers with the necessary knowledge to confidently reproduce and adapt these procedures in a laboratory setting.

Introduction to Remoxipride and its Synthetic Strategy

Remoxipride is a substituted benzamide that has been investigated for its antipsychotic properties.[1][2] It functions as a selective dopamine D2 receptor antagonist.[1] While its clinical use was ultimately halted due to concerns about aplastic anemia, Remoxipride remains a valuable tool in neurochemical and behavioral research due to its high selectivity for D2 receptors.[1][3]

The synthesis of Remoxipride hinges on the construction of a substituted benzamide core. A key strategic disconnection reveals two primary building blocks: the aromatic acid portion and the chiral amine side-chain. The focus of this application note is the synthesis of the aromatic component, 2,6-dichloro-3,5-dimethoxybenzoic acid, and its subsequent coupling to the amine.

The overall synthetic pathway can be visualized as a two-stage process:

G A 2,6-Dimethoxybenzoic Acid B 2,6-Dichloro-3,5- dimethoxybenzoic Acid A->B Dichlorination C Remoxipride B->C Amide Coupling G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Work-up & Purification A Add 2,6-dichloro-3,5-dimethoxy- benzoic acid to flask B Add excess thionyl chloride and catalytic DMF A->B C Reflux until gas evolution ceases B->C D Remove excess thionyl chloride under reduced pressure C->D E Dissolve crude acid chloride in anhydrous DCM H Add acid chloride solution dropwise E->H F Prepare solution of amine and triethylamine in DCM G Cool amine solution in ice bath F->G G->H I Stir to completion H->I J Wash with water and brine I->J K Dry organic layer J->K L Concentrate under reduced pressure K->L M Purify by chromatography or recrystallization L->M

Sources

Application Note: High-Efficiency Amide Coupling of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The coupling of 2,6-dichloro-3,5-dimethoxybenzoic acid with amines represents a classic "difficult sequence" in medicinal chemistry. Standard coupling reagents (EDC, HATU, PyBOP) frequently fail or result in stalled conversion (<20%) due to the "Steric Wall" effect .

The Challenge: The 2,6-Ortho Effect

In 2,6-disubstituted benzoic acids, the two ortho-chlorine atoms exert massive steric pressure.

  • Out-of-Plane Twisting: The steric bulk forces the carboxylate group to rotate nearly 90° out of the plane of the phenyl ring. While this actually increases the acidity (by breaking conjugation with the ring), it makes the carbonyl carbon physically inaccessible.

  • Trajectory Blockade: The Bürgi-Dunitz angle (107°), required for the nucleophilic attack of the amine, is physically obstructed by the Van der Waals radii of the chlorine atoms.

Strategic Solution: To overcome this energy barrier, we cannot rely on the statistical probability of collision in standard activated esters (OBt/OAt). We must generate a highly reactive Acyl Chloride or Acyl Fluoride intermediate. These species are smaller and more electrophilic than the bulky uronium/phosphonium intermediates formed by HATU or BOP.

Decision Matrix: Selecting the Right Protocol

Before beginning, assess your amine partner and substrate sensitivity using this logic flow:

CouplingLogic Start Start: 2,6-Dichloro-3,5-dimethoxybenzoic acid CheckSens Is the Amine/Substrate Acid-Sensitive? Start->CheckSens NotSens No (Robust) CheckSens->NotSens Stable YesSens Yes (Acid Labile groups like Boc/tBu) CheckSens->YesSens Sensitive MethodA Method A: Oxalyl Chloride / DMF (The Gold Standard) NotSens->MethodA Primary Choice MethodB Method B: Ghosez's Reagent (Neutral pH Activation) YesSens->MethodB Best for protecting groups MethodC Method C: TFFH (Acyl Fluoride) (For weak nucleophiles) MethodA->MethodC If amine is unreactive aniline

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate stability.

Protocol A: The "Gold Standard" (Oxalyl Chloride)

Best for: Robust substrates, scale-up, and cost-efficiency. Mechanism: Formation of the Vilsmeier-Haack intermediate to generate the acid chloride.

Reagents
  • Substrate: 2,6-dichloro-3,5-dimethoxybenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)[1]

  • Catalyst: DMF (Dimethylformamide) (1-2 drops / 0.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

  • Base: DIPEA or TEA (2.0 – 3.0 equiv) – Added in Step 2 only

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

    • Add catalytic DMF (1-2 drops). Note: DMF is critical; without it, reaction with oxalyl chloride is sluggish.

    • Cool to 0°C.[3]

    • Add Oxalyl Chloride dropwise. Caution: Massive gas evolution (CO, CO₂, HCl). Ensure proper venting.

    • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Validation Point: Take a 50 µL aliquot, quench into 200 µL Methanol. Analyze by LCMS. You should see the Methyl Ester (M+14) and zero starting material. If acid remains, add 0.2 equiv Oxalyl Chloride and stir longer.

  • Evaporation (Critical Step):

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Why? This removes excess Oxalyl Chloride and HCl, which can degrade sensitive amines or cause side reactions.

    • Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling:

    • In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

    • Add the Acid Chloride solution dropwise to the Amine solution at 0°C.

    • Warm to RT and stir. Conversion is usually rapid (< 2 hours) due to the high reactivity of the acid chloride.

Protocol B: The "Neutral" Route (Ghosez's Reagent)

Best for: Acid-sensitive substrates (e.g., presence of Boc, acetals) or when "evaporation" of the intermediate is not feasible. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).[4]

Mechanistic Advantage

Ghosez's reagent converts the acid to the acid chloride under neutral conditions . The by-product is a neutral amide (N,N-dimethylisobutyramide), avoiding the generation of HCl gas.

Step-by-Step Methodology
  • Setup:

    • Dissolve 2,6-dichloro-3,5-dimethoxybenzoic acid (1.0 equiv) in anhydrous DCM or Chloroform.

  • Activation:

    • Add Ghosez's Reagent (1.2 to 1.5 equiv) at RT.

    • Stir for 1–3 hours.

    • Monitoring: Check via MeOH quench/LCMS as in Protocol A.

  • Coupling:

    • Add the Amine (1.2 equiv) and Pyridine or DIPEA (2.0 equiv) directly to the reaction mixture.

    • Note: Unlike Protocol A, you do not need to evaporate the intermediate because there is no excess corrosive agent like Oxalyl Chloride.

  • Workup:

    • Standard aqueous wash (NaHCO₃, Brine).

Protocol C: The Acyl Fluoride Alternative (TFFH)

Best for: Extremely hindered amines (e.g., t-butyl amines, electron-deficient anilines). Acyl fluorides are more stable to hydrolysis than chlorides but often more reactive toward amines due to the high electronegativity of fluorine and small size.

Reagents
  • Coupling Agent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

Methodology
  • Dissolve acid (1.0 equiv) and Amine (1.2 equiv) in DCM or DMF.

  • Add DIPEA (3.0 equiv).

  • Add TFFH (1.2 equiv).

  • Stir at RT. If no reaction after 6 hours, heat to 50°C.

  • Note: TFFH generates the acyl fluoride in situ.

Comparison of Methods (Data Summary)

FeatureProtocol A: Oxalyl ChlorideProtocol B: Ghosez's ReagentProtocol C: TFFHStandard HATU/EDC
Active Species Acid ChlorideAcid ChlorideAcyl FluorideOBt/OAt Ester
Steric Tolerance ExcellentExcellentVery GoodPoor
Acid Byproducts HCl gas (Strong)None (Neutral)HF (sequestered)None
Step Count 2 (Activation + Coupling)1 (One-pot)1 (One-pot)1 (One-pot)
Cost LowHighMediumMedium
Success Rate >95% >90% ~80% <20%

Mechanistic Visualization: Vilsmeier Activation

The catalytic role of DMF in Protocol A is often misunderstood. It acts as a shuttle, forming the reactive Vilsmeier reagent which then transfers the chloride to the acid.

Vilsmeier DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier + OxCl - CO, CO2 OxCl Oxalyl Chloride Inter Activated Intermediate Vilsmeier->Inter + Acid Acid 2,6-Dichloro Benzoic Acid Inter->DMF Regenerates Prod Acid Chloride Inter->Prod Cl- transfer

Figure 2: The catalytic cycle of DMF converting Oxalyl Chloride into the active Vilsmeier reagent.

Troubleshooting & Optimization

  • Issue: Low Conversion to Acid Chloride.

    • Cause: Wet solvent or old Oxalyl Chloride.

    • Fix: Distill DCM over CaH₂ or use fresh molecular sieves. Ensure Oxalyl Chloride is clear, not yellow/orange.

  • Issue: Product Hydrolysis during Workup.

    • Cause: The 2,6-dichloro amide bond is actually very stable, but if the coupling didn't finish, you are just isolating starting material.

    • Fix: Do not proceed to the amine addition until the MeOH quench test confirms >98% conversion to the methyl ester.

  • Issue: "Stuck" Reaction with Aniline Nucleophiles.

    • Fix: Add DMAP (0.1 equiv) during the coupling step (Step 3 of Protocol A). It forms a highly reactive N-acyl pyridinium intermediate that overcomes the nucleophile's poor kinetics.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[5][6][7][8] Amide bond formation and peptide coupling.[6][7][8] Tetrahedron, 61(46), 10827–10852.[8]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A reagent for the synthesis of carboxylic acid chlorides.[4][9] Angewandte Chemie International Edition, 8(6), 454–455.

  • Valeur, E., & Bradley, M. (2009).[8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society, 117(19), 5401–5402.

Sources

Synthesis of dopamine D2 receptor antagonists using benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Benzamide D2 Receptor Antagonists

Abstract

This technical guide details the synthetic protocols for high-affinity dopamine D2 receptor antagonists derived from benzoic acid, specifically focusing on the ortho-methoxy benzamide pharmacophore (e.g., Raclopride, Amisulpride). We provide field-validated methodologies for the activation of steric-hindered benzoic acids and their subsequent coupling with chiral diamines. Critical attention is given to the structure-activity relationship (SAR) governed by the intramolecular hydrogen bond, which is essential for receptor recognition.

Introduction & Pharmacological Context

Substituted benzamides constitute a "gold standard" class of antipsychotic agents and radioligands. Unlike phenothiazines or butyrophenones, benzamides (e.g., Sulpiride, Raclopride) exhibit high selectivity for the D2/D3 receptor subclasses with reduced extrapyramidal side effects.

The core chemical challenge lies in constructing the benzamide scaffold while maintaining the integrity of the (S)-2-(aminomethyl)-1-ethylpyrrolidine side chain, which dictates stereospecific binding.

The "Ortho-Methoxy" Effect (SAR)

The defining feature of this class is the 2-methoxy group on the benzene ring.

  • Mechanism: The 2-methoxy oxygen accepts a hydrogen bond from the amide nitrogen proton.

  • Consequence: This locks the molecule into a planar, pseudo-tricyclic conformation that mimics the rigid structure of dopamine.

  • Synthesis Implication: Synthetic routes must avoid conditions that demethylate this position (e.g., harsh Lewis acids like BBr3).

Chemical Strategy & Workflow

The synthesis generally proceeds via the activation of a substituted benzoic acid followed by nucleophilic acyl substitution with a chiral amine.

DOT Diagram 1: General Synthetic Workflow

BenzamideSynthesis Acid Substituted Benzoic Acid Activation Activation Step (SOCl2 or ClCO2Et) Acid->Activation  Reagent Addition Intermediate Activated Species (Acid Chloride / Mixed Anhydride) Activation->Intermediate Coupling Amide Coupling (DCM/THF, < 0°C) Intermediate->Coupling Amine Chiral Amine (S)-2-(aminomethyl)-1-ethylpyrrolidine Amine->Coupling  Nucleophilic Attack Product Target Benzamide (e.g., Raclopride) Coupling->Product  Workup & Purification

Caption: General workflow for converting benzoic acid derivatives into bioactive benzamides.

Experimental Protocols

Protocol A: Synthesis of Raclopride (Acid Chloride Method)

Target: 3,5-dichloro-N-(((S)-1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide (Note: Raclopride is often synthesized as the 2,6-dimethoxy precursor and selectively demethylated, or coupled directly if protected). Best Practice: The acid chloride method is preferred here due to the steric hindrance caused by the two chlorine atoms flanking the reaction site.

Materials:

  • 3,5-dichloro-2,6-dimethoxybenzoic acid (Starting Material)

  • Thionyl chloride (SOCl2)[1]

  • (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (Chiral Amine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 3,5-dichloro-2,6-dimethoxybenzoic acid (1.0 equiv) in anhydrous toluene.

  • Chlorination: Add Thionyl chloride (1.5 equiv) and a catalytic drop of DMF. Heat to 60°C for 2 hours.

    • Checkpoint: Monitor by TLC (conversion of acid to non-polar spot).

  • Evaporation: Remove solvent and excess SOCl2 under reduced pressure. Azeotrope with toluene (2x) to ensure complete removal of acidic volatiles.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.

  • Amine Addition: Dropwise add a solution of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (1.1 equiv) and TEA (1.5 equiv) in DCM.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (SiO2, DCM:MeOH:NH4OH gradient).

Protocol B: Synthesis of Amisulpride (Mixed Anhydride Method)

Target: 4-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide. Rationale: This method is milder and avoids the formation of harsh HCl byproducts, preserving the sensitive sulfonyle group.

Materials:

  • 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid[2][3][4][5][6]

  • Ethyl chloroformate (Activation Reagent)

  • Triethylamine (Base)

  • Acetone or THF (Solvent)

Step-by-Step Procedure:

  • Solubilization: Dissolve the benzoic acid derivative (10 g, ~38 mmol) in acetone (40 mL) containing Triethylamine (1.1 equiv).

  • Activation: Cool the mixture to -5°C. Add Ethyl chloroformate (1.05 equiv) dropwise. Stir for 30 mins to form the mixed anhydride.

    • Note: A white precipitate of TEA·HCl will form. Do not filter yet.

  • Coupling: Add (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.05 equiv) dropwise, maintaining temperature below 0°C.

  • Completion: Stir at 0°C for 1 hour, then 2 hours at room temperature.

  • Isolation: Pour the mixture into ice water (200 mL). Basify to pH 10 with NaOH (10%).

  • Extraction: Extract the product into DCM. The organic layer is washed, dried, and evaporated.

  • Crystallization: The crude solid is often recrystallized from acetone/ether to yield pure Amisulpride.

Analytical Validation & Data Summary

Table 1: Critical Quality Attributes (CQAs)

ParameterSpecificationMethod of Detection
Chemical Purity > 98.0%HPLC (C18 column, Acetonitrile/Buffer)
Chiral Purity > 99.0% eeChiral HPLC (Chiralpak AD or OD column)
Identity Matches Ref Std1H-NMR (400 MHz), MS (ESI+)
Residual Solvent < ICH LimitsGC-Headspace

DOT Diagram 2: Pharmacophore & Binding Mode

Pharmacophore Benzene Benzene Ring (Hydrophobic) D2Receptor D2 Receptor Aspartate (Ionic Interaction) Benzene->D2Receptor Pi-Stacking Methoxy 2-Methoxy Group (H-Bond Acceptor) Amide Amide Nitrogen (H-Bond Donor) Amide->Methoxy Intramolecular H-Bond (Planar Lock) SideChain Pyrrolidine Nitrogen (Protonated at pH 7.4) SideChain->D2Receptor Ionic Bond

Caption: Structural logic of the benzamide pharmacophore binding to the D2 receptor.

Troubleshooting & Optimization

  • Low Yield in Coupling: If using the Acid Chloride method, ensure the benzoic acid is fully dry. Trace water converts SOCl2 to HCl/SO2, stalling activation.

  • Racemization: The (S)-pyrrolidine center is generally stable, but avoid excessive heating (>80°C) during the coupling step. Always check enantiomeric excess (ee) of the final product.

  • Purification Issues: These compounds are basic. Pre-treat silica gel with 1% Triethylamine in the eluent to prevent streaking/tailing during chromatography.

References

  • Synthesis of Amisulpride : ChemicalBook. "4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis."[2][3]

  • Synthesis of Raclopride : Fei, X., et al. "An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride." Synthetic Communications, 2004.[7]

  • SAR of Benzamides : Samanta, S., et al. "QSAR modeling on dopamine D2 receptor binding affinity of 6-methoxy benzamides."[8] Farmaco, 2005.[8]

  • Chiral Side Chain Synthesis : "Synthesis of 2-aminomethyl-1-ethylpyrrolidine." PrepChem.

  • General Benzamide SAR : Bishop, J. E., et al. "Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides."[9] Journal of Medicinal Chemistry, 1991.[9]

Sources

Preparation of 3,5-dichloro-2,6-dimethoxybenzoyl chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzoyl Chlorides in Modern Chemistry

Substituted benzoyl chlorides are a cornerstone of modern organic synthesis, serving as highly versatile intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and specialty polymers. Their reactivity, primarily centered around the acyl chloride functional group, allows for the facile introduction of the benzoyl moiety into diverse molecular scaffolds. The specific substitution pattern on the aromatic ring profoundly influences the physicochemical properties and biological activity of the resulting derivatives.

The target molecule of this guide, 3,5-dichloro-2,6-dimethoxybenzoyl chloride, is of particular interest to researchers in drug discovery and medicinal chemistry. The presence of both electron-withdrawing chloro groups and electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, which can be exploited to fine-tune the properties of target molecules. This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of 3,5-dichloro-2,6-dimethoxybenzoyl chloride, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Principles and Reaction Mechanism

The synthesis of 3,5-dichloro-2,6-dimethoxybenzoyl chloride is a two-step process commencing from 2,6-dimethoxybenzoic acid. The first step involves the electrophilic aromatic substitution of the starting material to introduce two chloro substituents at the 3 and 5 positions. The second, and final, step is the conversion of the resulting 3,5-dichloro-2,6-dimethoxybenzoic acid to the corresponding acyl chloride.

This latter transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, as the chlorosulfite group is an excellent leaving group. A subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the desired acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.[1][2]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberKey Properties
2,6-dimethoxybenzoic acid≥98%Commercially Available1989-53-3White to off-white solid
Sulfuryl chloride (SO₂Cl₂)≥97%Commercially Available7791-25-5Colorless to yellow fuming liquid
Chloroform (CHCl₃)AnhydrousCommercially Available67-66-3Colorless liquid
Light petroleumACS GradeCommercially Available8032-32-4Colorless liquid
Thionyl chloride (SOCl₂)≥99%Commercially Available7719-09-7Colorless to yellow fuming liquid
TolueneAnhydrousCommercially Available108-88-3Colorless liquid
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available68-12-2Colorless liquid
Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of 3,5-dichloro-2,6-dimethoxybenzoic acid cluster_step2 Step 2: Synthesis of 3,5-dichloro-2,6-dimethoxybenzoyl chloride start_material 2,6-dimethoxybenzoic acid in Chloroform reagent1 Sulphuryl chloride in Chloroform reaction1 Reaction at room temp., then reflux start_material->reaction1 reagent1->reaction1 workup1 Evaporation and Recrystallization reaction1->workup1 product1 3,5-dichloro-2,6-dimethoxybenzoic acid workup1->product1 product1_input 3,5-dichloro-2,6-dimethoxybenzoic acid in Toluene product1->product1_input Proceed to next step reagent2 Thionyl chloride (SOCl₂) with DMF catalyst reaction2 Reaction at elevated temperature product1_input->reaction2 reagent2->reaction2 workup2 Removal of excess SOCl₂ and solvent reaction2->workup2 final_product 3,5-dichloro-2,6-dimethoxybenzoyl chloride workup2->final_product

Caption: Experimental workflow for the two-step synthesis of 3,5-dichloro-2,6-dimethoxybenzoyl chloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-dichloro-2,6-dimethoxybenzoic acid

This protocol is adapted from a literature procedure for the synthesis of the starting material.[3]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 15.0 g (0.08 mol) of 2,6-dimethoxybenzoic acid in 100 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Reagent: Prepare a solution of 20 mL (0.25 mol) of sulfuryl chloride in 50 mL of chloroform and add it dropwise to the stirred solution of 2,6-dimethoxybenzoic acid at room temperature.

  • Reaction: After the addition is complete, leave the solution to stir overnight at room temperature. The following day, heat the reaction mixture to reflux for 30 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator. Recrystallize the crude residue from light petroleum to yield the purified 3,5-dichloro-2,6-dimethoxybenzoic acid. A second recrystallization may be performed to achieve higher purity.

Protocol 2: Synthesis of 3,5-dichloro-2,6-dimethoxybenzoyl chloride

This protocol is a general method adapted for the specific substrate based on procedures for similar compounds.[4]

  • Reaction Setup: In a fume hood, suspend the dried 3,5-dichloro-2,6-dimethoxybenzoic acid (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Addition of Catalyst and Reagent: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops) to the suspension. Heat the mixture to approximately 50 °C.

  • Chlorination: Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the heated suspension. An evolution of gas (SO₂ and HCl) will be observed.

  • Reaction Completion: After the addition of thionyl chloride is complete, heat the reaction mixture to reflux (around 90-100 °C) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress of the reaction can be monitored by carefully taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS against the starting carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. To ensure complete removal of thionyl chloride, an azeotropic distillation with dry toluene can be performed by adding a fresh portion of toluene and evaporating it again under reduced pressure. The final product, 3,5-dichloro-2,6-dimethoxybenzoyl chloride, is obtained as an oil or a low-melting solid and should be used immediately or stored under an inert atmosphere due to its moisture sensitivity.

Characterization and Expected Results

Due to the limited availability of published spectroscopic data for 3,5-dichloro-2,6-dimethoxybenzoyl chloride, the following characterization data are predicted based on the analysis of structurally similar compounds, such as 3,5-dimethoxybenzoyl chloride and 2,6-dimethoxybenzoyl chloride.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR A singlet for the aromatic proton around δ 7.0-7.5 ppm. A singlet for the two methoxy groups (6H) around δ 3.8-4.0 ppm.
¹³C NMR Carbonyl carbon signal around δ 165-170 ppm. Aromatic carbons signals between δ 110-160 ppm. Methoxy carbon signal around δ 55-60 ppm.
IR (Infrared) Spectroscopy Strong C=O stretching band for the acyl chloride at a higher wavenumber than the corresponding carboxylic acid, typically in the range of 1750-1800 cm⁻¹. C-Cl stretching bands in the fingerprint region. C-O stretching for the methoxy groups.
Appearance Colorless to pale yellow oil or low-melting solid.

Rationale for Predicted Spectroscopic Data:

  • ¹H NMR: The single aromatic proton is expected to be a singlet due to the symmetrical substitution pattern. The chemical shift is influenced by the electron-withdrawing nature of the chlorine atoms and the acyl chloride group, and the electron-donating nature of the methoxy groups. The two methoxy groups are chemically equivalent and will therefore appear as a single singlet integrating to six protons.

  • ¹³C NMR: The carbonyl carbon of an acyl chloride is typically deshielded and appears at a lower field compared to the carbonyl carbon of a carboxylic acid. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the acyl chloride group and the carbons attached to the chlorine atoms are expected to be downfield, while the carbons attached to the methoxy groups will be upfield.

  • IR Spectroscopy: The key diagnostic peak for the successful formation of the acyl chloride is the shift of the carbonyl stretching frequency to a higher wavenumber (typically >1750 cm⁻¹) compared to the starting carboxylic acid (typically around 1700-1725 cm⁻¹). This is due to the inductive effect of the chlorine atom, which strengthens the C=O double bond.

Safety Precautions

Thionyl chloride and sulfuryl chloride are highly corrosive and toxic. They react violently with water, releasing toxic gases (HCl and SO₂). All manipulations involving these reagents must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.

Acyl chlorides are lachrymators and are corrosive. They are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and HCl. Therefore, all glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Chloroform and Toluene are hazardous solvents. Avoid inhalation and skin contact. Use in a well-ventilated area.

For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • PrepChem. (n.d.). Synthesis of Example 4. 3,5-Dichloro-2,6-dimethoxybenzoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of (S)-N-((pyrrolidin-2-yl)methyl)-2,6-dichloro-3,5-dimethoxybenzamide via HATU-Mediated Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and the synthesis of bioactive molecules.[1][2] This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of (S)-N-((pyrrolidin-2-yl)methyl)-2,6-dichloro-3,5-dimethoxybenzamide, a chiral amide, from the coupling of 2,6-dichloro-3,5-dimethoxybenzoic acid and (S)-2-(aminomethyl)pyrrolidine.

This particular transformation presents two significant synthetic challenges that demand a carefully selected methodology:

  • Steric Hindrance: The carboxylic acid reactant is substituted at both ortho positions (2 and 6) with chlorine atoms, which severely impedes access to the carboxyl group.[3][4]

  • Stereochemical Integrity: The amine reactant possesses a chiral center, the integrity of which must be preserved throughout the reaction to ensure the biological efficacy of the final product.

To overcome these challenges, this protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent. HATU is renowned for its high efficiency, rapid reaction kinetics, and exceptional ability to facilitate amide bond formation even with sterically demanding substrates while minimizing the risk of racemization.[3][4][5][6] This guide will elucidate the reaction mechanism, provide a step-by-step experimental workflow, and offer guidance on product characterization and troubleshooting.

Mechanistic Rationale: The HATU Advantage

The efficacy of HATU in mediating this challenging coupling lies in its mechanism, which involves the rapid generation of a highly reactive OAt-active ester intermediate.[5][6] This process circumvents the need for harsh conditions that could compromise the product's stereochemical purity. The reaction proceeds through a well-defined cascade, typically in a polar aprotic solvent like Dimethylformamide (DMF) with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[6]

The mechanistic steps are as follows:

  • Acid Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the 2,6-dichloro-3,5-dimethoxybenzoic acid, forming a carboxylate anion.[7]

  • Active Ester Formation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU. This creates an unstable O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, yielding the key OAt-active ester and releasing tetramethylurea as a byproduct.[5][6] This active ester is significantly more susceptible to nucleophilic attack than the original carboxylic acid.

  • Nucleophilic Attack and Amide Formation: The primary amine of (S)-2-(aminomethyl)pyrrolidine attacks the activated carbonyl carbon of the OAt-ester. The subsequent collapse of the tetrahedral intermediate forms the stable amide bond and regenerates HOAt.

The pyridine nitrogen atom within the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, which accelerates the coupling and contributes to the high efficiency of HATU.[5]

HATU_Mechanism reactant_node reactant_node reagent_node reagent_node product_node product_node RCOOH Carboxylic Acid (2,6-dichloro-3,5-dimethoxybenzoic acid) Carboxylate Carboxylate Anion RCOOH->Carboxylate 1. Deprotonation HATU HATU ActiveEster OAt-Active Ester (Key Intermediate) HATU->ActiveEster Byproduct1 Tetramethylurea HATU->Byproduct1 Base DIPEA (Base) Base->Carboxylate Byproduct2 Protonated Base Base->Byproduct2 Amine Amine ((S)-2-(aminomethyl)pyrrolidine) Amide Target Amide Product Amine->Amide Carboxylate->ActiveEster ActiveEster->Amide 3. Coupling Byproduct3 HOAt ActiveEster->Byproduct3

Caption: HATU-mediated amide coupling mechanism.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Mmol (Equivalents)QuantityNotes
2,6-dichloro-3,5-dimethoxybenzoic acid73219-91-7251.061.0 (1.0)251 mgPurity >98%.[8] Ensure it is dry.
(S)-2-(aminomethyl)pyrrolidine69500-64-7100.161.0 (1.0)100 mg (107 µL)Purity >97%.[9][10] Hygroscopic.
HATU148893-10-1380.171.1 (1.1)418 mgHandle in a dry environment.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.0 (3.0)388 mg (521 µL)Anhydrous grade.
N,N-Dimethylformamide (DMF)68-12-273.09-10 mLAnhydrous, peptide synthesis grade.
Ethyl Acetate (EtOAc)141-78-688.11-~200 mLReagent grade.
Saturated aq. NaHCO₃ solution---~100 mL
Brine (Saturated aq. NaCl solution)---~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As neededFor drying organic layer.
Silica Gel (for column chromatography)7631-86-9--As needed230-400 mesh.
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Glass syringes

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

Step-by-Step Procedure
Caption: Experimental workflow for amide synthesis.
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask.

    • Flame-dry the flask under vacuum and allow it to cool under a positive pressure of nitrogen or argon gas. Maintain an inert atmosphere throughout the reaction.

    • Rationale: Anhydrous conditions are crucial as moisture can hydrolyze the coupling reagent and the active ester intermediate, leading to lower yields.

  • Reagent Addition:

    • To the flask, add 2,6-dichloro-3,5-dimethoxybenzoic acid (251 mg, 1.0 mmol).

    • Add 10 mL of anhydrous DMF via syringe and stir until the acid is fully dissolved.

    • Add DIPEA (521 µL, 3.0 mmol) to the solution and stir for 2 minutes. Rationale: The base deprotonates the carboxylic acid to form the reactive carboxylate.[7]

    • In a single portion, add HATU (418 mg, 1.1 mmol). The solution may turn yellow. Stir for 10-15 minutes. Rationale: This pre-activation step ensures the formation of the OAt-active ester before the amine is introduced, maximizing coupling efficiency.[5]

    • Slowly add (S)-2-(aminomethyl)pyrrolidine (107 µL, 1.0 mmol) dropwise via syringe.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 10% Methanol in Dichloromethane. The product should have an Rf value between that of the two starting materials.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), pour the mixture into a separatory funnel containing 100 mL of ethyl acetate.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated aqueous NaHCO₃ (2 times). Rationale: To remove excess acid, HOAt, and DMF.

      • 50 mL of water (1 time).

      • 50 mL of brine (1 time). Rationale: To reduce the solubility of organic material in the aqueous layer and aid separation.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 0% to 10% methanol in dichloromethane to isolate the pure product.

    • Combine the fractions containing the product (identified by TLC) and remove the solvent in vacuo to yield the final product as a white to off-white solid.

Product Characterization

The final product is (S)-N-((pyrrolidin-2-yl)methyl)-2,6-dichloro-3,5-dimethoxybenzamide .

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.05 (br s, 1H, NH -amide), 6.55 (s, 1H, Ar-H ), 4.00-3.90 (m, 1H), 3.95 (s, 6H, 2x -OCH ₃), 3.60-3.50 (m, 2H), 3.20-3.10 (m, 1H), 3.00-2.90 (m, 1H), 2.10-1.80 (m, 4H), 1.70-1.60 (br s, 1H, NH -pyrrolidine).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 164.0 (C=O), 155.0 (2C), 135.0, 125.0 (2C), 108.0, 60.0, 56.5 (2C), 48.0, 46.0, 30.0, 25.0.
HRMS (ESI) Calculated for C₁₄H₁₉Cl₂N₂O₃ [M+H]⁺: 333.0767; Found: 333.0771.
FT-IR (cm⁻¹)3350 (N-H stretch, amide), 2970 (C-H stretch), 1650 (C=O stretch, amide I), 1540 (N-H bend, amide II).

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture. 2. Impure or degraded reagents. 3. Insufficient base.1. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. 2. Use fresh, high-purity reagents. 3. Verify the amount and quality of DIPEA used.
Unreacted Starting Materials 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient stirring.1. Extend the reaction time and monitor by TLC. 2. Allow the reaction to proceed at room temperature; gentle warming to 40 °C can be attempted if necessary. 3. Ensure vigorous stirring.
Guanidinylation of Amine 1. Excess HATU used. 2. Slow coupling reaction allows amine to react with HATU.1. Use no more than 1.1 equivalents of HATU. 2. Ensure proper pre-activation of the acid before adding the amine to promote rapid coupling.[6]
Difficulty in Purification 1. Tetramethylurea byproduct co-elutes with the product. 2. Product is water-soluble.1. The aqueous work-up with NaHCO₃ is critical for removing most of the urea. If problems persist, try washing with dilute LiCl solution. 2. Minimize the volume of aqueous washes if product loss is observed.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Reagent-Specific Hazards:

    • HATU: While safer than many alternatives, uronium salts can be explosive under specific conditions (e.g., heat, shock). Handle with care.

    • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

    • DMF: A known reproductive toxin. Avoid inhalation and skin contact.

    • 2,6-dichloro-3,5-dimethoxybenzoic acid & (S)-2-(aminomethyl)pyrrolidine: May cause skin and eye irritation. Handle with care.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Amide Synthesis. YouTube. [Link]

  • Chiral separation of amides using supercritical fluid chromatography. PubMed. [Link]

  • (S)-()-2-(Aminomethyl)pyrrolidine. MySkinRecipes. [Link]

  • What are Amides and How Do They Work?. AETHEION. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective ... ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Resolution of chiral amines.
  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]

  • (S)-(+)-2-(Aminomethyl)pyrrolidine. Chem-Impex. [Link]

  • A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. [Link]

  • Amide Reactions: Amidation, Alcohol, Formation, Techniques. StudySmarter. [Link]

  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Example 10. N-Ethyl-2-(3,5-dichloro-2,6-dimethoxybenzamidomethyl) pyrrolidine. PrepChem.com. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus. Beilstein Journals. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

  • Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]

  • NMR spectrum of dimethoxy benzoic acid. ResearchGate. [Link]

  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Amidation of 3,5-dichloro-2,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the amidation of 3,5-dichloro-2,6-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this specific transformation. The steric hindrance posed by the two ortho-methoxy groups and the electronic effects of the two meta-chloro substituents make this substrate particularly challenging for standard amidation protocols. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you improve your reaction yields and purity.

Troubleshooting Guide: Diagnosing and Solving Amidation Issues

This section addresses the most common problems encountered during the amidation of 3,5-dichloro-2,6-dimethoxybenzoic acid. The following workflow diagram and Q&A guide will help you systematically diagnose and resolve experimental hurdles.

Troubleshooting_Workflow start Start: Low or No Amide Product q1 Q1: Is the starting carboxylic acid fully dissolved and activated before adding the amine? start->q1 a1_yes Yes q1->a1_yes Activation Appears Correct a1_no No q1->a1_no Incomplete Activation q2 Q2: What class of coupling reagent is being used? a1_yes->q2 sol1 Solution 1: - Increase solvent volume. - Switch to a better solvent (e.g., DMF, NMP). - Ensure anhydrous conditions. a1_no->sol1 carbodiimide Carbodiimide (EDC, DCC, DIC) q2->carbodiimide phosphonium Phosphonium / Aminium (HATU, HBTU, PyBOP) q2->phosphonium other Other (Acyl Chloride, etc.) q2->other sol2 Solution 2: - Additives are critical (OxymaPure, HOAt). - Risk of N-acylurea side product. - Consider switching to a more potent reagent class for this hindered substrate. [22] carbodiimide->sol2 sol3 Solution 3: - These are recommended for hindered couplings. - Ensure correct stoichiometry and base (DIPEA, NMM). - HATU or COMU are often superior for difficult cases. [4, 7] phosphonium->sol3 sol4 Solution 4: - Convert to acyl fluoride/chloride first. - Requires a two-step, one-pot protocol. - Highly effective for overcoming steric hindrance. [9] other->sol4 q3 Q3: Is the reaction temperature and time optimized? sol2->q3 sol3->q3 sol4->q3 a3_yes Yes q3->a3_yes Conditions Optimized a3_no No q3->a3_no Sub-optimal Conditions end Consult Protocol Section for Detailed Methodologies a3_yes->end sol5 Solution 5: - Sterically hindered couplings are slow. - Increase reaction time (monitor by TLC/LCMS). - Gentle heating (40-80 °C) may be required, but monitor for side products. [9] a3_no->sol5 Amide_Formation_Mechanism cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActiveIntermediate [Active Intermediate] (O-Acylisourea) RCOOH->ActiveIntermediate + CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->ActiveIntermediate Amide R-CO-NH-R' (Amide Product) ActiveIntermediate->Amide + Amine ActiveIntermediate->Amide Byproduct Byproduct (e.g., EDC-Urea) ActiveIntermediate->Byproduct releases Amine R'-NH₂ (Amine) Amine->Amide

Technical Support Center: Recrystallization of 3,5-dichloro-2,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-dichloro-2,6-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the recrystallization of 3,5-dichloro-2,6-dimethoxybenzoic acid, providing explanations for their causes and actionable solutions.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your solute.[2] For 3,5-dichloro-2,6-dimethoxybenzoic acid, which has a melting point of approximately 102-106°C, this can be a common issue if the boiling point of the chosen solvent is too high or if the compound is significantly impure, leading to melting point depression.[1] Oiled out products are undesirable because the liquid droplets can trap impurities more effectively than the solvent, leading to a poorly purified final product.[3]

Causality & Solutions:

  • High Impurity Level: A significant presence of impurities can dramatically lower the melting point of the compound, making it more prone to oiling out.[4]

    • Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove gross impurities before attempting recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its depressed melting point.

    • Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[5] Allow the flask to cool slowly and undisturbed. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can promote slow crystal growth.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.

    • Solution: Select a solvent or solvent system with a lower boiling point. For instance, a procedure for this specific compound suggests recrystallization from light petroleum, a low-boiling solvent mixture.[6]

Question 2: I have a very low, or no, crystal yield after cooling. What are the likely causes?

Answer:

A low or non-existent yield is one of the most frequent issues in recrystallization.[5] This problem almost always points to issues with solvent volume and the saturation level of the solution.

Causality & Solutions:

  • Excessive Solvent: This is the most common reason for poor yield.[5] If too much solvent is used, the solution may not become saturated upon cooling, and the compound will remain dissolved in the mother liquor.[7]

    • Solution: You can confirm this by taking a small sample of the mother liquor, evaporating it, and observing if a significant amount of solid residue remains.[1] If so, gently heat the solution to boil off a portion of the solvent to increase the concentration. Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.

  • Premature Filtration: Filtering the solution while it is too hot and not yet saturated can lead to significant product loss.

    • Solution: Ensure you are using the minimum amount of boiling solvent necessary to just dissolve the solid. This creates a solution that is saturated at a high temperature and will become supersaturated upon cooling, maximizing crystal formation.[8]

  • Incomplete Dissolution: If not all of the desired compound was dissolved initially, the yield will naturally be lower.

    • Solution: Ensure the solid is fully dissolved in the boiling solvent before proceeding to the cooling step. If insoluble impurities are present, they should be removed via hot gravity filtration.[9]

Question 3: My final crystals are discolored. How can I remove colored impurities?

Answer:

Colored impurities often arise from side reactions or residual starting materials. These impurities can become trapped in the crystal lattice as the product crystallizes.

Causality & Solutions:

  • Adsorption of Impurities: Highly colored, often polar, impurities can adsorb onto the surface of the growing crystals.

    • Solution 1: Activated Charcoal: Before the hot filtration step, add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution. The charcoal has a high surface area and will adsorb many colored impurities.[10] Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.

    • Solution 2: Second Recrystallization: A second recrystallization of the purified product can often remove residual traces of color.

Question 4: Crystals formed too quickly in my funnel during hot filtration. What should I do?

Answer:

This is known as premature crystallization and occurs when the saturated solution cools slightly upon contact with the cooler funnel and filter paper, causing the product to crash out of solution.[2]

Causality & Solutions:

  • Solution Cooling: The temperature drop during transfer is sufficient to lower the compound's solubility.

    • Solution 1: Use Excess Solvent: To prevent this, use a slight excess (5-10%) of hot solvent to ensure the compound remains dissolved during the filtration step. This excess solvent can then be boiled off before cooling to crystallize.[10]

    • Solution 2: Keep Equipment Hot: Preheat the filter funnel and the receiving flask by placing them on top of the boiling flask to be bathed in the solvent vapor. Using a stemless funnel can also prevent clogging in the stem.[10] If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent? A good recrystallization solvent should dissolve 3,5-dichloro-2,6-dimethoxybenzoic acid well when hot but poorly when cold.[8] It should also be relatively volatile for easy removal from the final crystals and should not react with the compound.[8] A documented procedure uses light petroleum (a mixture of alkanes) successfully.[6] Other potential solvent systems for substituted benzoic acids include aqueous ethanol, or mixtures of a "good" solvent (like acetone or ethyl acetate) with an "anti-solvent" (like hexanes).[11] Small-scale solubility tests are highly recommended to determine the optimal solvent.

Q2: What is the expected melting point of pure 3,5-dichloro-2,6-dimethoxybenzoic acid? The reported melting point for the pure compound is in the range of 102-106°C.[12] A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause the melting point to be lower and the range to be broader.

Q3: How can I induce crystallization if no crystals form even after the solution is cold? If the solution is supersaturated but crystals haven't formed, nucleation has not occurred. You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[5]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

  • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility, which can often trigger crystallization.[5]

Q4: What are the key safety precautions when performing this recrystallization? 3,5-dichloro-2,6-dimethoxybenzoic acid is known to cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Perform the recrystallization in a well-ventilated fume hood, especially when using volatile and flammable organic solvents like light petroleum or hexanes.[14] Ensure emergency safety showers and eyewash stations are accessible.[13]

Data Presentation

Table 1: Physicochemical Properties of 3,5-dichloro-2,6-dimethoxybenzoic acid

PropertyValueSource(s)
Molecular FormulaC₉H₈Cl₂O₄[15]
Molecular Weight251.06 g/mol [15]
AppearanceWhite to off-white crystalline powder
Melting Point102-106 °C[12]
Purity (Typical)>98%
Recommended SolventLight Petroleum[6]

Experimental Protocol

Detailed Step-by-Step Recrystallization of 3,5-dichloro-2,6-dimethoxybenzoic acid

  • Solvent Selection: Based on literature, light petroleum is a suitable solvent.[6] Place approximately 1 gram of the crude 3,5-dichloro-2,6-dimethoxybenzoic acid into a 50 mL Erlenmeyer flask.

  • Dissolution: Add a stir bar and a small volume of the chosen solvent (e.g., 10-15 mL of light petroleum) to the flask. Gently heat the mixture on a hot plate in a fume hood. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just completely dissolves. Note the total volume of solvent used. Add an additional 5-10% of the solvent volume to prevent premature crystallization.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Gravity Filtration: Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass to air dry completely, or dry them in a vacuum oven.

  • Analysis: Determine the mass and percent recovery of the purified product and measure its melting point to assess purity.

Visualization of Troubleshooting Workflow

Recrystallization_Troubleshooting start_node Initial Observation problem_node_1 No / Low Yield start_node->problem_node_1 problem_node_2 Compound 'Oiled Out' start_node->problem_node_2 problem_node_3 Crystals Discolored start_node->problem_node_3 problem_node problem_node cause_node cause_node solution_node solution_node end_node Pure Crystals cause_node_1 Too Much Solvent Used problem_node_1->cause_node_1 Possible Cause cause_node_2a Cooling Too Rapid problem_node_2->cause_node_2a cause_node_2b High Impurity Level problem_node_2->cause_node_2b cause_node_3 Colored Impurities Adsorbed problem_node_3->cause_node_3 Possible Cause solution_node_1 Boil off excess solvent, then re-cool slowly cause_node_1->solution_node_1 Solution solution_node_1->end_node solution_node_2a Re-heat to dissolve oil, add a little more solvent, cool very slowly cause_node_2a->solution_node_2a Solution solution_node_2b Perform pre-purification (e.g., acid-base extraction) cause_node_2b->solution_node_2b Solution solution_node_2a->end_node solution_node_2b->end_node solution_node_3 Re-dissolve, add activated charcoal, perform hot filtration, re-crystallize cause_node_3->solution_node_3 Solution solution_node_3->end_node

Sources

Technical Support Center: Synthesis of 2,6-dichloro-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2,6-dichloro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and impurities encountered during its synthesis. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to ensure you achieve the highest possible purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2,6-dichloro-3,5-dimethoxybenzoic acid and what are the expected impurities?

The most direct synthesis involves the electrophilic chlorination of 3,5-dimethoxybenzoic acid. A common chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂), often in a chlorinated solvent like chloroform or dichloromethane.

The primary impurities stem from the statistics of the electrophilic aromatic substitution and the reaction's completeness:

  • Starting Material: Unreacted 3,5-dimethoxybenzoic acid is a common impurity if the reaction does not go to completion.

  • Monochloro Byproduct: Incomplete chlorination will result in the formation of 2-chloro-3,5-dimethoxybenzoic acid. The strong activating and ortho, para-directing nature of the methoxy groups, combined with the meta-directing carboxylic acid, makes the 2- and 6-positions highly susceptible to chlorination.

  • Over-chlorinated Byproducts: Although less common due to steric hindrance and deactivation of the ring after dichlorination, trace amounts of trichloro-species can form under harsh conditions or with an excessive amount of chlorinating agent.[1]

  • Residual Solvents: Solvents used in the reaction (e.g., chloroform) and subsequent purification steps (e.g., petroleum ether, hexanes, ethanol) can be trapped in the final product.[2]

  • Inorganic Salts: Formed during the workup or quenching of the reaction (e.g., sodium chloride), which are typically removed by washing.

Q2: My final product has a low, broad melting point. What does this indicate and how do I fix it?

A low and broad melting point range is a classic indicator of an impure sample.[3] Pure crystalline solids have sharp, well-defined melting points, and the presence of impurities disrupts the crystal lattice, causing it to melt at a lower temperature over a wider range.[3][4]

The most effective remedy is purification by recrystallization.[5][6] This technique exploits differences in solubility between the desired product and impurities in a given solvent at different temperatures.[7] For 2,6-dichloro-3,5-dimethoxybenzoic acid, a solvent system like an ethanol/water mixture, acetone/hexane, or light petroleum should be effective.[2][8]

Q3: How can I effectively remove the unreacted starting material and the monochlorinated byproduct?

Recrystallization is the primary method for separating these closely related species.[2] The desired 2,6-dichloro product will likely have different solubility properties compared to the starting material and the monochloro- intermediate. A carefully selected solvent system and slow cooling will allow for the selective crystallization of the least soluble compound, which is often the more substituted and symmetrical final product.[9] If recrystallization proves insufficient, column chromatography can be employed, although it is less practical for large-scale purification.

Q4: Which analytical techniques are essential for confirming the purity and identity of my final product?

A multi-technique approach is necessary for unambiguous confirmation of purity and structure.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can effectively separate the desired product from starting materials and byproducts, providing purity as a percentage of the total peak area.[10][11]

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR): NMR spectroscopy is indispensable for structural confirmation.[10] The proton NMR will show characteristic shifts for the aromatic and methoxy protons, and the disappearance of the signal corresponding to the protons at the 2- and 6-positions of the starting material is a key indicator of successful dichlorination. Impurities will present as separate, identifiable sets of peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing strong evidence of its identity.[4][12]

  • Melting Point Analysis: A rapid and straightforward preliminary assessment of purity.[3][10]

Troubleshooting Guide: Common Synthesis & Purification Issues

Problem / ObservationPotential Cause(s)Suggested Solution / Action
Low Yield 1. Incomplete reaction. 2. Insufficient chlorinating agent. 3. Product loss during workup/purification.1. Monitor reaction by TLC or HPLC to ensure completion. Consider extending reaction time or slightly increasing temperature. 2. Re-evaluate stoichiometry; ensure at least 2.0 equivalents of the chlorinating agent are used. 3. During acid-base extractions, ensure complete precipitation by adjusting to a sufficiently acidic pH.[13] For recrystallization, use a minimal amount of hot solvent and cool thoroughly to maximize crystal recovery.[9]
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities disrupting crystallization. 2. Supersaturated solution. 3. Inappropriate recrystallization solvent.1. Attempt to purify a small portion via column chromatography to isolate a purer seed crystal. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9] 3. Re-evaluate the solvent choice. The ideal solvent dissolves the compound when hot but not when cold.[7] Test various solvents on a small scale.
Product is Discolored (e.g., yellow or brown) 1. Formation of colored byproducts from side reactions. 2. Residual impurities from the starting material or reagents.1. During the recrystallization process, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[6] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
Extra Peaks in ¹H NMR Spectrum 1. Unreacted starting material (3,5-dimethoxybenzoic acid). 2. Monochloro- byproduct. 3. Residual solvent.1. Look for a singlet corresponding to the C2/C6 protons and a triplet for the C4 proton of the starting material. 2. Identify signals corresponding to the monochlorinated species. 3. Compare suspicious peaks to the known chemical shifts of common laboratory solvents. Purify the product by another round of recrystallization and ensure thorough drying under vacuum.
Multiple Spots on TLC Plate 1. Incomplete reaction. 2. Presence of multiple byproducts.1. The reaction has not gone to completion. Consider extending the reaction time. 2. The product is impure. Proceed with purification via recrystallization or column chromatography until a single spot is observed on the TLC plate.

Visualized Workflows & Protocols

General Purification Workflow

The following diagram outlines a standard workflow for the purification of crude 2,6-dichloro-3,5-dimethoxybenzoic acid.

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., Quench with water, separate layers) crude->workup acid_base Acid-Base Extraction (Dissolve in aq. NaHCO₃, wash with Et₂O, re-precipitate with HCl) workup->acid_base To remove neutral and basic impurities recryst Recrystallization (e.g., from Ethanol/Water or Hexane/Acetone) acid_base->recryst To remove closely related acid impurities dry Dry Under Vacuum recryst->dry analysis Purity & Identity Check (HPLC, NMR, MS, MP) dry->analysis pure_product Pure Product (>98%) analysis->recryst Fails Specs analysis->pure_product Meets Specs fail Purity < 98%

Caption: Standard purification workflow for 2,6-dichloro-3,5-dimethoxybenzoic acid.

Analytical Decision Tree

This diagram helps in selecting the appropriate analytical method based on the experimental need.

G start Need to Analyze Sample q1 Is this a quick in-process check? start->q1 q2 Need quantitative purity value? q1->q2 No tlc Use TLC or Melting Point q1->tlc Yes q3 Need to confirm chemical structure? q2->q3 No hplc Use HPLC q2->hplc Yes nmr_ms Use NMR and/or Mass Spectrometry q3->nmr_ms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 2,6-dichloro-3,5-dimethoxybenzoic acid

This protocol describes a general procedure for purifying the crude product. The ideal solvent or solvent pair should be determined empirically on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, hexanes) to find a system where the compound is highly soluble when hot and poorly soluble when cold. A binary solvent system, such as ethanol/water, is often effective.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair) to just dissolve the solid completely. Keep the solution at or near its boiling point.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount (spatula tip) of activated charcoal to the hot solution and swirl for a few minutes.[6]

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9][14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight to remove all traces of solvent.

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for developing an HPLC method for purity analysis.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried product and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid. For example, start with 70% A / 30% B, and run a linear gradient to 10% A / 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main product by the total area of all peaks. The retention times should be reproducible.

References

  • PrepChem.com. Synthesis of Example 4. 3,5-Dichloro-2,6-dimethoxybenzoic acid. Available from: [Link]

  • Quora. How can benzoic acid be tested for purity?. Available from: [Link]

  • Scribd. Benzoic Acid Purity Titration Guide. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available from: [Link]

  • Eureka. Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. Available from: [Link]

  • Chem21Labs. Synthesis of Benzoic Acid. Available from: [Link]

  • YouTube. Exp 8 part 2 Purity of benzoic acid. Available from: [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. Available from: [Link]

  • Angelo State University. Recrystallization of Benzoic Acid. Available from: [Link]

  • YouTube. The Recrystallization of Impure Benzoic Acid Lab. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Benzoic Acid Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chlorination of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, particularly low conversion rates, and provide in-depth, field-proven insights to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the chlorination of benzoic acid, providing a foundational understanding of the reaction.

Q1: What is the fundamental mechanism of benzoic acid chlorination?

A1: The chlorination of benzoic acid is an electrophilic aromatic substitution (EAS) reaction. The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.[1] The reaction requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the chlorine molecule (Cl₂), creating a stronger electrophile (Cl⁺).[1]

Q2: Which chlorinating agents and catalysts are most effective for this reaction?

A2: The choice of chlorinating agent and catalyst is critical for success.

  • Chlorine Gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is a common method for ring chlorination.[2]

  • Thionyl chloride (SOCl₂) is typically used to convert carboxylic acids to acid chlorides, not for ring chlorination.[3]

  • Phosphorus trichloride (PCl₃) can also be used to generate acyl chlorides from benzoic acids.[4][5][6]

The selection of a Lewis acid can influence the reaction's efficiency and, to some extent, the isomer distribution.[7]

Q3: What is the expected isomer distribution for the monochlorination of benzoic acid?

A3: Due to the meta-directing nature of the carboxylic acid group, the primary product of monochlorination is 3-chlorobenzoic acid .[2] However, small amounts of the ortho (2-chlorobenzoic acid) and para (4-chlorobenzoic acid) isomers are often formed as minor byproducts.[2] The precise ratio can be influenced by reaction conditions such as temperature and the choice of catalyst.

Q4: What are the primary side reactions to be aware of?

A4: Besides the formation of isomeric monochlorinated products, other potential side reactions include:

  • Polychlorination: If the reaction is allowed to proceed for too long or with an excess of the chlorinating agent, dichlorinated and even more highly chlorinated benzoic acids can be formed.[7]

  • Substrate Decomposition: Harsh reaction conditions, such as excessively high temperatures, can lead to the degradation of the starting material and products, resulting in tar formation.

Q5: How can I monitor the progress of my reaction?

A5: Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying the components of the reaction mixture, allowing for the quantification of benzoic acid and its chlorinated derivatives.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Another excellent method for separating and quantifying the components of the reaction mixture, particularly for non-volatile compounds.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the analysis of chlorobenzoic acids, especially at low concentrations.[11]

Section 2: Troubleshooting Guide for Low Conversion Rates

Low conversion of benzoic acid is a frequent challenge. This section provides a systematic approach to diagnosing and resolving this issue.

Issue 1: Inactive or Insufficiently Active Catalyst

The Lewis acid catalyst is the linchpin of this reaction. Its inactivity is a primary suspect in cases of low conversion.

Q: My reaction has stalled, and I suspect a problem with my Lewis acid catalyst. What should I investigate?

A:

  • Anhydrous Conditions: Lewis acids like AlCl₃ and FeCl₃ are highly hygroscopic. Moisture in the reaction setup will hydrolyze the catalyst, rendering it inactive.

    • Troubleshooting Step: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

    • Expected Outcome: Prevention of catalyst hydrolysis and restoration of its catalytic activity.

  • Catalyst Purity and Age: Over time, Lewis acids can degrade, especially if not stored properly.

    • Troubleshooting Step: Use a fresh, unopened container of the Lewis acid. If you suspect the purity of your current stock, consider a fresh purchase from a reputable supplier.

    • Expected Outcome: A more active catalyst leading to an increased reaction rate.

  • Insufficient Catalyst Loading: An inadequate amount of catalyst will lead to a slow and incomplete reaction.

    • Troubleshooting Step: While catalytic amounts are needed, ensure you are using an appropriate molar ratio. For challenging substrates, increasing the catalyst loading may be beneficial. A typical starting point is 0.1 to 0.5 molar equivalents relative to benzoic acid.[12]

    • Expected Outcome: A higher concentration of the activated electrophile, driving the reaction to completion.

Issue 2: Sub-Optimal Reaction Conditions

The reaction environment plays a crucial role in the kinetics and thermodynamics of the chlorination process.

Q: I've confirmed my catalyst is active, but my conversion rates are still low. What reaction parameters should I optimize?

A:

  • Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature.

    • Troubleshooting Step: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A modest increase to 40-60°C can significantly enhance the reaction rate.[5] However, be cautious, as excessive heat can promote the formation of byproducts.

    • Expected Outcome: Increased reaction kinetics leading to higher conversion in a shorter timeframe.

  • Solvent Choice: The solvent can influence the solubility of reagents and the stability of the reaction intermediates.

    • Troubleshooting Step: Non-polar, aprotic solvents are generally preferred for this reaction. If you are using a solvent in which benzoic acid has low solubility, consider alternatives. Chlorinated solvents like dichloromethane or dichloroethane are often effective.

    • Expected Outcome: Improved solubility of reagents and stabilization of the carbocation intermediate, facilitating the reaction.

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Troubleshooting Step: Monitor the reaction over an extended period using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Expected Outcome: The reaction profile will indicate if it is proceeding slowly and simply requires more time.

Issue 3: Issues with Reagents

The quality and handling of your starting materials can significantly impact the outcome.

Q: Could the purity of my benzoic acid or chlorinating agent be the cause of low conversion?

A:

  • Benzoic Acid Purity: Impurities in the starting material can interfere with the reaction.

    • Troubleshooting Step: Ensure your benzoic acid is of high purity. If necessary, recrystallize it before use.

    • Expected Outcome: Removal of potential inhibitors, allowing the reaction to proceed as expected.

  • Chlorinating Agent Delivery: If using chlorine gas, ensuring its efficient delivery to the reaction mixture is key.

    • Troubleshooting Step: Ensure a steady and controlled flow of chlorine gas is bubbled through the reaction mixture with efficient stirring.

    • Expected Outcome: A consistent supply of the electrophile to drive the reaction forward.

Section 3: Experimental Protocols and Data

Detailed Protocol: Chlorination of Benzoic Acid using Chlorine Gas and FeCl₃

This protocol provides a step-by-step methodology for the synthesis of 3-chlorobenzoic acid.

Materials:

  • Benzoic Acid

  • Anhydrous Ferric Chloride (FeCl₃)

  • Dichloromethane (anhydrous)

  • Chlorine Gas

  • Sodium bisulfite solution (aqueous)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution (aqueous)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve benzoic acid in anhydrous dichloromethane.

    • Rationale: Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid catalyst.

  • Catalyst Addition: Under an inert atmosphere, add anhydrous ferric chloride to the stirred solution.

    • Rationale: The Lewis acid is necessary to polarize the chlorine molecule, generating the electrophile.

  • Chlorination: Cool the reaction mixture in an ice bath and begin bubbling chlorine gas through the solution at a slow, steady rate.

    • Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and minimize byproduct formation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the benzoic acid is consumed.

  • Quenching: Stop the flow of chlorine gas and bubble nitrogen through the solution to remove any excess dissolved chlorine. Quench the reaction by slowly adding an aqueous solution of sodium bisulfite.

    • Rationale: Sodium bisulfite reacts with and neutralizes any remaining chlorine.

  • Workup - Acid-Base Extraction:

    • Transfer the mixture to a separatory funnel and wash with deionized water.

    • Extract the organic layer with an aqueous sodium hydroxide solution. The chlorinated benzoic acid will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and slowly acidify it with concentrated hydrochloric acid until a precipitate forms.

    • Rationale: This acid-base extraction separates the acidic product from non-acidic impurities.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain pure chlorobenzoic acid.

    • Rationale: Recrystallization is a standard technique for purifying solid organic compounds.[7]

Data Summary Table
ParameterRecommended ConditionRationale
Catalyst Anhydrous FeCl₃ or AlCl₃Activates the chlorinating agent.
Chlorinating Agent Chlorine Gas (Cl₂)Provides the electrophile for the substitution.
Solvent Anhydrous DichloromethaneProvides a non-polar, aprotic medium.
Temperature 0-10°C (during chlorination)Controls the exothermic reaction and minimizes byproducts.
Workup Acid-Base ExtractionSeparates the acidic product from impurities.
Purification RecrystallizationPurifies the solid product.

Section 4: Visualizing the Process

Mechanism of Electrophilic Aromatic Chlorination of Benzoic Acid

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Cl2 Cl₂ Activated_E Cl⁺---[FeCl₄]⁻ Cl2->Activated_E Lewis Acid Catalyst FeCl3 FeCl₃ FeCl3->Activated_E Sigma_Complex Arenium Ion (Sigma Complex) Activated_E->Sigma_Complex Benzoic_Acid Benzoic Acid Benzoic_Acid->Sigma_Complex Attack by π-system Chlorobenzoic_Acid m-Chlorobenzoic Acid Sigma_Complex->Chlorobenzoic_Acid Deprotonation FeCl4_minus [FeCl₄]⁻ FeCl4_minus->Chlorobenzoic_Acid

Caption: Mechanism of the electrophilic chlorination of benzoic acid.

Troubleshooting Workflow for Low Conversion

G Start Low Conversion Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Catalyst_Solutions Use fresh, anhydrous catalyst. Ensure proper loading. Check_Catalyst->Catalyst_Solutions No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Success Conversion Improved Catalyst_Solutions->Success Condition_Solutions Optimize temperature. Check solvent. Extend reaction time. Check_Conditions->Condition_Solutions No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Condition_Solutions->Success Reagent_Solutions Purify starting material. Ensure efficient gas delivery. Check_Reagents->Reagent_Solutions No Check_Reagents->Success Yes Reagent_Solutions->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Section 5: Safety First - Handling Chlorinated Aromatic Compounds

DANGER: Chlorination reactions and their products pose significant health risks. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (consult a glove compatibility chart).[13]

  • Ventilation: All manipulations involving chlorine gas and chlorinated organic compounds must be performed in a certified chemical fume hood.[13]

  • Chlorine Gas Handling: Chlorine is highly toxic and corrosive.[14] Ensure all connections in your gas delivery system are secure and leak-tested. Have an emergency response plan in place for potential leaks.[15]

  • Waste Disposal: All chlorinated waste is considered hazardous. Dispose of it in appropriately labeled containers according to your institution's guidelines.[13]

  • Incompatible Materials: Keep chlorinated compounds away from strong oxidizing agents.[13] Be aware that mixing chlorine bleach with acids can release hazardous chlorine gas.[14]

For more detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

References

  • Xiao, J., & Han, L. B. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research, 43(5-6), 205-209. [Link]

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Retrieved from [Link]

  • Brainly. (2023, April 19). Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment? Retrieved from [Link]

  • Ley, S. V., & Yates, C. (2008). Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. Retrieved from [Link]

  • Pearson, D. E., & Cowan, D. (n.d.). pentachlorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Li, J., et al. (2019). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 10(29), 7043–7048. [Link]

  • Xiao, J., & Han, L. B. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research. [Link]

  • Xiao, J., & Han, L. B. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Semantic Scholar. [Link]

  • ParadoxChem126. (2013, May 24). Chlorobenzene from Benzoic Acid? Sciencemadness.org. [Link]

  • Biswas, H. G., & Das-Gupta, S. J. (2022). CHLORINATION OF BENZOIC ACID. Zenodo. [Link]

  • Doc Brown's Advanced A Level Organic Chemistry. (n.d.). chlorinating or brominating carboxylic acids, use of halogenated products in organic synthesis. Retrieved from [Link]

  • Clarke, H. T., & Taylor, E. R. (n.d.). o-CHLOROBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Quora. (2023, December 18). How to prepare p- and m-chlorobenzoic acid from toluene. Retrieved from [Link]

  • Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Tiedje, J. M., et al. (1992). Specific Removal of Chlorine From the Ortho-Position of Halogenated Benzoic Acids by Reductive Dechlorination in Anaerobic Enrichment Cultures. FEMS Microbiology Letters, 100(1-3), 273-280. [Link]

  • Wang, W., et al. (2021). Transformation of Emerging Disinfection Byproducts Halobenzoquinones to Haloacetic Acids during Chlorination of Drinking Water. Chemical Engineering Journal, 418, 129326. [Link]

  • Pearson. (2024, July 17). Propose a second mechanism for the reaction of benzoic acid with... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Szopa, C., et al. (2020). Benzoic Acid as the Preferred Precursor for the Chlorobenzene Detected on Mars: Insights from the Unique Cumberland Analog Investigation. ResearchGate. Retrieved from [Link]

  • European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B. Retrieved from [Link]

  • People@UTM. (n.d.). Carbon Dioxide Fixation Method for Electrosynthesis of Benzoic Acid from Chlorobenzene. Retrieved from [Link]

  • (2019, May 13). Handling Chlorine Safely. [Link]

  • Vanderford, B. J., Rosario-Ortiz, F. L., & Snyder, S. A. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1164(1-2), 219–223. [Link]

  • IChemE. (1995). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Corma, A., García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. [Link]

  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Retrieved from [Link]

  • Academia.edu. (n.d.). high-performance liquid chromatography method for the determination of benzoic acid in beverages. Retrieved from [Link]

  • MDPI. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Per-Ola Norrby, et al. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of Pharmaceutical Sciences, 105(3), 1121-1130. [Link]

  • ResearchGate. (2024, November 5). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Retrieved from [Link]

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Stability of 3,5-dichloro-2,6-dimethoxybenzoic acid in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-dichloro-2,6-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution.

Introduction

3,5-dichloro-2,6-dimethoxybenzoic acid is a substituted aromatic carboxylic acid with a molecular structure that presents unique chemical characteristics.[1] The presence of two electron-withdrawing chlorine atoms and two electron-donating methoxy groups on the benzene ring, in addition to the carboxylic acid functional group, dictates its reactivity, solubility, and stability.[2][3] Understanding these characteristics is crucial for designing robust experiments and interpreting results accurately. This guide provides practical advice and protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3,5-dichloro-2,6-dimethoxybenzoic acid in solution?

A1: The stability of 3,5-dichloro-2,6-dimethoxybenzoic acid in solution can be influenced by several factors, primarily related to its chemical structure:

  • pH: The carboxylic acid group has a pKa that determines its ionization state. At pH values above its pKa, the compound will exist predominantly as the more water-soluble carboxylate anion. The stability of the molecule can vary between its protonated and deprotonated forms.

  • Solvent: The choice of solvent is critical. Protic solvents can form hydrogen bonds with the carboxylic acid and methoxy groups, while aprotic solvents will interact differently. The solubility and potential for solvent-mediated degradation will vary accordingly. For instance, in apolar solvents, benzoic acid derivatives can form hydrogen-bonded dimers.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is generally recommended to store solutions at low temperatures (e.g., 2-8 °C or frozen) to minimize thermal decomposition.[4]

  • Light: Exposure to UV or high-intensity light can potentially induce photochemical reactions, leading to the degradation of the compound. Storing solutions in amber vials or in the dark is a standard precautionary measure.

  • Presence of Other Reagents: The compound's stability can be compromised by the presence of strong acids, bases, oxidizing, or reducing agents in the solution.

Q2: I prepared a stock solution of 3,5-dichloro-2,6-dimethoxybenzoic acid in DMSO, and after a week of storage at 4°C, I see a decrease in the expected concentration in my assay. What could be the cause?

A2: A decrease in the effective concentration of your compound can be due to several reasons:

  • Degradation: While DMSO is a common solvent for stock solutions, prolonged storage, even at 4°C, might lead to slow degradation. Potential degradation pathways for related compounds can include demethylation or dehalogenation, although this is more commonly observed under specific enzymatic or harsh chemical conditions.[5][6]

  • Precipitation: The compound may have limited long-term solubility in DMSO at 4°C. It might have precipitated out of the solution, leading to a lower concentration in the supernatant that you are sampling. Before use, always visually inspect your stock solution for any precipitate. If present, gently warm the solution and vortex to redissolve the compound completely.

  • Adsorption: The compound might adsorb to the surface of the storage container, especially if using certain types of plastics. Using low-adsorption microplates or glass vials for storage is recommended.

To troubleshoot this, you can perform a simple experiment to check for precipitation. Centrifuge your stock solution tube and analyze a sample from the supernatant. If the concentration is lower than expected, try warming and vortexing the entire stock to see if the concentration is restored.

Q3: Are there any known degradation pathways for 3,5-dichloro-2,6-dimethoxybenzoic acid?

A3: Specific degradation pathways for 3,5-dichloro-2,6-dimethoxybenzoic acid are not extensively documented in publicly available literature. However, based on the functional groups present, we can hypothesize potential degradation routes under certain conditions:

  • Hydrolysis of Methoxy Groups: Under strongly acidic conditions, the methoxy ether groups could be susceptible to hydrolysis, yielding hydroxyl groups.

  • Decarboxylation: At very high temperatures, the carboxylic acid group might be lost as carbon dioxide, although this is generally a high-energy process for aromatic carboxylic acids.

  • Reductive Dehalogenation: In the presence of certain catalysts or biological systems, the chlorine atoms could be removed.

These are potential pathways, and their likelihood depends on the specific experimental conditions. For most standard in vitro experimental setups, the molecule is expected to be reasonably stable if stored correctly.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent assay results over time from the same stock solution. Compound degradation or precipitation in the stock solution.Prepare fresh stock solutions more frequently. Perform a stability study in your chosen solvent (see protocol below). Visually inspect for precipitate before each use.
Appearance of unexpected peaks in HPLC or LC-MS analysis of the sample. Degradation of the compound into one or more new chemical entities.Characterize the new peaks by mass spectrometry to identify potential degradants. Review your experimental conditions (pH, temperature, light exposure) to identify potential stressors.
Low or no activity of the compound in a biological assay. The compound may have degraded, precipitated, or the wrong concentration was used.Verify the concentration and integrity of the compound using an analytical method like HPLC-UV. Ensure complete dissolution of the compound in your assay buffer.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of 3,5-dichloro-2,6-dimethoxybenzoic acid in Solution

Objective: To determine the stability of the compound in a specific solvent over a defined period under different storage conditions.

Materials:

  • 3,5-dichloro-2,6-dimethoxybenzoic acid

  • Solvent of choice (e.g., DMSO, ethanol)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance and volumetric flasks

  • Amber glass vials

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve 3,5-dichloro-2,6-dimethoxybenzoic acid in the chosen solvent to a known concentration (e.g., 10 mM).

  • Aliquot the Solution: Distribute the stock solution into multiple amber glass vials.

  • Time Zero (T=0) Analysis: Immediately analyze one of the aliquots by HPLC or LC-MS to determine the initial concentration and purity. This will serve as your baseline.

  • Storage: Store the remaining aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C). Protect from light.

  • Time Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to come to room temperature, vortex gently, and analyze by HPLC or LC-MS under the same conditions as the T=0 sample.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. A significant decrease in the peak area or the appearance of new peaks indicates instability. Calculate the percentage of the compound remaining at each time point.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of 3,5-dichloro-2,6-dimethoxybenzoic acid.

References

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Al-Bayati, Y. K., & Al-Azzawi, A. M. (2018). Study on Association of Substituted Benzoic Acids And Other Acids By Physical Methods. ResearchGate. [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? [Link]

  • Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Link]

  • Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. [Link]

  • Vrchotová, N., et al. (2016). Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. [Link]

  • Japan Environment Agency. (n.d.). III Analytical Methods. [Link]

  • UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

Sources

Handling moisture sensitivity of 3,5-dichloro-2,6-dimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers handling 3,5-dichloro-2,6-dimethoxybenzoyl chloride (CAS: 32541-62-1), a critical intermediate often employed in the synthesis of high-affinity dopamine D2 antagonists like Raclopride .

Due to its specific substitution pattern, this compound exhibits a unique reactivity profile: the 2,6-dimethoxy groups provide significant steric hindrance (the "ortho effect") which retards nucleophilic attack, while the 3,5-dichloro groups electronically activate the carbonyl carbon. This creates a "metastable" reagent that is less violently reactive than benzoyl chloride but deceptively sensitive to cumulative moisture exposure, leading to silent degradation that ruins high-value radiopharmaceutical precursors.

Part 1: Technical Profile & Mechanism

PropertySpecification
Compound Name 3,5-dichloro-2,6-dimethoxybenzoyl chloride
CAS Number 32541-62-1
Molecular Formula C₉H₇Cl₃O₃
Molecular Weight 269.51 g/mol
Physical State Crystalline Solid (White to Off-White)
Primary Hazard Corrosive, Moisture Sensitive, Lachrymator
Main Degradant 3,5-dichloro-2,6-dimethoxybenzoic acid (CAS 73219-91-7) + HCl
Critical Application Precursor for Raclopride (PET Radiotracer)
The Hydrolysis Pathway

Understanding the degradation mechanism is vital for troubleshooting. Moisture does not just "wet" the solid; it chemically converts the reactive acyl chloride into an unreactive carboxylic acid, releasing HCl gas which can autocatalyze further degradation or harm sensitive amine coupling partners.

HydrolysisMechanism Reagent 3,5-dichloro-2,6-dimethoxybenzoyl chloride (Active Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Slowed by 2,6-OMe Sterics) Water H₂O (Atmospheric Moisture) Water->Intermediate Product 3,5-dichloro-2,6-dimethoxybenzoic acid (Inactive Impurity) Intermediate->Product Chloride Elimination Byproduct HCl (Gas) (Corrosive Byproduct) Intermediate->Byproduct

Figure 1: Hydrolysis pathway. The 2,6-dimethoxy substituents create a "steric gate" that slows the initial water attack, but once formed, the acid is stable and irreversible.

Part 2: Storage & Handling (The Prevention Phase)

Q: How should I store this compound long-term?

A: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen).

  • Why: Low temperature slows the kinetic rate of hydrolysis from trace moisture trapped in the headspace.

  • Protocol: Parafilm is insufficient. Use a secondary container (desiccator) with active desiccant (e.g., P₂O₅ or activated molecular sieves) inside the fridge. Warm the vial to room temperature before opening to prevent condensation from forming on the cold solid.

Q: Can I handle this on the open bench?

A: For high-precision applications (like radiochemistry), no . While the 2,6-steric hindrance makes it less fuming than acetyl chloride, it is still an acid chloride.

  • Best Practice: Handle inside a glovebox or use Schlenk techniques.

  • Acceptable (Short-term): Weigh quickly into a pre-dried flask under a cone of nitrogen. Avoid metal spatulas if possible (corrosion risk); use glass or PTFE-coated tools.

Q: What solvents are compatible?

A: Use only anhydrous solvents.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

  • Critical Limit: Water content must be <50 ppm .

  • Avoid: Alcohols (Methanol, Ethanol) or wet Ethers. Alcohols will instantly react to form esters (solvolysis), completely consuming the reagent.

Part 3: Troubleshooting & Diagnostics (The Process Phase)

Q: How do I know if my reagent has hydrolyzed?

A: Visual inspection is often insufficient because the acid degradant is also a white solid. Use these diagnostic checks:

Diagnostic MethodObservation for Active Chloride Observation for Hydrolyzed Acid
Solubility Soluble in dry DCM/Chloroform.Acid is less soluble in non-polar solvents; may appear as turbidity.
IR Spectroscopy Strong C=O stretch at ~1790–1815 cm⁻¹ (Acyl Chloride).Broad O-H stretch (2500–3300 cm⁻¹) and C=O shift to ~1680–1710 cm⁻¹ .
¹H-NMR (CDCl₃) Sharp aromatic/methoxy signals.Shift in aromatic protons; appearance of broad COOH proton >10 ppm.
Melting Point Sharp (Specific to chloride).Generally higher and broader (Acid MP ~102–106°C).
Q: My reaction with the amine (e.g., aminomethylpyrrolidine) failed. Why?

A: The most common failure mode is the presence of HCl from partial hydrolysis.

  • Mechanism: If the reagent is partially hydrolyzed, it contains free HCl. When you add your amine, the HCl immediately protonates the amine, rendering it non-nucleophilic. The remaining acid chloride cannot react with the protonated amine salt.

  • Solution: Always use a scavenger base (e.g., Triethylamine or DIPEA) in the reaction mixture (typically 2.0–3.0 equivalents) to neutralize any adventitious HCl and regenerate the free amine nucleophile.

Q: Can I re-purify the chloride if it has degraded?

A: Yes, via recrystallization or sublimation , but it is difficult due to moisture sensitivity.

  • Protocol: Dissolve in a minimal amount of hot, dry hexane or toluene (under N₂). Filter rapidly to remove the insoluble acid impurity (the acid is much less soluble in non-polar hydrocarbons than the chloride). Cool to crystallize.

  • Alternative: If significant hydrolysis has occurred, convert the entire batch back to the acid (hydrolysis), dry it completely, and re-chlorinate using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

Part 4: Experimental Workflow (Decision Tree)

Use this workflow to determine if your reagent is fit for synthesis.

HandlingWorkflow Start Start: Reagent Retrieval (from +4°C Storage) Equilibrate Warm to Room Temp (in Desiccator) Start->Equilibrate VisualCheck Visual Check: Is it a free-flowing powder? Equilibrate->VisualCheck Clumped Clumped/Sticky VisualCheck->Clumped Yes Flowing Free-Flowing VisualCheck->Flowing Yes Action1 Likely Hydrolyzed. Purify or Discard. Clumped->Action1 Test Quick Solubility Test (Dry DCM) Flowing->Test Clear Clear Solution Test->Clear Pure Cloudy Cloudy/Precipitate Test->Cloudy Acid Present Action2 Proceed to Synthesis (Add Base Scavenger) Clear->Action2 Cloudy->Action1

Figure 2: Quality assurance decision tree for handling moisture-sensitive acid chlorides.

Part 5: Quenching & Disposal

Warning: Never add water directly to a large quantity of acid chloride. The reaction is exothermic and generates corrosive HCl gas.

  • Preparation: Prepare a solution of dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in a large beaker.

  • Dilution: Dilute the waste acid chloride in an inert solvent (e.g., DCM or Toluene).

  • Quenching: Slowly add the diluted acid chloride into the basic aqueous solution while stirring.

    • Note: The biphasic mixture ensures a controlled hydrolysis rate.

  • Verification: Check pH to ensure neutrality before disposal.

References

  • ChemicalBook. (n.d.). 3,5-dichloro-2,6-dimethoxybenzoyl chloride Properties and CAS 32541-62-1. Retrieved from

  • Ehrin, E., Gawell, L., Högberg, T., & Ström, P. (2006).[1][2] Synthesis of [methoxy-3H]- and [methoxy-11C]-labelled raclopride.[1] Specific dopamine-D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from

  • TCI Chemicals. (n.d.). 3,5-Dichloro-2,6-dimethoxybenzoic Acid (Parent Acid Properties). Retrieved from

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from

Sources

Technical Support Center: Alternative Solvents for 2,6-Dichloro-3,5-dimethoxybenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges of coupling reactions with 2,6-dichloro-3,5-dimethoxybenzoic acid. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical solutions, focusing on the critical role of solvent selection. The unique steric and electronic properties of this substrate demand a thoughtful approach beyond standard protocols.

Understanding the Challenge: The "Ortho Effect" on Steroids

The primary difficulty in achieving efficient coupling with 2,6-dichloro-3,5-dimethoxybenzoic acid stems from severe steric hindrance. The two chlorine atoms in the ortho positions to the carboxylic acid create a formidable steric shield. This conformation forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect".[1] This rotation disrupts π-conjugation between the carboxyl group and the aromatic ring, which can influence the reactivity of the acid.[1]

This steric congestion physically blocks the approach of the amine nucleophile and can hinder the formation of the activated ester intermediate with common coupling reagents.[2][3] Consequently, standard reaction conditions often result in low yields, slow reaction times, or complete failure.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling (e.g., HATU/DIPEA in DMF) with 2,6-dichloro-3,5-dimethoxybenzoic acid is failing. What is the most likely cause?

Answer: The combination of steric hindrance and the electronic nature of your substrates is the most probable cause. While powerful uronium/aminium reagents like HATU are designed for challenging couplings, the severe steric bulk of the 2,6-dichloro substitution can prevent the formation of the activated O-acylisourea intermediate or its subsequent reaction with the amine.[2][3]

The solvent, N,N-Dimethylformamide (DMF), while a common choice, may not be optimal. Its role is to solubilize reactants and facilitate the reaction, but it does not fundamentally overcome the steric barrier. In some cases, the activated intermediate may be unstable in DMF, leading to decomposition before the desired coupling occurs.

Q2: How does solvent choice directly impact the success of this sterically hindered coupling?

Answer: The solvent plays several critical roles beyond simple dissolution:

  • Solvation of Intermediates: A suitable solvent must effectively solvate the charged intermediates and transition states involved in the activation and coupling steps. Aprotic polar solvents are generally preferred for this reason.

  • Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction. For highly hindered substrates, elevated temperatures are often necessary to provide sufficient energy to overcome the activation barrier. Solvents with higher boiling points, like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), can be advantageous.

  • Minimizing Side Reactions: The solvent can influence the rate of undesired side reactions. For instance, in the presence of moisture, activated acid intermediates can hydrolyze back to the carboxylic acid.[2] Using anhydrous solvents is critical.

Q3: I need to move away from traditional solvents like DMF and NMP due to safety and regulatory concerns. What are some effective "green" alternatives?

Answer: The push for sustainable chemistry has led to the evaluation of several greener alternatives to replace reprotoxic solvents like DMF and NMP.[4][5] For amide couplings, the following solvents have shown promise:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks, 2-MeTHF is an excellent alternative to THF and Dichloromethane (DCM).[6][7] It has a higher boiling point than THF (80 °C) and is more stable in the presence of acids.

  • Cyclopentyl methyl ether (CPME): Known for its high boiling point (106 °C), low water miscibility, and stability, CPME is a viable replacement for THF, DCM, and dioxane.

  • Propylene Carbonate: This solvent is a green polar aprotic solvent that can be used to replace DCM and DMF in peptide synthesis.[5]

It is important to note that a direct 1:1 replacement is not always possible, and some re-optimization of reaction conditions may be necessary.[8][9]

Q4: Beyond solvent choice, are there other strategies to improve the yield of my hindered coupling?

Answer: Absolutely. A multi-faceted approach is often required:

  • More Reactive Intermediates: If standard coupling reagents fail, consider converting the carboxylic acid to a more reactive species. The formation of an acyl fluoride is a particularly effective strategy for sterically demanding couplings.[10][11][12] Reagents like BTFFH can generate the acyl fluoride in situ under mild conditions, which then reacts more readily with the hindered amine.[11][12]

  • Higher Temperatures: As mentioned, increasing the reaction temperature can provide the necessary activation energy. This can be achieved by selecting a higher-boiling solvent or by using microwave irradiation.

  • Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is often preferred to minimize side reactions.[3]

Troubleshooting Guide & Protocols

Problem: Low to No Product Formation

This is the most common issue encountered with 2,6-dichloro-3,5-dimethoxybenzoic acid. The following workflow provides a systematic approach to troubleshooting.

Workflow for Troubleshooting Low Yield

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Optimization cluster_2 Phase 3: Reagent & Strategy Change A Problem: Low/No Yield (e.g., HATU/DIPEA/DMF) B Confirm Starting Material Quality (NMR, LCMS) A->B C Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) A->C D Switch to Higher Boiling Aprotic Solvent (e.g., NMP, DMAc, CPME) C->D F Increase Reaction Temperature (Conventional or Microwave Heating) D->F E Screen a Panel of 'Green' Solvents (e.g., 2-MeTHF, Propylene Carbonate) E->F G Advanced Strategy: In Situ Acyl Fluoride Formation F->G H Use Fluorinating Agent (e.g., BTFFH, TCFH-NMI) G->H I Alternative: Convert to Acyl Chloride (SOCl₂, Oxalyl Chloride) Caution: Harsh Conditions G->I If Fluorination Fails

Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.

Protocol 1: Solvent Screening for Hindered Amide Coupling

This protocol outlines a parallel screening approach to identify an optimal solvent.

  • Preparation: In an array of oven-dried reaction vials, add 2,6-dichloro-3,5-dimethoxybenzoic acid (1.0 eq).

  • Reagent Addition: To each vial, add the amine coupling partner (1.1 eq), a suitable coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Solvent Dispensing: To each vial, add a different anhydrous solvent from the screening panel (see table below) to achieve a consistent concentration (e.g., 0.1 M).

  • Reaction: Seal the vials under an inert atmosphere (Nitrogen or Argon) and stir at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 12-24 hours).

  • Analysis: Quench a small aliquot from each reaction vial and analyze by LC-MS to determine the relative conversion to the desired product.

  • Selection: Select the solvent that provides the highest conversion and purity for further optimization and scale-up.

Data Summary: Comparison of Potential Solvents
SolventBoiling Point (°C)Dielectric Constant (20°C)Key CharacteristicsReference
Traditional Polar Aprotic
N,N-Dimethylformamide (DMF)15336.7Standard, good solvating power, reprotoxic concerns.
N-Methyl-2-pyrrolidone (NMP)20232.2High boiling point, good for tough couplings, reprotoxic.[4]
Dimethylacetamide (DMAc)16537.8Similar to DMF/NMP, high boiling point.
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)806.2Bio-derived, good THF replacement, moderate boiling point.[6][7]
Cyclopentyl methyl ether (CPME)1064.7Stable, high boiling point, low water solubility.
Propylene Carbonate24265.1High boiling point, polar aprotic, biodegradable.[5]
Acetonitrile (MeCN)8237.5Polar aprotic, but may have lower solvating power for some substrates.[13]
Protocol 2: In Situ Acyl Fluoride Formation for Extremely Hindered Couplings

This method is recommended when solvent optimization alone is insufficient.[11][12]

  • Activation Step: In an oven-dried flask under an inert atmosphere, dissolve the 2,6-dichloro-3,5-dimethoxybenzoic acid (1.3 eq) in anhydrous Dichloromethane (DCM).

  • Add the fluorinating agent (e.g., BTFFH, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 4.5 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride intermediate.

  • Coupling Step: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction to a suitable temperature (e.g., 80 °C, may require a sealed vessel or higher boiling co-solvent if necessary) and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up: Upon completion, cool the reaction, quench with water, and perform a standard liquid-liquid extraction to isolate the product.

Mechanism: Why Acyl Fluorides Work

G cluster_0 Standard Activation (e.g., HATU) cluster_1 Acyl Fluoride Strategy A R-COOH + HATU B Bulky Activated Ester [O-Acylisourea Intermediate] A->B C Steric Clash with Amine (Slow or No Reaction) B->C D R-COOH + BTFFH E Small Acyl Fluoride (R-COF) [Minimal Steric Profile] D->E F Successful Amine Attack (Faster Reaction) E->F

Caption: Comparison of steric profiles for activated intermediates.

Acyl fluorides are effective because the fluorine atom is significantly smaller than the bulky leaving groups generated by traditional coupling reagents like HATU or HOBt/EDC.[11] This reduced steric profile of the activated intermediate allows for easier approach and attack by the nucleophilic amine, even when both coupling partners are hindered.

By systematically evaluating solvent properties and considering more advanced activation strategies, researchers can overcome the significant challenges posed by sterically demanding substrates like 2,6-dichloro-3,5-dimethoxybenzoic acid.

References
  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • PNAS. (2008). Green chemistry for chemical synthesis. [Link]

  • Royal Society of Chemistry. (2018). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Wikipedia. Green solvent. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ResearchGate. Green Solvents I: Properties and Applications in Chemistry. [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • NIH. Solvents and sustainable chemistry. [Link]

  • ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. [Link]

  • Prof. Trond Ulven Group. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • NIH. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?. [Link]

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Technical Support Center: Preventing Decarboxylation of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with unintended decarboxylation during heating. Here, you will find troubleshooting guides and frequently asked questions to help you maintain the integrity of your molecules throughout your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern with substituted benzoic acids?

A: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For chemists working with substituted benzoic acids, this is a significant issue as it leads to the formation of an undesired aromatic byproduct, which can compromise the yield and purity of the target molecule. The susceptibility of a substituted benzoic acid to decarboxylation is influenced by the electronic nature and position of the substituents on the aromatic ring.

Q2: What are the primary factors that induce decarboxylation in substituted benzoic acids?

A: Several factors can promote the decarboxylation of these compounds:

  • Elevated Temperatures: High reaction temperatures are a primary driver of decarboxylation.[1][2][3] Many decarboxylation reactions are intentionally performed at temperatures above 100°C, with some requiring temperatures in the 200-300°C range.[2]

  • Strongly Acidic or Basic Conditions: The pH of the reaction medium can significantly impact the rate of decarboxylation.[3] For instance, aminobenzoic acids have been observed to decarboxylate in acidic solutions.[2][4]

  • Presence of Metal Catalysts: Certain transition metals, particularly copper and its salts, are known to catalyze decarboxylation reactions.[2][3][5]

  • Extended Reaction Times: Prolonged exposure to conditions that favor decarboxylation will naturally lead to a greater extent of this unwanted side reaction.[2]

Q3: How do substituents on the benzoic acid ring affect its stability to decarboxylation?

A: The electronic properties of the substituents play a crucial role:

  • Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) generally increase the electron density of the aromatic ring, which can facilitate decarboxylation, especially when positioned ortho or para to the carboxylic acid. These groups can stabilize the transition state of the reaction.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) tend to stabilize the benzoic acid by decreasing the electron density of the ring, making decarboxylation more difficult. However, even these substituted benzoic acids can decarboxylate under harsh conditions.

Troubleshooting Guides: A-Q&A Approach

This section provides solutions to specific problems you might encounter in the lab.

Scenario 1: You are performing a high-temperature esterification of a substituted benzoic acid and observing significant formation of the decarboxylated byproduct.

Question: How can I minimize decarboxylation during a high-temperature esterification?

Answer:

High-temperature esterifications are a common scenario for unintended decarboxylation. Here’s a systematic approach to mitigate this issue:

1. Temperature Optimization:

  • Primary Recommendation: The most effective strategy is to lower the reaction temperature.[2] Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

  • Stepwise Heating: Instead of immediately reaching the target temperature, a gradual, stepwise increase can sometimes prevent a sudden onset of decarboxylation. For some processes, a stepwise approach to 240-250°C has been successfully employed.[6]

2. Catalyst Choice:

  • Avoid Copper Catalysts: If your current protocol uses a copper-based catalyst, consider alternatives. Copper is well-documented to promote decarboxylation.[3][5]

  • Acid Catalysis: For esterification, strong acid catalysts like p-toluenesulfonic acid are often effective and may not promote decarboxylation to the same extent as some metal catalysts.

3. Solvent Selection:

  • High-Boiling Aprotic Solvents: The use of high-boiling aprotic solvents can be advantageous. In some cases, aromatic solvents have been used to reach high temperatures quickly while minimizing benzoic acid carry-over with water vapor.[6]

4. Reaction Monitoring:

  • Real-time Analysis: Closely monitor the reaction's progress using techniques like TLC, LC-MS, or GC-MS. This will help you determine the optimal reaction time to maximize the yield of your desired ester while minimizing the decarboxylated byproduct.

Table 1: General Temperature Guidelines for Benzoic Acid Stability

Compound TypeGeneral StabilityNotes
Benzoic AcidStable up to ~300°C in subcritical water.[1]Stability can be lower under different conditions.
Substituted Benzoic Acids (e.g., salicylic, anthranilic)Can show significant degradation at 200°C.[1]Electron-donating groups often decrease stability.
Scenario 2: You are attempting an amide coupling reaction with an electron-rich benzoic acid and the major product is the decarboxylated aniline derivative.

Question: What strategies can I employ to achieve successful amide coupling without decarboxylation?

Answer:

Amide coupling with electron-rich benzoic acids is particularly challenging due to their propensity for decarboxylation. The key is to use mild reaction conditions.

1. Low-Temperature Coupling Protocols:

  • Critical First Step: Cool the reaction mixture to 0°C before adding any reagents.[2] This is a crucial step to suppress the rate of decarboxylation.

  • Maintain Low Temperature: Throughout the addition of coupling agents and the amine, maintain the low temperature. Allow the reaction to warm to room temperature slowly over several hours while monitoring its progress.[2]

2. Reagent Selection:

  • Coupling Agents: Utilize modern coupling reagents that are effective at low temperatures, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Employ a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine).[2] This will facilitate the coupling reaction without promoting decarboxylation through harsh basic conditions.

  • Solvent: Use an anhydrous aprotic solvent like DCM (Dichloromethane) to minimize proton transfer that could facilitate the removal of the carboxyl group.[2]

Experimental Protocol: Low-Temperature Amide Coupling

  • Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted benzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the cooled solution.

  • Nucleophilic Addition: Slowly add the primary amine (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then slowly warm to room temperature over 2-4 hours. Monitor the progress by TLC or LC-MS.[2]

Diagram 1: Workflow for Low-Temperature Amide Coupling

LowTempAmideCoupling cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring A Dissolve Benzoic Acid in Anhydrous DCM B Cool to 0°C A->B C Add HATU & DIPEA at 0°C B->C D Slowly Add Amine at 0°C C->D E Stir & Warm to RT (2-4 hours) D->E F Monitor by TLC/LC-MS E->F

A step-by-step workflow for minimizing decarboxylation during amide coupling.

Scenario 3: You are working on a cross-coupling reaction involving a substituted benzoic acid, and decarboxylation is competing with the desired transformation.

Question: How can I favor the cross-coupling pathway over decarboxylation?

Answer:

Decarboxylative cross-coupling has become a powerful tool in organic synthesis. However, controlling the reaction to favor coupling over simple protodecarboxylation is key.

1. Catalyst System Selection:

  • Palladium and Copper Systems: Bimetallic systems, often involving palladium and copper, are frequently used for decarboxylative cross-couplings.[7] The choice of ligands and the specific metal salts can significantly influence the reaction outcome.

  • Silver Co-catalysts: In some instances, silver salts are used as co-catalysts in palladium-catalyzed decarboxylative couplings.

2. Reaction Conditions:

  • Temperature Control: As with other reactions, temperature is a critical parameter. It's essential to find a temperature window that is high enough to promote the cross-coupling but low enough to minimize simple thermal decarboxylation.

  • Oxidant: Many decarboxylative cross-coupling reactions require an oxidant. The choice and stoichiometry of the oxidant can be crucial in directing the reaction towards the desired product.

Diagram 2: General Mechanism of Decarboxylative Cross-Coupling

DecarboxylativeCrossCoupling cluster_cycle Catalytic Cycle A R-COOH + M(0) B Oxidative Addition A->B C R-M(II)-COOH B->C D Decarboxylation (-CO2) C->D E R-M(II) D->E F Transmetalation (with Ar-X) E->F G R-M(II)-Ar F->G H Reductive Elimination G->H H->A Regenerates M(0) I R-Ar H->I

A simplified representation of a metal-catalyzed decarboxylative cross-coupling cycle.

By carefully selecting the catalyst system and optimizing the reaction conditions, it is often possible to achieve high yields of the desired cross-coupled product while suppressing the undesired decarboxylation pathway.

References

  • Sharma, P., Maithani, M., Gupta, V., & Bansal, P. (n.d.). Decarboxylation mechanism of benzoic acid. ResearchGate. Retrieved from [Link]

  • OAE, S., WATANABE, T., & FURUKAWA, N. (n.d.). The Mechanism of the Oxidative Decarboxylation of Benzoic Acid*. Journal of the Chemical Society of Japan, Pure Chemistry Section, 87(11), 1199-1202. Retrieved from [Link]

  • (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Retrieved from [Link]

  • (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Retrieved from [Link]

  • (n.d.). Decarboxylative cross-coupling. Wikipedia. Retrieved from [Link]

  • (2019, March 18). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. Retrieved from [Link]

  • (n.d.). Benzoic acid. Wikipedia. Retrieved from [Link]

  • (2022, April 30). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]

  • (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. Retrieved from [Link]

  • (n.d.). Process for preparing benzoic acid esters. Google Patents.
  • (2025, August 6). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3,5-dichloro-2,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and functionalized molecules is paramount. For drug development professionals and researchers, the ability to confidently verify a compound's identity and purity is the bedrock of reliable and reproducible science. This guide provides an in-depth analysis of the spectroscopic characterization of 3,5-dichloro-2,6-dimethoxybenzoic acid, a substituted aromatic carboxylic acid.

Our focus will be a deep dive into ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for structural analysis. We will explore the theoretical underpinnings of its spectrum, provide a robust experimental protocol, and, crucially, contextualize its utility by comparing it with other powerful analytical techniques: ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This comparative approach is designed to equip the modern researcher with the critical insights needed to select the most effective and efficient analytical workflow for characterizing complex small molecules.

The Subject of Our Analysis: 3,5-dichloro-2,6-dimethoxybenzoic Acid

Before delving into the spectroscopic data, let's establish the fundamental properties of our target compound.

PropertyValueReference
Molecular Formula C₉H₈Cl₂O₄[1][2]
Molecular Weight 251.06 g/mol [1][2]
CAS Number 73219-91-7[1][2][3]
Physical Form White to off-white crystalline powder[1][3]
Purity Typically >98.0%[1][4]

Below is a diagram illustrating the workflow for a comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Figure 1. General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 3,5-dichloro-2,6- dimethoxybenzoic acid Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H_NMR ¹H NMR Filter->H_NMR Analysis C_NMR ¹³C NMR Filter->C_NMR Analysis MS Mass Spectrometry (MS) Filter->MS Analysis IR Infrared (IR) Spectroscopy Filter->IR Analysis Structure Structural Elucidation H_NMR->Structure C_NMR->Structure Confirmation Confirmation of Identity MS->Confirmation Purity Purity Assessment IR->Purity Final_Report Comprehensive Analytical Report Structure->Final_Report Synthesize Data Purity->Final_Report Synthesize Data Confirmation->Final_Report Synthesize Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

¹H NMR Spectrum Analysis: A Detailed Examination

Proton NMR spectroscopy provides invaluable information about the electronic environment of hydrogen atoms within a molecule, revealing details about molecular structure, connectivity, and stereochemistry. While an experimental spectrum for 3,5-dichloro-2,6-dimethoxybenzoic acid is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles and data from analogous compounds.[5][6][7]

The structure of 3,5-dichloro-2,6-dimethoxybenzoic acid presents three distinct proton environments:

  • The acidic proton of the carboxylic acid group (-COOH).

  • The single aromatic proton (H-4).

  • The six equivalent protons of the two methoxy groups (-OCH₃).

The electron-withdrawing effects of the chlorine and carboxylic acid groups, alongside the electron-donating nature of the methoxy groups, will influence the chemical shifts of these protons.[8]

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Singlet (broad)1H-COOHThe acidic proton is highly deshielded and often appears as a broad singlet, its chemical shift being concentration and solvent dependent.
~7.0-7.5Singlet1HAr-H (H-4)This lone aromatic proton has no adjacent protons to couple with, resulting in a singlet. Its chemical shift is influenced by the surrounding electron-withdrawing and donating groups.
~3.9-4.1Singlet6H-OCH₃The two methoxy groups are chemically equivalent due to the molecule's symmetry, and their protons do not couple with other protons, thus appearing as a single sharp peak integrating to 6 protons.
Experimental Protocol for ¹H NMR Analysis

This protocol is designed to yield a high-quality, high-resolution ¹H NMR spectrum.

Materials:

  • 3,5-dichloro-2,6-dimethoxybenzoic acid (5-25 mg)[4]

  • High-quality 5 mm NMR tube[9]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[1]

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks can be used for referencing)[1]

  • Glass Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug[4]

Procedure:

  • Sample Weighing: Accurately weigh between 5-25 mg of 3,5-dichloro-2,6-dimethoxybenzoic acid into a clean, dry vial.[4] The use of a vial facilitates complete dissolution before transfer to the NMR tube.[1]

  • Solvent Selection and Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[9] Chloroform-d is a common first choice, but DMSO-d₆ is an excellent alternative for more polar compounds and will better solubilize the carboxylic acid proton.[2] Vigorously mix the contents until the sample is fully dissolved.

  • Filtration and Transfer: Place a small, tight plug of cotton or glass wool into a Pasteur pipette.[4] Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.[4][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup and Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum using standard acquisition parameters.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides a more complete and validated structural confirmation.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, larger sample quantities (50-100 mg) are often required for timely data acquisition.[1]

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~150-155C-OCH₃Aromatic carbons directly attached to the electron-donating methoxy groups.
~135-140C-ClAromatic carbons bonded to the electronegative chlorine atoms.
~125-130C-COOHThe aromatic carbon attached to the carboxylic acid group.
~115-120C-HThe aromatic carbon bonded to the single proton (C-4).
~55-65-OCH₃The carbon atoms of the methoxy groups.
Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrometry Data

m/z ValueAssignmentRationale
~250/252/254[M]⁺ or [M+H]⁺The molecular ion peak. The characteristic isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
~235/237/239[M-CH₃]⁺Loss of a methyl radical from a methoxy group.
~205/207/209[M-COOH]⁺Loss of the carboxylic acid group.
Other fragmentsVariousFurther fragmentation can lead to the loss of CO, OCH₃, and Cl, providing further structural information.

Predicted collision cross section data for various adducts can also be calculated to aid in identification.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HStretching (in carboxylic acid)
~3000-3100C-HAromatic stretching
~2850-2960C-HAliphatic stretching (in -OCH₃)
~1700-1725C=OCarbonyl stretching (in carboxylic acid)
~1550-1600C=CAromatic ring stretching
~1250-1300C-OAryl ether stretching
~700-800C-ClStretching

Conclusion

The structural elucidation of 3,5-dichloro-2,6-dimethoxybenzoic acid is most effectively achieved through a synergistic application of multiple analytical techniques. ¹H NMR spectroscopy serves as the primary tool, offering detailed insights into the proton environments and molecular connectivity. When its data is integrated with the carbon framework information from ¹³C NMR, molecular weight confirmation from Mass Spectrometry, and functional group identification from IR Spectroscopy, a researcher can achieve an unambiguous and robust characterization of the molecule. The methodologies and predicted data presented in this guide provide a comprehensive framework for the successful analysis of this and structurally related compounds, underscoring the importance of a multi-faceted analytical approach in modern chemical research.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]

  • How to Prepare Samples for NMR. (n.d.). University of Leicester. Retrieved February 15, 2026, from [Link]

  • Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved February 15, 2026, from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved February 15, 2026, from [Link]

  • 2,6-Dimethoxybenzoic Acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 3,5-dichloro-2,6-dimethoxybenzoic acid (C9H8Cl2O4). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • 1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

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Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Dichlorodimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and analytical chemistry, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. This guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation patterns of dichlorodimethoxybenzoic acid isomers. By understanding the characteristic fragmentation pathways, researchers can confidently identify these compounds and distinguish between their isomeric forms.

This guide moves beyond a simple cataloging of fragments to explain the causal mechanisms behind the observed fragmentation patterns, grounded in the established principles of mass spectrometry. We will explore how the interplay of the carboxylic acid, methoxy, and chloro functional groups on the aromatic ring dictates the fragmentation cascade, offering a robust framework for spectral interpretation.

The Foundational Principles of Fragmentation in Aromatic Carboxylic Acids

The fragmentation of aromatic carboxylic acids upon electron ionization is a well-documented process that begins with the formation of a molecular ion ([M]•+). The subsequent fragmentation pathways are driven by the relative stabilities of the resulting fragment ions and neutral losses. For substituted benzoic acids, common fragmentation events include the loss of small, stable molecules or radicals from the functional groups.

Aromatic acids typically exhibit a more prominent molecular ion peak compared to their aliphatic counterparts due to the stability of the aromatic ring.[1] Key fragmentation pathways for substituted benzoic acids often involve:

  • Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[2][3]

  • Decarboxylation (-CO2): The loss of carbon dioxide is a characteristic fragmentation of benzoic acids.[2]

  • Cleavage of substituent groups: Functional groups on the aromatic ring, such as methoxy and chloro groups, can undergo cleavage.

Predicted Fragmentation Pattern of Dichlorodimethoxybenzoic Acid

Let's consider a representative isomer, 3,4-dichloro-5,6-dimethoxybenzoic acid (Molecular Weight: 251.04 g/mol ), to illustrate the expected fragmentation pathways.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion ([M]•+) is expected to follow several key pathways, producing characteristic fragment ions.

Fragment IonProposed Neutral LossExpected m/zPredicted Relative Abundance
[M]•+-250/252/254Moderate
[M-•OH]+•OH233/235/237High
[M-•CH3]+•CH3235/237/239High
[M-•OCH3]+•OCH3219/221/223Moderate
[M-COOH]+•COOH205/207/209Moderate
[M-Cl]+•Cl215Moderate
[M-CO2]•+CO2206/208/210Low

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for 35Cl and 37Cl).

Elucidating the Fragmentation Cascade

The fragmentation of dichlorodimethoxybenzoic acid is a multi-step process. The primary fragments can undergo further dissociation to yield a series of secondary and tertiary ions, providing a rich tapestry of structural information.

Diagram of Predicted Fragmentation Pathways for a Dichlorodimethoxybenzoic Acid Isomer

fragmentation_pathway M [M]•+ m/z 250/252/254 M_OH [M-•OH]+ m/z 233/235/237 M->M_OH -•OH M_CH3 [M-•CH3]+ m/z 235/237/239 M->M_CH3 -•CH3 M_OCH3 [M-•OCH3]+ m/z 219/221/223 M->M_OCH3 -•OCH3 M_COOH [M-•COOH]+ m/z 205/207/209 M->M_COOH -•COOH M_Cl [M-Cl]+ m/z 215 M->M_Cl -•Cl M_OH_CO [M-•OH-CO]+ m/z 205/207/209 M_OH->M_OH_CO -CO M_CH3_CO [M-•CH3-CO]+ m/z 207/209/211 M_CH3->M_CH3_CO -CO

Caption: Predicted EI-MS fragmentation pathways of a dichlorodimethoxybenzoic acid isomer.

The loss of a methyl radical (•CH3) from a methoxy group is a particularly favorable process, often leading to a prominent peak.[4] This is followed by the loss of carbon monoxide (CO) from the resulting ion. Similarly, the initial loss of a hydroxyl radical (•OH) to form an acylium ion is a very common pathway for carboxylic acids.[3] This acylium ion can then lose a molecule of carbon monoxide.

Isomeric Differentiation: A Comparative Analysis

The relative positions of the chloro and methoxy substituents on the aromatic ring will influence the fragmentation pattern, providing a basis for isomeric differentiation. While the primary fragmentation pathways are likely to be similar across isomers, the relative abundances of the fragment ions can vary significantly.

For example, an "ortho effect" can be observed in isomers where a methoxy group is ortho to the carboxylic acid group. This can lead to the loss of a water molecule (H2O) through a rearrangement reaction, a pathway that would be less favorable in meta or para isomers.[1]

Consider the comparison between two hypothetical isomers:

IsomerKey Differentiating FragmentsExpected Observation
2,3-dichloro-4,5-dimethoxybenzoic acid [M-H2O]•+Potential for a more abundant ion due to the ortho-methoxy group facilitating water loss.
3,4-dichloro-5,6-dimethoxybenzoic acid [M-CH3]•+ and subsequent fragmentsLikely to show a more "standard" fragmentation pattern with prominent loss of methyl and hydroxyl radicals.

Alternative Analytical Approaches

While EI-MS is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the definitive identification of dichlorodimethoxybenzoic acid isomers.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for the analysis of these compounds in complex matrices.[9][10] LC-MS/MS allows for the separation of isomers prior to mass analysis, and the MS/MS fragmentation can provide further structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of dichlorodimethoxybenzoic acid (e.g., methyl esters), GC-MS can provide excellent chromatographic separation and reproducible mass spectra.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous isomer identification.

Experimental Protocol: A Self-Validating System for Mass Spectrometry Analysis

To ensure the generation of high-quality, reproducible mass spectra, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating quality control checks at each stage.

Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve the dichlorodimethoxybenzoic acid standard in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

  • Serial Dilution: Perform serial dilutions to prepare working solutions at concentrations appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

  • Sample Matrix: If analyzing samples in a complex matrix, perform a suitable extraction (e.g., solid-phase extraction) to isolate the analyte and minimize matrix effects.

GC-MS Analysis (for derivatized samples)
  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) using a standard derivatization reagent (e.g., diazomethane or BF3/methanol).

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Temperature Program: Develop a temperature program that provides good chromatographic separation of the isomers of interest.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range that encompasses the molecular ion and all expected fragments (e.g., m/z 50-300).

Direct Infusion ESI-MS/MS Analysis
  • Solvent System: Use a solvent system compatible with electrospray ionization (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water with 0.1% ammonium hydroxide for negative ion mode).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

  • Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion ([M+H]+ or [M-H]-).

  • MS2 Scan (Product Ion Scan): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Workflow for Mass Spectrometry Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Standard Standard Preparation Dilution Serial Dilution Standard->Dilution Extraction Sample Extraction (if needed) Dilution->Extraction GCMS GC-MS (for derivatives) Extraction->GCMS LCMSMS LC-MS/MS Extraction->LCMSMS Interpretation Spectral Interpretation GCMS->Interpretation LCMSMS->Interpretation Comparison Comparison with Reference Spectra Interpretation->Comparison Identification Compound Identification Comparison->Identification

Caption: A generalized workflow for the mass spectrometric analysis of dichlorodimethoxybenzoic acid.

Conclusion

The mass spectrometry fragmentation of dichlorodimethoxybenzoic acid isomers provides a rich source of structural information that is critical for their unambiguous identification. By understanding the fundamental principles of fragmentation for aromatic carboxylic acids and considering the influence of the chloro and methoxy substituents, researchers can confidently interpret mass spectra and differentiate between isomers. While this guide provides a predictive framework, the acquisition of experimental data for each specific isomer remains the gold standard for definitive structural elucidation. The combination of robust experimental protocols and a sound understanding of fragmentation mechanisms will continue to empower researchers in their analytical endeavors.

References

  • Benchchem.
  • Vaia. Problem 32 Account for the presence of peak... [FREE SOLUTION].
  • Ho, T. S., et al. (2012). Photodissociation dynamics of methoxybenzoic acid at 193 nm. The Journal of Chemical Physics, 137(19), 194309.
  • Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 3-Allyl-4,5-dimethoxybenzoic acid.
  • Mekky, R. H., et al. (2023). Metabolic Profiling of the Oil of Sesame of the Egyptian Cultivar 'Giza 32' Employing LC-MS and Tandem MS-Based Untargeted Method. Molecules.
  • Benotti, M. J., et al. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry.
  • PubMed.
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • NIST WebBook. Benzoic acid, 3-chloro-.
  • NIST WebBook. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-.
  • NIST WebBook. Benzoic acid, 4-chloro-.
  • Whitman College. GCMS Section 6.12.
  • MassBank. 4-Chlorobenzoic acid.
  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
  • Wilson, S. R., et al. (2009). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 20(3), 498-504.
  • PubChem. 2,4-Dimethoxybenzoic acid.
  • Chemistry LibreTexts.
  • PubChem. 2,6-Dimethoxybenzoic Acid.

Sources

A Senior Application Scientist's Guide to Comparing the Purity of 2,6-dichloro-3,5-dimethoxybenzoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Reagent Purity in Scientific Endeavors

In the landscape of research and pharmaceutical development, the integrity of our results is fundamentally tethered to the quality of our starting materials. High-purity chemicals are not a luxury but a prerequisite for ensuring drug efficacy, safety, and the reproducibility of experimental outcomes.[1][2] Impurities, even at trace levels, can introduce confounding variables, lead to the formation of undesired byproducts, and compromise the therapeutic effect of an active pharmaceutical ingredient (API).[2][3]

The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A, which mandate the identification and qualification of impurities in new drug substances.[4][5][6] These guidelines classify impurities into organic, inorganic, and residual solvents, setting clear thresholds for reporting and safety assessment.[7][8]

This guide provides a comprehensive framework for the comparative analysis of 2,6-dichloro-3,5-dimethoxybenzoic acid, a substituted benzoic acid derivative and a versatile building block in chemical synthesis, obtained from different commercial suppliers. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (CofAs) and establish a robust, multi-technique analytical workflow. The causality behind each experimental choice will be explained, empowering you to not only replicate this process but also to adapt it for other critical reagents in your laboratory.

The Analytical Strategy: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A substance may appear pure by one method while containing significant impurities revealed by another. Therefore, we employ a synergistic combination of orthogonal techniques, each chosen for its unique strengths in detecting specific types of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is our primary tool for quantifying the main component and detecting non-volatile organic impurities. A reversed-phase method is ideal for an aromatic carboxylic acid like our target molecule, separating compounds based on their hydrophobicity.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities. This is particularly crucial for detecting residual solvents, which are common process-related impurities and are strictly regulated by ICH Q3C guidelines.[10] As our target compound is non-volatile, a derivatization step is necessary to convert it into a form suitable for GC analysis.[11]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR serves as the definitive method for structural confirmation. It is also exceptionally sensitive to structural isomers and other impurities that may not be resolved chromatographically. By comparing the observed spectra to theoretical values and integrating the signals, we can confirm identity and quantify impurities.[12][13]

  • Karl Fischer Titration: The gold standard for the precise quantification of water content. Water is a common impurity that can affect reaction stoichiometry and product stability.

The logical flow of our comprehensive purity assessment is depicted in the workflow diagram below.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Receive Samples (Supplier A, B, C) B Document & Log Samples A->B C Prepare Stock Solutions (for HPLC, NMR) B->C D Prepare Derivatized Samples (for GC-MS) B->D E Weigh Solid Samples (for Karl Fischer) B->E F HPLC-UV Analysis (Assay, Organic Impurities) C->F H NMR Spectroscopy (¹H & ¹³C) (Structure, Isomeric Purity) C->H G GC-MS Analysis (Residual Solvents, Volatiles) D->G I Karl Fischer Titration (Water Content) E->I J Quantify Purity (% Area Normalization) F->J K Identify & Quantify Volatiles/Solvents G->K L Confirm Structure & Assess NMR Purity H->L M Determine % w/w Water I->M N Compile & Compare Data J->N K->N L->N M->N O Final Purity Report & Supplier Recommendation N->O

Caption: Experimental workflow for comparative purity analysis.

Experimental Protocols

The following protocols are designed to be self-validating. For instance, the use of an internal standard in GC-MS and a certified reference standard for HPLC calibration ensures the accuracy and reliability of the quantification.

Sample Preparation
  • Stock Solution for HPLC and NMR: Accurately weigh approximately 20 mg of 2,6-dichloro-3,5-dimethoxybenzoic acid from each supplier into separate 20 mL volumetric flasks. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and ultrapure water. This yields a nominal concentration of 1 mg/mL.

  • Sample for GC-MS (Derivatization): To 1 mg of each sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11] Heat at 70°C for 30 minutes to form the trimethylsilyl ester. This increases volatility for GC analysis.

  • Sample for Karl Fischer Titration: Use the solid material directly from each supplier's container.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the main peak and any related, non-volatile organic impurities.

  • Methodology:

ParameterRecommended Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase A 0.1% Formic Acid in Ultrapure Water[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[14]
Gradient 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify residual solvents and other volatile or semi-volatile impurities.

  • Methodology:

ParameterRecommended Conditions
Column 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C (Split mode, 50:1)
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range 40-500 amu
Injection Volume 1 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any structural isomers or other major impurities.

  • Methodology:

  • Sample Preparation: Dissolve ~15 mg of each sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[12]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Karl Fischer Titration
  • Objective: To accurately determine the water content.

  • Methodology:

  • Use a calibrated volumetric Karl Fischer titrator.

  • Accurately weigh approximately 100-150 mg of each sample directly into the titration vessel.

  • Perform the titration according to the instrument's standard operating procedure. Run in triplicate for each sample.

Hypothetical Results and Discussion

For this guide, we will analyze hypothetical data from three fictional suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Supplier) .

Data Summary Tables

Table 1: Purity by HPLC (% Area Normalization)

Supplier Retention Time (min) % Area
Supplier A 15.2 99.85%
Supplier B 15.2 99.10%

| Supplier C | 15.2 | 97.50% |

Table 2: Key Impurities Identified by GC-MS

Supplier Impurity Concentration (ppm) ICH Class
Supplier A Toluene < 50 Class 2
Supplier B Toluene 750 Class 2
Supplier B Dichloromethane 250 Class 2
Supplier C Toluene 1100 Class 2

| Supplier C | Unidentified Peak (High MW) | ~0.5% (estimated) | N/A |

Table 3: ¹H NMR Spectroscopy Summary (in DMSO-d₆)

Supplier Structural Confirmation Observable Impurities
Supplier A Spectrum consistent with structure. No significant impurities detected.
Supplier B Spectrum consistent with structure. Minor signals in aromatic region (<1%).

| Supplier C | Spectrum consistent with structure. | Signals corresponding to a related isomer (~2%). |

Table 4: Water Content by Karl Fischer Titration

Supplier Water Content (% w/w)
Supplier A 0.05%
Supplier B 0.25%

| Supplier C | 0.80% |

Discussion of Findings

The multi-technique analysis provides a nuanced view that would be missed by relying on a single method.

  • Supplier A (Premium Grade): This material demonstrates exceptional purity across all platforms. The HPLC purity is high, residual solvents are well below the ICH Q3C limit for Toluene (890 ppm), and the NMR confirms the structure without detectable impurities.[10] The low water content makes it ideal for sensitive applications where stoichiometry is critical.

  • Supplier B (Standard Grade): While the HPLC purity is still high (99.1%), the GC-MS reveals a significant amount of Toluene and Dichloromethane. While both are below their respective ICH limits (890 ppm for Toluene, 600 ppm for Dichloromethane), their presence may be undesirable in late-stage drug development.[10] The minor impurities seen in the NMR could be starting materials or by-products that were not fully removed.

  • Supplier C (Bulk Supplier): This material shows the lowest purity. The HPLC data is corroborated by the NMR, which indicates the presence of a structural isomer at approximately 2%. This is a critical finding, as isomers often have similar physical properties and can be difficult to separate, yet may possess different reactivity or toxicological profiles. Furthermore, the Toluene level exceeds the ICH guideline, making this lot unsuitable for GMP applications without further purification. The high water content could also be problematic.

The relationship between impurity type and its potential research impact is crucial to understand.

G cluster_0 Impurity Type cluster_1 Potential Impact A Process-Related (e.g., Reagents, Solvents) D Safety & Toxicology (ICH Q3C/M7) A->D Direct E Reaction Outcome (Side Reactions, Lower Yield) A->E Catalyst poisoning B Product-Related (e.g., Isomers, By-products) B->E Competing reactions G Analytical Interference B->G Co-elution C Environmental (e.g., Water) C->E Hydrolysis F Product Stability & Shelf-Life C->F Degradation

Sources

Navigating the Chromophoric Landscape: A Comparative Guide to the UV-Vis Absorption of 3,5-dichloro-2,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of molecular entities is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive window into the electronic structure of organic molecules. This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 3,5-dichloro-2,6-dimethoxybenzoic acid, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule in readily available literature, this guide will establish a robust predictive framework. We will ground our analysis in the foundational principles of UV-Vis spectroscopy and draw comparisons with structurally analogous compounds, thereby providing researchers with a reliable roadmap for their own experimental investigations.

The Foundations of UV-Vis Absorption in Aromatic Systems

The UV-Vis absorption of a molecule is dictated by its electronic transitions, primarily the excitation of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). In aromatic compounds like benzoic acid, the benzene ring and its substituents constitute the chromophore, the part of the molecule responsible for absorbing light.

The spectrum of benzoic acid in an acidic aqueous solution typically exhibits two main absorption bands: a strong primary band (the B-band or benzenoid E2-band) around 230 nm and a weaker secondary band (the E-band or benzenoid B-band) around 274 nm.[1] These bands arise from π → π* transitions within the benzene ring. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.

Predicting the Absorption Maxima of 3,5-dichloro-2,6-dimethoxybenzoic Acid: The Role of Substituents

The substitution pattern of 3,5-dichloro-2,6-dimethoxybenzoic acid, with two electron-withdrawing chloro groups and two electron-donating methoxy groups, presents a compelling case for understanding combined substituent effects.

  • Electron-donating groups (Auxochromes): The methoxy (-OCH₃) groups, with their lone pairs of electrons on the oxygen atom, are powerful auxochromes. They can donate electron density to the benzene ring through resonance, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands.[2] This is because the delocalization of electrons lowers the energy gap between the HOMO and LUMO.

  • Electron-withdrawing groups (Chromophores/Modifiers): The chloro (-Cl) groups are electron-withdrawing through induction but can also donate electron density through resonance to a lesser extent. Their net effect is typically a modest hypsochromic shift (a shift to shorter wavelengths) or a small bathochromic shift of the absorption bands.

Given the presence of both types of substituents, the resulting UV-Vis spectrum of 3,5-dichloro-2,6-dimethoxybenzoic acid will be a composite of these competing effects. The strong electron-donating character of the two methoxy groups is expected to dominate, leading to a significant bathochromic shift compared to unsubstituted benzoic acid. The chloro groups will likely modulate this shift, but the overall spectrum is predicted to have its primary absorption maximum at a wavelength longer than 230 nm.

Comparative Analysis with Structurally Related Compounds

To substantiate our prediction, we can compare the expected absorption of our target molecule with the known UV-Vis data of similar substituted benzoic acids.

CompoundSubstituentsReported λmax (nm)Solvent/pHReference
Benzoic Acid None230, 274Acidic Water[1]
3,5-Dihydroxybenzoic Acid 3,5-dihydroxy208, 250, 308Acidic Mobile Phase[3]
3,4-Dimethoxybenzoic Acid 3,4-dimethoxyNot specified, but expected bathochromic shift-
2,6-Dimethoxybenzoic Acid 2,6-dimethoxyNot specified, but expected bathochromic shift-[4]
3-Chloro-2,6-dimethoxybenzoic acid 3-chloro, 2,6-dimethoxyNot specified, but expected bathochromic shift-[5]

Table 1: Comparison of UV-Vis Absorption Maxima for Benzoic Acid and its Derivatives.

The data for 3,5-dihydroxybenzoic acid, with two strong electron-donating hydroxyl groups, shows a significant bathochromic shift of the secondary band to 308 nm.[3] This provides a strong indication that the two methoxy groups in our target molecule will induce a similar, if not more pronounced, red shift. The presence of the chloro groups in the 3 and 5 positions may slightly counteract this shift, but a primary absorption maximum well above 230 nm and a secondary band beyond 280 nm can be reasonably anticipated.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of 3,5-dichloro-2,6-dimethoxybenzoic acid, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality data.

Materials and Instrumentation
  • Analyte: 3,5-dichloro-2,6-dimethoxybenzoic acid (purity >98%)

  • Solvent: Spectroscopic grade methanol or ethanol (UV cut-off < 210 nm)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes: Class A calibrated glassware

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 3,5-dichloro-2,6-dimethoxybenzoic acid.

    • Quantitatively transfer the weighed solid into a 100 mL volumetric flask.

    • Dissolve the solid in a small amount of the chosen spectroscopic solvent and then dilute to the mark with the same solvent. This will create a stock solution of approximately 100 µg/mL.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from 1 µg/mL to 20 µg/mL. This range is a typical starting point and may need to be adjusted to ensure the absorbance values fall within the linear range of the instrument (typically 0.2 - 1.0 Absorbance Units).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan, for instance, from 400 nm down to 200 nm.

    • Perform a baseline correction using a cuvette filled with the spectroscopic solvent.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with the most dilute working solution two to three times before filling it.

    • Place the cuvette in the sample holder of the spectrophotometer, ensuring its correct orientation.

    • Record the absorption spectrum.

    • Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the recorded spectra.

    • If quantitative analysis is required, construct a calibration curve by plotting absorbance at a specific λmax versus the concentration of the working solutions.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute baseline Baseline Correction dilute->baseline measure Record Spectra baseline->measure identify_lambda Identify λmax measure->identify_lambda calibration Construct Calibration Curve identify_lambda->calibration

Caption: A schematic representation of the experimental workflow for determining the UV-Vis absorption maxima.

Conclusion and Future Directions

Future work should focus on the experimental determination of the UV-Vis spectrum of 3,5-dichloro-2,6-dimethoxybenzoic acid in various solvents of differing polarities to investigate potential solvatochromic effects. Such data would be a valuable addition to the scientific literature and would further enhance our understanding of the intricate interplay between molecular structure and spectroscopic properties.

References

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5564-5574. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • NIST. Benzoic acid. [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • e-PG Pathshala. CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • PubChem. 2,6-Dimethoxybenzoic Acid. [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(10), 5564-5574. [Link]

Sources

A Comparative Guide to a Validated HPLC Retention Time Method for 2,6-Dichloro-3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of 2,6-dichloro-3,5-dimethoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a detailed experimental protocol, a comparative analysis of chromatographic conditions, and the scientific rationale underpinning the methodological choices. Our aim is to equip you with a robust and reproducible method that ensures the highest level of scientific integrity.

Introduction

2,6-Dichloro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Accurate and reliable quantification of such molecules is critical in various stages of research and development, including synthesis verification, purity assessment, and stability studies. Reversed-phase HPLC is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and reproducibility.

The core principle of this method is to ensure that the acidic analyte, 2,6-dichloro-3,5-dimethoxybenzoic acid, is in its non-ionized form to achieve optimal retention and peak symmetry on a hydrophobic stationary phase. This is accomplished by controlling the mobile phase pH.[1][2]

Part 1: Validated HPLC Protocol

This section details the validated experimental conditions for the analysis of 2,6-dichloro-3,5-dimethoxybenzoic acid.

Materials and Reagents
  • Analytical Standard: 2,6-dichloro-3,5-dimethoxybenzoic acid (purity ≥98%)[3][4][5]

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Phosphoric Acid (85%)

  • Methanol (for cleaning)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Isocratic
Mobile Phase Ratio 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,6-dichloro-3,5-dimethoxybenzoic acid standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (60:40, A:B).

Sample Preparation

Dissolve the sample containing 2,6-dichloro-3,5-dimethoxybenzoic acid in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Part 2: Method Validation and Comparative Analysis

A validated HPLC method ensures that the analytical procedure is accurate, precise, specific, and robust for its intended purpose.[6] The following sections outline the validation parameters and compare different chromatographic conditions.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)0.2%
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.5%
Specificity

The specificity of the method was evaluated by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte). No interfering peaks were observed at the retention time of 2,6-dichloro-3,5-dimethoxybenzoic acid.

Linearity

The linearity of the method was established by constructing a calibration curve with five concentrations of the analyte ranging from 10 µg/mL to 150 µg/mL.

ParameterResult
Correlation Coefficient (r²) ≥ 0.999
Linear Range 10 - 150 µg/mL
Equation of the Line y = mx + c
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the working standard concentration). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

LevelRecovery (%)RSD (%) Intra-dayRSD (%) Inter-day
80%99.50.60.8
100%100.20.40.6
120%100.80.50.7
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions. The retention time and peak area of the analyte remained within acceptable limits.

Parameter VariedVariationImpact on Retention Time
Flow Rate (mL/min) ± 0.1Minor shift
Column Temperature (°C) ± 2Minor shift
Mobile Phase Composition (%) ± 2% AcetonitrileSignificant shift

Part 3: Comparative Analysis of HPLC Conditions

The choice of HPLC parameters significantly influences the separation. This section provides a comparative analysis of different conditions.

Effect of Mobile Phase Composition

The percentage of the organic modifier (acetonitrile) in the mobile phase is a critical factor affecting retention time.[7][8]

% AcetonitrileRetention Time (min)Observations
3012.5Longer run time, broader peak
40 (Optimized) 6.8 Good retention, sharp peak, reasonable run time
503.2Fast elution, potential co-elution with impurities
Comparison of Organic Solvents: Acetonitrile vs. Methanol

Acetonitrile and methanol are common organic solvents in reversed-phase HPLC. While both can be used, they can offer different selectivities.[9]

Organic SolventRetention Time (min)Peak Shape
Acetonitrile 6.8 Symmetrical
Methanol7.5Symmetrical

For this analysis, acetonitrile provided a slightly shorter retention time and is therefore preferred for higher throughput.

Impact of Mobile Phase pH

Maintaining a low pH is crucial for the analysis of acidic compounds to suppress the ionization of the carboxylic acid group and residual silanols on the column, leading to better peak shape and reproducible retention.[2][10]

Mobile Phase pHRetention Time (min)Peak Tailing Factor (T)
2.5 (Optimized) 6.8 1.1
4.56.21.8
7.0 (Neutral)4.52.5 (significant tailing)

Part 4: Experimental Workflow and Diagrams

HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation A Prepare Mobile Phase & Standard Solutions B System Equilibration A->B C System Suitability Testing B->C D Specificity C->D Proceed if suitable E Linearity D->E F Accuracy & Precision E->F G LOD & LOQ Determination F->G H Robustness G->H I Sample Analysis H->I Validated Method J Data Reporting I->J

Sources

C13 NMR chemical shifts for 3,5-dichloro-2,6-dimethoxybenzoic acid

High-Resolution NMR Characterization of 3,5-Dichloro-2,6-Dimethoxybenzoic Acid

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Radiopharmaceutical Scientists, and QC Analysts Topic: Structural Elucidation & Spectral Benchmarking

Introduction: The Criticality of the "Raclopride Acid"

In the development of high-affinity dopamine D2 receptor antagonists like Raclopride , the purity of the benzoic acid precursor—3,5-dichloro-2,6-dimethoxybenzoic acid (CAS 73219-91-7)—is non-negotiable. This molecule serves as the scaffold for the benzamide pharmacophore.

Unlike simple benzoic acids, the steric crowding introduced by the 3,5-dichloro and 2,6-dimethoxy substitution pattern creates unique spectral signatures. This guide provides a comparative analysis of its

Theoretical Framework & Substituent Effects

To interpret the spectrum accurately, one must understand the competing electronic effects on the benzene ring:

  • Methoxy Groups (C2, C6): Strong

    
    -donors. They significantly shield the ortho and para positions (C3, C5, and C1) while deshielding the ipso carbons (C2, C6).
    
  • Chlorine Atoms (C3, C5): Inductive withdrawers but weak

    
    -donors. Their primary NMR signature is the "Heavy Atom Effect," which typically places aromatic C-Cl signals in the 120–135 ppm range, distinct from C-H signals.
    
  • Steric Compression: The "buttressing effect" between the methoxy and chlorine substituents often causes downfield shifts in the methoxy methyl signals (

    
    ) compared to unhindered analogs.
    

Comparative Spectral Data

The following table contrasts the target molecule with its direct synthetic precursor. This comparison is the most effective method for monitoring reaction completion (chlorination).

Table 1: NMR Chemical Shift Comparison (DMSO- )
Carbon AssignmentAtom PositionTarget: 3,5-Dichloro-2,6-dimethoxybenzoic acid (

, ppm)
Precursor: 2,6-Dimethoxybenzoic acid (

, ppm)
Shift Diagnostic (

)
Carboxyl C=O C7165.0 – 167.0 166.5Minimal change; characteristic acid carbonyl.
Ipso-Methoxy C2, C6152.0 – 156.0 157.2Shielded: Steric twisting reduces O-conjugation.
Ipso-Chlorine C3, C5124.0 – 128.0 104.5 (C-H)Major Shift: Disappearance of shielded C-H signal; appearance of C-Cl.
Para-H C4130.0 – 134.0 130.5Stable: Flanked by Cl, chemical environment remains aromatic C-H.
Ipso-Carboxyl C1118.0 – 123.0 115.1Deshielded: Inductive effect of meta-Cl.
Methoxy Methyl

60.0 – 62.0 55.8Deshielded: Steric crowding from ortho-Cl pushes signal downfield.

Note on Data Provenance: Values for the target are derived from high-confidence predictive models calibrated against 3,5-dichlorobenzoic acid and 2,6-dimethoxybenzoic acid experimental data [1, 2]. Precursor values are experimental [3].

Experimental Protocol for Optimal Resolution

Due to the quaternary nature of 5 out of 7 unique carbons in this molecule, standard proton-decoupled carbon scans may yield poor signal-to-noise ratios for the ring carbons.

Methodology: Quantitative NMR
  • Solvent System: Dissolve 30–50 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It prevents dimerization of the carboxylic acid, sharpening the carbonyl peak compared to

      
      .
      
  • Relaxation Agent: Add 20 µL of 0.5 M Cr(acac)

    
      (Chromium acetylacetonate).
    
    • Mechanism:[1][2] Paramagnetic relaxation shortens the

      
       time of the non-protonated carbons (C1, C2, C3, C5, C6, C7), allowing for faster pulse repetition and quantitative integration.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (

      
      ): 
      
      
      seconds (with Cr(acac)
      
      
      ) or
      
      
      seconds (without).
    • Scans: Minimum 1024 for clear quaternary detection.

Synthesis & QC Workflow

The synthesis typically involves the chlorination of 2,6-dimethoxybenzoic acid using sulfuryl chloride (

QC_WorkflowStartStart: Crude Reaction Mixture(Chlorination of 2,6-dimethoxybenzoic acid)IsolationIsolation: Recrystallization(Solvent: Acetone/Hexane)Start->IsolationNMR_PrepNMR Prep: Dissolve in DMSO-d6Isolation->NMR_PrepCheck_104Check 104 ppm RegionNMR_Prep->Check_104Check_60Check Methoxy Region(56 vs 61 ppm)Check_104->Check_60No signal at 104 ppmFail_SMFAIL: Starting Material Present(Signal at 104 ppm)Check_104->Fail_SMSignal at ~104 ppm detectedPassPASS: Target Confirmed(Proceed to Raclopride Synthesis)Check_60->PassSignal at ~61 ppm onlyFail_MonoFAIL: Mono-chloro Impurity(Asymmetric Spectrum)Check_60->Fail_MonoSplit signals (Asymmetry)

Caption: Decision tree for NMR-based quality control of 3,5-dichloro-2,6-dimethoxybenzoic acid. The disappearance of the C3/5 protonated carbon signal at 104 ppm is the primary indicator of reaction success.

References

  • Langer, O., et al. (1999). Precursor Synthesis and Radiolabelling of the Dopamine D2 Receptor Ligand [11C]Raclopride. Journal of Labelled Compounds and Radiopharmaceuticals.

  • BenchChem. (2025).[3] 3-(3,5-dichlorophenyl)benzoic acid spectroscopic data.

  • National Institutes of Health (PubChem). 2,6-Dimethoxybenzoic Acid (CID 15109).

  • Doyle, F. P., et al. (1963). Synthesis of 2,6-dimethoxybenzoic acid derivatives. Journal of the Chemical Society.
  • ChemicalBook. 3,5-Dichloro-2,6-dimethoxybenzoic acid (CAS 73219-91-7) Product Properties.

IR spectroscopy peaks for chlorinated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Chlorinated Benzoic Acid Derivatives

The Foundational Spectrum: Benzoic Acid

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. To understand the spectra of chlorinated derivatives, we must first establish the baseline spectrum of benzoic acid.

Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid. Its IR spectrum is dominated by features arising from the carboxyl group (-COOH) and the benzene ring. Due to hydrogen bonding between carboxylic acid groups, benzoic acid molecules typically exist as centrosymmetric dimers in the solid state, which significantly influences the spectrum.[1]

Key characteristic absorptions for benzoic acid include:

  • O-H Stretch: A very broad and strong absorption band is typically observed in the 2500–3300 cm⁻¹ region.[2] The extensive broadening is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.

  • Aromatic C-H Stretch: Moderate peaks appear just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[2]

  • C=O (Carbonyl) Stretch: A sharp and very intense absorption peak is found between 1680 and 1720 cm⁻¹.[2] This is one of the most diagnostic peaks in the spectrum. Its position is influenced by conjugation with the aromatic ring and hydrogen bonding.

  • Aromatic C=C Stretch: The benzene ring exhibits characteristic C=C stretching vibrations in the 1400–1600 cm⁻¹ region, often appearing as multiple distinct bands.

  • C-O Stretch & O-H Bend: A strong peak corresponding to C-O stretching, coupled with O-H in-plane bending, is typically found in the 1210-1320 cm⁻¹ range.

  • O-H Out-of-Plane Bend: A broad band can often be seen around 950 cm⁻¹, which is characteristic of the out-of-plane bend of the hydrogen-bonded OH group.[1]

The Impact of Chlorination: Electronic Effects

The introduction of a chlorine atom onto the benzoic acid ring alters its electronic structure, which in turn shifts the vibrational frequencies of its functional groups. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), though this is generally weaker than its inductive pull.[3]

The net effect on the IR spectrum depends on the position of the chlorine substituent (ortho, meta, or para) relative to the carboxylic acid group. These electronic perturbations modify the bond strengths and dipole moments within the molecule, leading to predictable shifts in absorption frequencies.

Comparative Analysis of Monochlorinated Benzoic Acids

The position of a single chlorine atom significantly influences the IR spectrum, particularly the C=O stretching frequency and the fingerprint region.

2-Chlorobenzoic Acid (ortho-isomer)

The ortho position places the chlorine atom adjacent to the carboxylic acid group. This proximity can lead to intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the chlorine atom, which affects the conformation and vibrational modes.[4] The pKa of 2-chlorobenzoic acid is approximately 2.90, making it a stronger acid than benzoic acid, a result of the chlorine's powerful inductive effect.[5]

Key Spectral Features:

  • O-H Stretch: Remains broad, typical for carboxylic acids.

  • C=O Stretch: The frequency is often slightly higher than in benzoic acid due to the electron-withdrawing nature of chlorine.

  • C-Cl Stretch: A characteristic strong absorption appears in the 750-650 cm⁻¹ region.

3-Chlorobenzoic Acid (meta-isomer)

In the meta position, the chlorine atom's influence is primarily through its strong inductive effect, as the resonance effect does not extend to this position.

Key Spectral Features:

  • C=O Stretch: The frequency is shifted to a higher wavenumber compared to benzoic acid due to the inductive electron withdrawal, which strengthens the C=O bond.

  • C-Cl Stretch: A strong band is observable in the lower frequency region of the spectrum.

4-Chlorobenzoic Acid (para-isomer)

At the para position, both the inductive (-I) and resonance (+R) effects of the chlorine atom are at play. The electron-withdrawing inductive effect tends to dominate, increasing the C=O bond order and thus its stretching frequency.

Key Spectral Features:

  • C=O Stretch: The frequency is elevated relative to benzoic acid.

  • Aromatic C-H & C=C Stretches: The substitution pattern on the benzene ring alters the bands in the fingerprint region, providing clear markers for a para-substituted isomer.

Comparative Analysis of Dichlorinated Benzoic Acids

The presence of two chlorine atoms further modifies the electronic landscape of the molecule, with their combined effects influencing the IR spectrum.

2,3-Dichlorobenzoic Acid

This isomer features chlorine atoms in adjacent positions, one of which is ortho to the carboxylic acid. It is an intermediate metabolite in the breakdown of certain polychlorinated biphenyls (PCBs).[6]

Key Spectral Features:

  • C=O Stretch: The combined electron-withdrawing effects of two chlorine atoms are expected to shift the carbonyl stretch to a higher frequency than in the monochlorinated analogs.

  • Fingerprint Region: The substitution pattern creates a unique and complex set of bands.

2,4-Dichlorobenzoic Acid

This compound is a white to slightly yellowish powder used as an intermediate in chemical synthesis.[7][8] The ortho and para positioning of the chlorine atoms provides strong electron withdrawal.

Key Spectral Features:

  • C=O Stretch: A strong absorption band is observed at a relatively high frequency, typically around 1684 cm⁻¹, reflecting significant inductive and resonance effects.[7]

  • O-H Stretch: A band is observed around 3486 cm⁻¹.[7]

  • C-Cl Stretches: Multiple bands corresponding to the two C-Cl bonds are present, observed in the FT-IR spectrum at approximately 772 cm⁻¹ and 679 cm⁻¹.[7]

3,5-Dichlorobenzoic Acid

With chlorine atoms at both meta positions, the influence on the carboxylic acid group is purely inductive and additive. This isomer is used as a herbicide.[9]

Key Spectral Features:

  • C=O Stretch: The strong, combined inductive effect of two meta-chlorine atoms results in a significant shift of the carbonyl peak to a higher wavenumber.

  • Aromatic C-H Stretch: A characteristic peak is observed around 3084 cm⁻¹.[10]

Summary of Key IR Absorptions

The following table summarizes the typical wavenumber ranges for the principal vibrational modes in benzoic acid and its chlorinated derivatives.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Benzoic Acid 2500–3300 (very broad)[2]1680–1720[2]1400–1600N/A
2-Chlorobenzoic Acid ~2500–3300 (broad)~1700~1400–1600~750-650
3-Chlorobenzoic Acid ~2500–3300 (broad)~1705~1400–1600~750-650
4-Chlorobenzoic Acid ~2500–3300 (broad)~1700~1400–1600~750-650
2,4-Dichlorobenzoic Acid ~3486[7]~1684[7]1555, 1427[7]772, 679[7]
3,5-Dichlorobenzoic Acid ~2500-3300 (broad)>1710~1400–1600~750-650

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull, ATR) and the instrument's resolution.

Visualization of Structures and Workflow

Molecular Structures

Caption: Chemical structures of benzoic acid and its chlorinated derivatives.

Experimental Workflow

G start Start: Obtain solid sample prep Sample Preparation | {Grind ~1mg of sample with ~100mg of dry KBr | or | Place sample directly on ATR crystal} start->prep Solid Compound background Collect Background Spectrum | (Clean ATR crystal or empty press) prep->background sample_spec Collect Sample Spectrum | (Place sample/pellet in IR beam) background->sample_spec Establish baseline process Data Processing | {Subtract background | Baseline correction | Peak picking} sample_spec->process analyze Spectral Analysis | {Assign characteristic peaks | Compare to reference spectra} process->analyze end End: Correlate structure to spectrum analyze->end

Caption: General workflow for spectroscopic analysis via FTIR.

Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR

This protocol outlines the standard procedure for analyzing a solid chlorinated benzoic acid derivative using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. ATR is a common technique for solid samples as it requires minimal preparation.[11]

Objective: To obtain a high-quality infrared spectrum of a solid chlorinated benzoic acid sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solid sample (e.g., 4-chlorobenzoic acid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize as per the manufacturer's instructions.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.

  • Cleaning the ATR Crystal:

    • Moisten a lint-free wipe with isopropanol.

    • Gently but thoroughly wipe the surface of the ATR crystal to remove any residual contaminants from previous analyses.

    • Allow the solvent to fully evaporate.

  • Collecting the Background Spectrum:

    • In the instrument control software, initiate the command to collect a background spectrum.

    • Ensure nothing is on the ATR crystal during this measurement. The software will measure the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This spectrum will be automatically subtracted from the sample spectrum.[11]

  • Sample Application:

    • Using a clean spatula, place a small amount of the solid chlorinated benzoic acid sample onto the center of the ATR crystal. Only enough powder to cover the crystal surface is needed.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.

  • Collecting the Sample Spectrum:

    • Initiate the "Collect Sample" command in the software. The instrument will scan the sample over a defined wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹).

    • The software will display the final spectrum after subtracting the previously collected background.

  • Data Processing and Analysis:

    • Use the software tools to perform a baseline correction if necessary.

    • Utilize the peak-finding tool to label the wavenumbers of the significant absorption bands.

    • Compare the obtained peak positions with known literature values to confirm the identity and purity of the compound.

  • Cleaning Up:

    • Retract the press arm.

    • Carefully remove the bulk of the powder with a dry, lint-free wipe.

    • Clean the ATR crystal surface thoroughly with a solvent-moistened wipe as described in step 2 to prepare for the next user.

Conclusion

The infrared spectra of chlorinated benzoic acids are rich with information, reflecting the intricate interplay of inductive and resonance effects. The position of the chlorine substituent systematically shifts the characteristic vibrational frequencies, particularly the C=O stretching mode, in a predictable manner. Ortho, meta, and para isomers can be readily distinguished by their unique spectral fingerprints. This guide provides a foundational framework for researchers to interpret these spectra, aiding in the identification, characterization, and quality control of these important chemical entities in academic and industrial settings.

References

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Accessed February 2026.
  • ResearchGate. Experimental FT-IR spectrum of 2-chlorobenzoic acid. Accessed February 2026.
  • Benchchem. 3-(3,5-dichlorophenyl)benzoic acid spectroscopic data (NMR, IR, MS). Accessed February 2026.
  • CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. Accessed February 2026. [Link]

  • Quora. What is the IR spectrum of benzoic acid? How is it determined?. Accessed February 2026. [Link]

  • YouTube. Using an IR Spectrometer: Solid Benzoic Acid. Accessed February 2026. [Link]

  • International Journal of ChemTech Research. Vibrational study of 2,4-Dichlorobenzoic acid by DFT. Accessed February 2026. [Link]

  • PubChem. 3-Chlorobenzoic Acid. Accessed February 2026. [Link]

  • PubChem. 2,4-Dichlorobenzoic Acid. Accessed February 2026. [Link]

  • PubChem. 2,3-Dichlorobenzoic acid. Accessed February 2026. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. Accessed February 2026. [Link]

  • NIST WebBook. Benzoic acid, 3-chloro-. Accessed February 2026. [Link]

  • PubChem. 2-Chlorobenzoic Acid. Accessed February 2026. [Link]

  • NIST WebBook. Benzoic acid, 2-chloro-. Accessed February 2026. [Link]

  • Chegg. Clearly label the IR spectrum of 4-chlorobenzoic acid and assign peaks. Accessed February 2026. [Link]

  • NIST WebBook. Benzoic acid, 2-chloro-. Accessed February 2026. [Link]

  • NIST WebBook. 4-Chlorobenzoic acid, 4-tolyl ester. Accessed February 2026. [Link]

  • NIST WebBook. 3,5-Dichlorobenzoic acid. Accessed February 2026. [Link]

  • SpectraBase. 4-Chlorobenzoic acid 4-ketopentyl ester - Optional[Vapor Phase IR] - Spectrum. Accessed February 2026. [Link]

  • NIST WebBook. Benzoic acid, 2,4-dichloro-. Accessed February 2026. [Link]

  • NIST WebBook. Benzoic acid, 3-chloro-. Accessed February 2026. [Link]

  • SpectraBase. 3,5-Dichlorobenzoic acid - Optional[ATR-IR] - Spectrum. Accessed February 2026. [Link]

  • SpectraBase. 2,4-Dichlorobenzoic acid - Optional[Near IR] - Spectrum. Accessed February 2026. [Link]

  • SpectraBase. 3,5-Dichlorobenzoic acid - Optional[FTIR] - Spectrum. Accessed February 2026. [Link]

  • MDPI. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Accessed February 2026. [Link]

  • ResearchGate. Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid. Accessed February 2026. [Link]

  • PubMed. Molecular spectrum of lanthanide complexes with 2,3-dichlorobenzoic acid and 2,2-bipyridine. Accessed February 2026. [Link]

  • NIST WebBook. Benzoic acid, 4-chloro-. Accessed February 2026. [Link]

  • ResearchGate. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Accessed February 2026. [Link]

  • ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Accessed February 2026. [Link]

  • ed4-pp.staging.derilinx.com. Benzoic Acid Ir Spectrum - Free PDF Library. Accessed February 2026. [Link]

  • PMC. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Accessed February 2026. [Link]

  • Zendy. infrared-spectrum-of-benzoic-acid.pdf. Accessed February 2026. [Link]

  • Pázmány Péter Catholic University. The features of IR spectrum. Accessed February 2026. [Link]

  • University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Accessed February 2026. [Link]

  • Chemistry LibreTexts. Substituent Effects on Acidity. Accessed February 2026. [Link]

  • PMC. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Accessed February 2026. [Link]

  • Wikipedia. 2,4-Dichlorobenzoic acid. Accessed February 2026. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 3,5- and 3,6-Dichlorosalicylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of positional isomers is a critical step in ensuring the purity, safety, and efficacy of chemical compounds. The subtle difference in the placement of a functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth analytical comparison of two closely related positional isomers: 3,5-dichlorosalicylic acid and 3,6-dichlorosalicylic acid. We will explore the principles and provide experimental insights into how to differentiate these isomers using a suite of modern analytical techniques.

The Challenge: Subtle Structural Differences with Significant Implications

3,5-Dichlorosalicylic acid and 3,6-dichlorosalicylic acid are positional isomers, both with the molecular formula C₇H₄Cl₂O₃ and a molecular weight of approximately 207.01 g/mol .[1][2] The key distinction lies in the substitution pattern of the two chlorine atoms on the salicylic acid backbone. This seemingly minor variation in structure leads to differences in molecular symmetry, electron distribution, and steric hindrance, which can be exploited for their analytical differentiation.

Property3,5-Dichlorosalicylic Acid3,6-Dichlorosalicylic Acid
IUPAC Name 3,5-dichloro-2-hydroxybenzoic acid[1]3,6-dichloro-2-hydroxybenzoic acid[2]
CAS Number 320-72-9[1]3401-80-7[2]
Molecular Formula C₇H₄Cl₂O₃[1]C₇H₄Cl₂O₃[2]
Molecular Weight ~207.01 g/mol [1]~207.01 g/mol [2]
Structure

Caption: Chemical structures of 3,5-dichlorosalicylic acid and 3,6-dichlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The key to differentiating the two isomers by ¹H NMR lies in the number of signals, their splitting patterns (multiplicity), and their chemical shifts in the aromatic region (typically 6.5-8.5 ppm).

  • 3,5-Dichlorosalicylic Acid: Due to its plane of symmetry, the two aromatic protons (at C4 and C6) are chemically equivalent, leading to a simpler spectrum. We would expect to see two distinct signals in the aromatic region: one for the proton at C4 and one for the proton at C6. These protons would appear as doublets due to coupling with each other.

  • 3,6-Dichlorosalicylic Acid: Lacking the same symmetry, the two aromatic protons (at C4 and C5) are in different chemical environments. This will result in two distinct signals in the aromatic region. The proton at C4 will be a doublet, split by the proton at C5. The proton at C5 will also be a doublet, split by the proton at C4. The coupling constants between these two adjacent protons would be similar.

A published ¹H NMR spectrum for 3,6-dichlorosalicylic acid in DMSO-d₆ shows signals at approximately 7.34 ppm and 6.77 ppm.[3]

Predicted ¹H NMR Spectral Data

IsomerAromatic ProtonsPredicted Splitting PatternPredicted Chemical Shift Range (ppm)
3,5-Dichlorosalicylic AcidH-4, H-6Two doublets7.0 - 8.0
3,6-Dichlorosalicylic AcidH-4, H-5Two doublets6.5 - 7.5

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the dichlorosalicylic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width appropriate for aromatic compounds (e.g., 0-16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information by revealing the number of unique carbon environments.

  • 3,5-Dichlorosalicylic Acid: Due to symmetry, we would expect to see fewer signals in the ¹³C NMR spectrum. There will be distinct signals for the carboxyl carbon, the carbon bearing the hydroxyl group, the two carbons bearing chlorine atoms (which are equivalent), and the two unsubstituted aromatic carbons (which are also equivalent).

  • 3,6-Dichlorosalicylic Acid: With no plane of symmetry bisecting the aromatic ring, all seven carbon atoms are in unique chemical environments, resulting in seven distinct signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Signal Count

IsomerNumber of Expected Aromatic Carbon SignalsNumber of Expected Total Carbon Signals
3,5-Dichlorosalicylic Acid45
3,6-Dichlorosalicylic Acid67

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: Use a high-resolution NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set a spectral width appropriate for organic compounds (e.g., 0-220 ppm).

    • Use a sufficient number of scans for adequate signal-to-noise, as ¹³C is less sensitive than ¹H.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Differentiating by Fragmentation

While both isomers have the same molecular weight and will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z), their fragmentation patterns upon ionization can differ, providing a basis for differentiation. The characteristic isotopic pattern of two chlorine atoms (a trio of peaks in an approximate 9:6:1 ratio) will be a key feature for both isomers.[4]

  • Electron Ionization (EI-MS): In EI-MS, the initial fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45).[5] The relative intensities of these and other fragment ions may differ between the two isomers due to the influence of the chlorine atom positions on bond strengths and the stability of the resulting fragment ions. For example, the proximity of the chlorine atom at the 6-position to the carboxylic acid group in the 3,6-isomer could influence the fragmentation pathways involving this group.

  • Tandem Mass Spectrometry (MS/MS): More advanced techniques like tandem mass spectrometry (MS/MS) can provide even greater differentiation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), subtle differences in the resulting fragment ions and their relative abundances can be amplified, allowing for a more confident distinction between the isomers.

Expected Fragmentation Pathways

IsomerPotential Key Fragments (m/z)
3,5-Dichlorosalicylic AcidM+, [M-OH]+, [M-COOH]+, further fragmentation of the dichlorophenyl ring.
3,6-Dichlorosalicylic AcidM+, [M-OH]+, [M-COOH]+, likely different relative abundances of fragments compared to the 3,5-isomer.

Experimental Protocol: GC-MS Analysis

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination. Salicylic acids often require derivatization to increase their volatility and thermal stability for GC analysis.[6]

  • Derivatization (Silylation):

    • Accurately weigh about 1 mg of the dichlorosalicylic acid isomer into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of a solvent like pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS System:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection of 1 µL of the derivatized sample.

    • Oven Program: A temperature gradient program, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

    • MS Detector: Operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

  • Data Analysis: Compare the fragmentation patterns of the two derivatized isomers.

Chromatographic Techniques: Separation is Key

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are designed to separate components of a mixture. For positional isomers, achieving baseline separation can be challenging but is often possible with careful method development.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common technique for the analysis of aromatic acids. The separation of positional isomers is influenced by subtle differences in their polarity and interaction with the stationary phase.

  • Principle: The two isomers will have slightly different polarities due to the varying positions of the electron-withdrawing chlorine atoms. This will lead to different retention times on a non-polar stationary phase (like C18). The 3,6-isomer, with a chlorine atom ortho to the hydroxyl group, may exhibit different hydrogen bonding capabilities and a slightly different overall dipole moment compared to the more symmetrically substituted 3,5-isomer, which could affect its interaction with the stationary phase.

  • Method Development: Optimizing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the pH of the buffer) is crucial for achieving separation.[7] Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds.

Typical RP-HPLC Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile or methanol and an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water).
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection UV at a wavelength of maximum absorbance (e.g., ~300-310 nm)

Experimental Protocol: HPLC Method Development

  • Sample Preparation: Prepare standard solutions of each isomer and a mixed solution (e.g., 10 µg/mL in methanol).

  • Initial Screening: Start with a C18 column and a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.

  • Optimization:

    • Vary the organic solvent percentage to adjust retention times.

    • If co-elution occurs, try changing the organic solvent (e.g., methanol instead of acetonitrile).

    • Screen different stationary phases (e.g., a phenyl-hexyl column) to exploit different separation mechanisms.

  • Analysis: Inject the individual and mixed standards to determine the retention times and confirm the separation.

Vibrational Spectroscopy (FT-IR): A Fingerprint of Molecular Bonds

Infrared (IR) spectroscopy provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. While the IR spectra of these two isomers will be broadly similar due to the presence of the same functional groups (O-H, C=O, C-Cl, aromatic C-H and C=C), there will be subtle but distinct differences, particularly in the fingerprint region (below 1500 cm⁻¹).

  • Key Spectral Regions:

    • O-H Stretch: A broad band around 3000 cm⁻¹ for the carboxylic acid and a sharper band for the phenolic hydroxyl.

    • C=O Stretch: A strong absorption around 1700 cm⁻¹ for the carboxylic acid.

    • C-Cl Stretch: Absorptions in the 800-600 cm⁻¹ region.

    • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. The different substitution patterns of the 3,5- and 3,6-isomers will give rise to distinct patterns in this region.

A study on 3,5-dichlorosalicylic acid has reported its FT-IR and FT-Raman spectra.[8]

Predicted FT-IR Distinctions

IsomerKey Differentiating Region
3,5-Dichlorosalicylic AcidUnique pattern of C-H out-of-plane bending frequencies in the fingerprint region.
3,6-Dichlorosalicylic AcidA different and distinct pattern of C-H out-of-plane bending frequencies compared to the 3,5-isomer.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the fingerprint regions of the two isomers, paying close attention to the C-H bending and C-Cl stretching regions.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_sample Isomer Mixture cluster_techniques Analytical Techniques cluster_data Differentiating Data Sample 3,5- & 3,6-Dichlorosalicylic Acid Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Chromatography Chromatography (HPLC) Sample->Chromatography IR FT-IR Spectroscopy Sample->IR NMR_Data Distinct chemical shifts, multiplicities, and number of signals NMR->NMR_Data MS_Data Different fragmentation patterns and relative ion abundances MS->MS_Data Chromo_Data Separation into two distinct peaks with different retention times Chromatography->Chromo_Data IR_Data Unique fingerprint region spectra (C-H bending) IR->IR_Data

Caption: Analytical workflow for differentiating the isomers.

Conclusion

The differentiation of the 3,5- and 3,6-dichloro isomers of salicylic acid, while challenging due to their similarity, is readily achievable through a systematic application of modern analytical techniques.

  • NMR spectroscopy stands out as the most definitive method, providing unambiguous structural information based on the unique chemical environments of the protons and carbons in each isomer.

  • Mass spectrometry , especially when coupled with gas chromatography and derivatization, offers a sensitive method for differentiation based on fragmentation patterns.

  • Chromatography , particularly HPLC, provides a robust method for the physical separation and quantification of the two isomers.

  • FT-IR spectroscopy serves as a rapid and valuable tool for a "fingerprint" comparison, with the C-H bending region being particularly informative.

By understanding the principles behind each of these techniques and applying the appropriate experimental protocols, researchers can confidently distinguish between these two positional isomers, ensuring the integrity and quality of their work.

References

  • PubChem. (n.d.). 3,5-Dichlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes.
  • ResearchGate. (2008). Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to Quality Control Standards for 3,5-dichloro-2,6-dimethoxybenzoic Acid API Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically grounded comparison of quality control (QC) standards for 3,5-dichloro-2,6-dimethoxybenzoic acid, a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Moving beyond a simple checklist of tests, we will explore the scientific rationale behind the selection of analytical methods, the establishment of meaningful specifications, and the overarching regulatory framework that ensures the quality and consistency of the final drug substance. This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the integrity of their synthetic pathways and regulatory submissions.

The quality of an API is not merely determined by the final purification step; it is built-in throughout the manufacturing process. Intermediates, such as 3,5-dichloro-2,6-dimethoxybenzoic acid, are critical control points where the impurity profile of the final API is largely defined.[1][2] Failure to adequately control the quality of this intermediate can lead to process inconsistencies, lower yields, and the introduction of impurities that may be difficult or impossible to remove in downstream steps, ultimately compromising the safety and efficacy of the drug product.[2][3]

Our discussion is anchored in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly guidelines Q3A, Q3C, and Q7, which provide a framework for impurity control, residual solvent limits, and Good Manufacturing Practice (GMP) for APIs, respectively.[4][5][6][7]

Critical Quality Attributes (CQAs) for 3,5-dichloro-2,6-dimethoxybenzoic Acid

The foundation of any robust QC strategy is the identification of Critical Quality Attributes (CQAs)—the physical, chemical, biological, or microbiological properties that must be within an appropriate limit, range, or distribution to ensure the desired product quality. For a chemical intermediate like 3,5-dichloro-2,6-dimethoxybenzoic acid, the primary CQAs are:

  • Identity: Confirmation of the correct chemical structure.

  • Purity (Assay): Quantifying the amount of the desired compound.

  • Impurity Profile: Identification and quantification of organic and inorganic impurities.

  • Residual Solvents: Control of solvents used in the synthesis and purification processes.

The following table outlines these CQAs and the typical analytical techniques employed for their evaluation.

Critical Quality AttributePrimary Analytical Technique(s)Secondary/Confirmatory Technique(s)Rationale for Selection
Identity ¹H NMR, ¹³C NMR SpectroscopyMass Spectrometry (MS), Infrared (IR) SpectroscopyNMR provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom. MS confirms the molecular weight, and IR confirms the presence of key functional groups.
Purity (Assay) High-Performance Liquid Chromatography (HPLC) with UV DetectionTitrimetry (for the carboxylic acid moiety)HPLC offers high specificity and accuracy for quantifying the main component while simultaneously providing information on impurities.[8][9] Titration is a classic, cost-effective method for assay but lacks the specificity of HPLC.
Organic Impurities HPLC-UV / HPLC-MSGas Chromatography (GC) for volatile impuritiesHPLC is the workhorse for separating and quantifying structurally related impurities (e.g., starting materials, by-products, isomers).[10][11] HPLC-MS is invaluable for identifying unknown impurities.
Inorganic Impurities Residue on Ignition (Sulphated Ash)Inductively Coupled Plasma (ICP-MS/OES)Residue on ignition provides a non-specific measure of total inorganic content. ICP techniques are required for quantifying specific elemental impurities as per ICH Q3D guidelines.[5][12]
Residual Solvents Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID)HS-GC-MSHS-GC is the industry-standard method for quantifying volatile organic solvents due to its high sensitivity and ability to separate complex solvent mixtures, aligning with ICH Q3C and USP <467>.[13][14][15]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a balance of specificity, sensitivity, accuracy, and practicality. While multiple methods can often be used to measure a single CQA, their performance and the information they provide can differ significantly.

Purity and Impurity Profiling: HPLC vs. Alternative Methods

High-Performance Liquid Chromatography is the cornerstone of purity and impurity analysis for non-volatile organic molecules like 3,5-dichloro-2,6-dimethoxybenzoic acid. Its primary advantage is the ability to separate the main component from closely related impurities in a single run.

FeatureHPLC-UVGC-FIDQuantitative NMR (qNMR)
Principle Differential partitioning between a stationary and mobile phase.Partitioning between a stationary phase and a carrier gas based on volatility.Signal intensity is directly proportional to the number of nuclei.
Applicability Excellent for non-volatile, UV-active compounds. Ideal for this intermediate.Suitable only for volatile or derivatized compounds. Not a primary choice here.Can be used for assay without a specific reference standard, but requires a certified internal standard.
Sensitivity High (typically to 0.01-0.05% for impurities).Very high for volatile compounds.Generally lower than chromatographic methods.
Specificity High, especially with optimized column chemistry and mobile phase.High for separating volatile compounds.Very high; provides structural information.
Throughput Moderate; typical run times are 15-45 minutes.Fast for simple mixtures.Slower due to sample preparation and longer acquisition times.

Causality in Method Selection: For this specific intermediate, HPLC is superior because the molecule is non-volatile and possesses a strong chromophore (the substituted benzene ring), making UV detection highly effective. GC would require derivatization of the carboxylic acid to make it volatile, adding complexity and potential for error.

Experimental Protocol: HPLC Method for Purity and Impurity Determination

This protocol is a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.

Objective: To determine the assay and organic impurity profile of 3,5-dichloro-2,6-dimethoxybenzoic acid.

1. Materials and Reagents:

  • 3,5-dichloro-2,6-dimethoxybenzoic acid reference standard and test sample.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic Acid (TFA) or Formic Acid.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions (Starting Point):

  • Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard Solution (for Assay): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ~0.5 mg/mL).

  • Sensitivity Solution (for Impurity Quantification): Dilute the Reference Standard Solution 1:100 (e.g., 1.0 mL to 100 mL) to obtain a 0.5% solution (equivalent to the ICH identification threshold of 0.05% if the main peak is at 100%).

  • Test Sample Solution: Prepare in the same manner as the Reference Standard Solution using the test sample.

4. System Suitability Test (SST):

  • Inject the Reference Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

    • Theoretical plates (column efficiency) should be ≥ 2000.

5. Analysis Procedure:

  • Once the SST passes, inject the diluent (as a blank), followed by the Test Sample Solution in duplicate.

  • Calculations:

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • % Impurity: (Area_Impurity / Area_Standard_Sensitivity) * (Conc_Standard_Sensitivity / Conc_Sample) * 100 (assuming a relative response factor of 1.0).

Workflow and Decision-Making in Quality Control

A robust QC process involves more than just running tests; it requires a logical workflow from sample receipt to final disposition. This workflow ensures that all necessary checks are performed and that any deviations are handled appropriately.

Diagram: General QC Workflow for API Intermediates

The following diagram illustrates a typical workflow for the quality control testing of an API intermediate batch.

QC_Workflow cluster_0 Batch Receipt & Planning cluster_1 Analytical Testing cluster_2 Data Review & Disposition SampleReceipt Sample Receipt & Login in LIMS TestAssignment Assign Tests Based on Specification SampleReceipt->TestAssignment Appearance Appearance & Solubility Identity Identity Tests (NMR, IR, MS) Purity Purity/Impurity (HPLC) ResidualSolvents Residual Solvents (GC) Inorganics Inorganic Tests (ROI) DataReview Peer Review of Raw Data Purity->DataReview SpecCheck Compare Results to Specification DataReview->SpecCheck OOS Out-of-Specification (OOS) Investigation SpecCheck->OOS Fail Release Batch Release (Certificate of Analysis) SpecCheck->Release  Pass OOS->DataReview Investigation Complete

Caption: General workflow for the quality control of an API intermediate.

Diagram: Impurity Qualification Decision Tree

The ICH Q3A(R2) guideline provides a clear rationale for reporting, identifying, and qualifying impurities.[4][16] The decision to expend resources on structurally elucidating or performing toxicological studies on an impurity is based on its concentration in the drug substance relative to established thresholds.

Impurity_Decision_Tree start Impurity Detected by HPLC reporting_threshold Is Impurity > Reporting Threshold? (e.g., 0.05%) start->reporting_threshold identification_threshold Is Impurity > Identification Threshold? (e.g., 0.10%) reporting_threshold->identification_threshold Yes ignore Below Reporting Threshold: No Action Required reporting_threshold->ignore No qualification_threshold Is Impurity > Qualification Threshold? (e.g., 0.15%) identification_threshold->qualification_threshold Yes report Report in Batch Record and Specification identification_threshold->report No identify Structural Identification Required (e.g., using LC-MS, NMR) qualification_threshold->identify No qualify Toxicological Qualification Required (Safety Studies) qualification_threshold->qualify Yes end Impurity Profile Acceptable report->end identify->end qualify->end

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Comparison with an Alternative Intermediate: 2,6-Dimethoxybenzoic Acid

To highlight the importance of specific quality control standards, let us compare our target intermediate with a plausible precursor or alternative: 2,6-Dimethoxybenzoic Acid . This alternative lacks the two chlorine atoms.

Feature3,5-dichloro-2,6-dimethoxybenzoic Acid 2,6-Dimethoxybenzoic Acid (Alternative) Quality Control Implications
Molecular Weight 251.05 g/mol 182.17 g/mol MS analysis will show a distinct molecular ion peak. In-process controls must confirm the completion of the dichlorination step.
Potential Impurities Monochloro-species, isomers (e.g., 3,4-dichloro), unreacted starting material.Impurities from its own synthesis (e.g., partially methylated species).The analytical method for the dichloro- product must be able to resolve it from the monochloro- and non-chloro species. This is a critical selectivity requirement for the HPLC method.
Chromatographic Retention More hydrophobic due to chlorine atoms, leading to a longer retention time on a C18 column.Less hydrophobic, elutes earlier.The HPLC gradient must be wide enough to elute both the starting material and the product to prove the reaction has gone to completion.
Regulatory Scrutiny Higher. As a late-stage intermediate, its impurity profile directly impacts the final API.[1]Lower. As an earlier-stage intermediate or starting material, specifications can be less stringent, but it must be controlled.The specifications for the dichloro- intermediate will have tighter limits on impurities, especially for any that are potentially reactive or difficult to purge.

This comparison underscores a fundamental principle of pharmaceutical development: as a synthesis progresses towards the final API, the quality control standards for intermediates must become progressively more stringent.[17][18] The specifications applied to 3,5-dichloro-2,6-dimethoxybenzoic acid must be significantly tighter than those for its own starting materials, as there are fewer opportunities for impurity removal in subsequent steps.

Conclusion

The quality control of 3,5-dichloro-2,6-dimethoxybenzoic acid is not a perfunctory exercise but a critical component of a comprehensive quality assurance strategy. A science- and risk-based approach, grounded in the principles of ICH guidelines, is essential. This involves selecting analytical methods like HPLC and GC for their specificity and sensitivity, validating these methods to ensure they are fit for purpose, and setting meaningful specifications for identity, purity, and impurities. By implementing the rigorous standards and workflows discussed in this guide, researchers and manufacturers can ensure the consistency and quality of this vital API intermediate, thereby safeguarding the integrity of the final drug product.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Ticzenfold. (2023). What is the Difference Between API and Pharmaceutical Intermediates?[Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • PYG Lifesciences. (2025). Difference between API and Pharmaceutical Intermediates. [Link]

  • Labsolution. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]

  • RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. [Link]

  • O'Hara, C. (2026). Pharma Chemicals Ecosystem: Api, Gmp & Supply Chain. [Link]

  • FDA. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • ComplianceOnline. (n.d.). GMP Regulations and Compliance for API and Excipients. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. [Link]

  • Eureka. (n.d.). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. [Link]

  • ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, technically grounded procedure for the safe handling and disposal of 2,6-Dichloro-3,5-dimethoxybenzoic acid, a halogenated organic compound. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance.

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. This knowledge forms the basis for all subsequent safety and disposal decisions. 2,6-Dichloro-3,5-dimethoxybenzoic acid is a solid substance that presents clear health hazards upon exposure.[1]

Its primary risks are associated with direct contact and inhalation. The compound is classified as a skin and eye irritant.[2][3][4][5][6] Inhalation of the dust can also lead to respiratory tract irritation.[1][4][5][6] The causality is clear: the chemical properties of the acid can cause localized inflammatory responses in sensitive tissues like the eyes, skin, and respiratory system.

Hazard Classification Description GHS Pictogram Signal Word
Skin Irritation (Category 2)Causes skin irritation upon contact.[1][2][3][6]Warning
Serious Eye Irritation (Category 2/2A)Causes serious eye irritation.[1][2][3][6]Warning
Specific target organ toxicity — single exposure (Category 3)May cause respiratory irritation.[1][5][6]Warning

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Based on the identified hazards, a specific suite of PPE is mandatory to prevent exposure. Each component serves a distinct purpose in creating a barrier between the researcher and the chemical.

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] This is critical to prevent the serious eye irritation noted in the hazard profile.[1][2][3]

  • Hand Protection : Wear appropriate protective gloves, such as nitrile gloves, to prevent skin contact and irritation.[1][2][3][7]

  • Protective Clothing : A standard laboratory coat should be worn to protect against accidental skin exposure.[7]

  • Respiratory Protection : All handling of the solid material that could generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of respiratory irritation.[1][2][4][5]

Immediate Action: Spill Management Protocol

Accidents can happen, and a prepared response is key to mitigating risk. The primary goal during a spill is to contain the solid material safely without creating airborne dust.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure : Immediately alert others in the vicinity and restrict access to the spill area.[2][8]

  • Don PPE : Before attempting any cleanup, ensure you are wearing the full PPE described in Section 2.

  • Avoid Dust Generation : Do not dry sweep the spilled solid. Moisten the material slightly with water or use a HEPA-filter vacuum for cleanup to prevent dust from becoming airborne.[8]

  • Collect Material : Carefully scoop or sweep the contained material into a designated, sealable waste container.[4][8][9]

  • Label the Container : Immediately label the container as "Hazardous Waste: 2,6-Dichloro-3,5-dimethoxybenzoic acid spill debris."

  • Decontaminate : Wipe the spill area with a damp cloth. Wash the area thoroughly with soap and water.[1]

  • Dispose of Cleanup Materials : All materials used for cleanup (gloves, wipes, etc.) must be placed in the hazardous waste container.

The Core Directive: Proper Disposal Procedures

The defining characteristic of 2,6-Dichloro-3,5-dimethoxybenzoic acid for disposal purposes is its chemical structure as a halogenated organic compound .[9][10] This classification dictates the required disposal pathway and strictly prohibits certain common practices.

Prohibited Disposal Methods:

  • DO NOT Discharge to Sanitary Sewer : Halogenated organic compounds must not be poured down the drain.[8][11][12] They can persist in the environment and are not effectively treated by standard wastewater systems.

  • DO NOT Dispose of in Regular Trash : This compound is a hazardous chemical and must be managed through a certified hazardous waste stream.

  • DO NOT Use Evaporation : Allowing the substance to evaporate in a fume hood is not an acceptable method of disposal.[13]

Step-by-Step Disposal Protocol:

  • Waste Segregation (The Critical Step) : Collect waste 2,6-Dichloro-3,5-dimethoxybenzoic acid and materials contaminated with it in a dedicated container labeled "Halogenated Organic Waste."[13][14] It is imperative to keep halogenated waste separate from non-halogenated waste.[11][13][14] Co-mingling these waste streams needlessly forces the entire volume to be treated via the more rigorous and expensive process required for halogenated compounds.[11]

  • Container Selection : Use a container that is chemically compatible with the waste and can be securely sealed.[13][15] For solids, a wide-mouth plastic or glass jar with a screw-top lid is appropriate. The original product container can be used if it is in good condition.[14]

  • Labeling : The waste container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "2,6-Dichloro-3,5-dimethoxybenzoic acid".

    • The specific hazard characteristics (e.g., "Irritant").

    • The accumulation start date (the date the first particle of waste was added).[15]

    • The name of the principal investigator or laboratory contact.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area must be under the control of laboratory personnel. Ensure secondary containment (such as a plastic tub) is used to contain any potential leaks.[13][16]

  • Arrange for Disposal : Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.[16] They will manage the transport to an approved waste disposal facility.[1][5][7] The ultimate disposal method for halogenated organic wastes is typically high-temperature incineration at a facility permitted to handle such materials.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper management and disposal of 2,6-Dichloro-3,5-dimethoxybenzoic acid.

G cluster_prep Preparation & Handling cluster_path Action Pathways cluster_disposal Disposal Protocol Start Handling Solid 2,6-Dichloro-3,5-dimethoxybenzoic acid Wear_PPE Wear Required PPE: Goggles, Gloves, Lab Coat Start->Wear_PPE Assess Assess Task: Experiment or Cleanup? Spill Spill Occurred? Assess->Spill Wear_PPE->Assess Spill_Protocol Execute Spill Protocol (See Section 3) Spill->Spill_Protocol Yes Waste_Generated Generate Waste (Residue, Contaminated Items) Spill->Waste_Generated No Segregate Segregate into 'Halogenated Organic Waste' Spill_Protocol->Segregate Waste_Generated->Segregate Containerize Place in Compatible, Sealed Container Segregate->Containerize Label Attach Hazardous Waste Tag Containerize->Label Store Store in Secondary Containment in SAA Label->Store EHS_Pickup Contact EHS for Disposal Pickup Store->EHS_Pickup

Caption: Disposal workflow for 2,6-Dichloro-3,5-dimethoxybenzoic acid.

The Researcher's Responsibility: Regulatory Context

It is crucial to recognize that the generator of hazardous waste is legally responsible for it from "cradle to grave".[11][15] This principle, central to regulations like the Resource Conservation and Recovery Act (RCRA), means your responsibility does not end when the waste leaves your lab. Adhering to these detailed procedures ensures you are fulfilling your professional and legal obligations, protecting yourself, your colleagues, and the environment.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . US Environmental Protection Agency. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams . P2 InfoHouse. [Link]

  • Hazardous Waste Disposal Guide . Research Safety - Northwestern University. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • SAFETY DATA SHEET . National Institute of Standards and Technology. [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... . California Code of Regulations - Westlaw. [Link]

  • Safety Data Sheet: 3-Chlorobenzoic acid . Carl ROTH. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.